molecular formula C11H9BrO4 B1587383 Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate CAS No. 60395-85-9

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B1587383
CAS No.: 60395-85-9
M. Wt: 285.09 g/mol
InChI Key: JLRNIIRSSQRNJQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C11H9BrO4 and its molecular weight is 285.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNIIRSSQRNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406127
Record name methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60395-85-9
Record name methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Foreword: The Strategic Importance of β-Ketoesters in Modern Drug Discovery

This compound belongs to the β-ketoester class of organic compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The inherent reactivity of the dual carbonyl groups, flanking a central methylene, provides a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the synthesis and detailed characterization of this specific β-ketoester, emphasizing the underlying chemical principles and robust analytical validation required in a research and development setting.

The presence of a bromophenyl group particularly enhances the compound's utility as a synthetic building block, allowing for further functionalization through various cross-coupling reactions.[1] Its applications span from the development of novel anticancer and anti-inflammatory agents to the creation of advanced materials and agrochemicals.[1][2] Understanding the nuances of its synthesis and the rigorous methods for its characterization is therefore paramount for any scientist working in these fields.

Part 1: Synthesis via Crossed Claisen Condensation

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[3] In this specific case, we utilize methyl acetate and methyl 4-bromobenzoate as the starting materials.

Mechanistic Rationale and Reagent Selection

The Claisen condensation proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4][5] A key requirement for a successful classical Claisen condensation is that the ester forming the enolate must possess at least two α-hydrogens.[3][6]

In this crossed Claisen condensation, methyl acetate serves as the enolizable component, while methyl 4-bromobenzoate acts as the electrophilic partner. The choice of sodium methoxide as the base is critical; it is sufficiently strong to deprotonate the α-carbon of methyl acetate, initiating the reaction. Furthermore, using a base with an alkoxide that matches the ester's alkoxy group (methoxide for a methyl ester) prevents transesterification, a potential side reaction that would lead to a mixture of products.[5] The reaction is driven to completion by the final deprotonation of the newly formed β-ketoester, which is more acidic than the starting ester.[6]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a reliable method for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction Progression cluster_workup Work-up and Isolation cluster_purification Purification A 1. Charge a flame-dried, three-necked round-bottom flask with sodium methoxide and anhydrous diethyl ether under an inert atmosphere (N2 or Ar). B 2. Cool the suspension to 0 °C in an ice bath. A->B C 3. Add a solution of methyl 4-bromobenzoate and methyl acetate in anhydrous diethyl ether dropwise over 30 minutes, maintaining the temperature at 0 °C. B->C D 4. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. C->D E 5. Monitor the reaction progress by Thin Layer Chromatography (TLC). D->E F 6. Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2-3). E->F Upon completion G 7. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). F->G H 8. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. G->H I 9. Filter and concentrate the organic phase under reduced pressure to obtain the crude product. H->I J 10. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. I->J K 11. Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a solid. J->K

Figure 1: Experimental workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

The physical properties of the synthesized compound should be consistent with reported values.

PropertyObserved ValueReference Value
Molecular Formula C₁₁H₉BrO₄C₁₁H₉BrO₄[1]
Molecular Weight 285.09 g/mol 285.09 g/mol
Appearance White to off-white solid-
Melting Point 102-108 °C102-108 °C
Purity (HPLC) ≥ 98%≥ 98%[1]
Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the range of δ 7.5-7.8 ppm. The methylene protons adjacent to the two carbonyl groups are expected to appear as a singlet around δ 4.0-4.5 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl ester carbon. The two carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically between δ 185-200 ppm. The aromatic carbons will appear in the range of δ 125-135 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon and the methyl ester carbon will appear further upfield.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester) ~1740Strong, sharp absorption
C=O (Ketone) ~1685Strong, sharp absorption
C-O (Ester) ~1250Strong absorption
C-Br ~600-800Moderate to strong absorption
Aromatic C-H ~3000-3100Weak to medium absorption
Aliphatic C-H ~2850-3000Weak to medium absorption

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Techniques A This compound B Physical Properties (MP, Appearance) A->B C Spectroscopic Analysis A->C D Purity Assessment (HPLC) A->D E NMR Spectroscopy (¹H, ¹³C) C->E F IR Spectroscopy C->F G Mass Spectrometry C->G

Figure 2: Logical relationship of synthesis and characterization steps.

Conclusion: A Versatile Intermediate for Future Discovery

This guide has provided a detailed protocol for the synthesis of this compound via a crossed Claisen condensation, along with a comprehensive strategy for its characterization. The methodologies described herein are robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug discovery. The versatility of this β-ketoester as a synthetic intermediate ensures its continued importance in the development of novel therapeutics and advanced materials. Adherence to the principles of mechanistic understanding and rigorous analytical validation is key to unlocking the full potential of this valuable chemical entity.

References

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS No. 60395-85-9), a key chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway with detailed experimental considerations, and explore its chemical reactivity. The narrative is designed to offer researchers and drug development professionals both foundational knowledge and field-proven insights into leveraging this versatile compound. Its unique structure, featuring a reactive β-dicarbonyl system and a functionalized bromophenyl group, makes it an invaluable building block for creating complex bioactive molecules.[1]

Compound Identification and Physicochemical Profile

This compound is a bifunctional organic compound that serves as a cornerstone for various synthetic transformations.[1] Its identity and core properties are summarized below, providing the essential data points for laboratory use.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 60395-85-9[1][2]
Molecular Formula C₁₁H₉BrO₄[1][3][4]
Molecular Weight 285.09 g/mol [1][3]
Appearance Off-white needles[1]
Melting Point 102-108 °C[1]
Purity Typically ≥98% (by HPLC)[1]
Synonyms 4-(4-Bromophenyl)-2,4-dioxo-butyric acid methyl ester[1]
InChI Key JLRNIIRSSQRNJQ-UHFFFAOYSA-N
Storage Store at 2-8°C, sealed in a dry environment[1][4]

Synthesis and Purification: A Mechanistic Approach

From an application scientist's perspective, a reliable and scalable synthesis is paramount. The most logical and field-proven method for constructing this α,γ-diketoester is via a base-mediated Claisen condensation. This approach offers high efficiency by coupling two readily available commercial precursors: 4'-bromoacetophenone and dimethyl oxalate.

Synthetic Workflow Rationale

The causality behind this experimental design is straightforward: a strong base is required to generate a reactive enolate from the acetophenone, which can then act as a nucleophile. Dimethyl oxalate serves as the electrophilic partner, providing the second keto-ester functionality.

Synthesis_Workflow Start Starting Materials: 4'-Bromoacetophenone Dimethyl Oxalate Base Base Addition: Sodium Methoxide (NaOMe) in an aprotic solvent (e.g., THF) Start->Base 1. Combine Enolate Enolate Formation (Deprotonation of α-carbon) Base->Enolate 2. Reaction Condensation Claisen Condensation: Nucleophilic attack on dimethyl oxalate Enolate->Condensation 3. Attack Intermediate Tetrahedral Intermediate Condensation->Intermediate Elimination Elimination of Methoxide (-OMe) Intermediate->Elimination Product_Salt Product (Sodium Salt) Elimination->Product_Salt Workup Aqueous Acidic Workup (e.g., dilute HCl) Product_Salt->Workup 4. Neutralize Final_Product Crude Methyl 4-(4-bromophenyl) -2,4-dioxobutanoate Workup->Final_Product Purification Purification: Recrystallization from hot ethanol (EtOH) Final_Product->Purification 5. Purify Pure_Product Final Pure Product (Off-white needles) Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and assuming subsequent characterization (e.g., ¹H NMR, HPLC) to confirm identity and purity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium methoxide (1.1 eq.) and suspend it in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Dissolve 4'-bromoacetophenone (1.0 eq.) and dimethyl oxalate (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred base suspension at 0°C.

    • Expert Insight: Running the reaction at a reduced temperature helps control the exotherm and minimizes side reactions. Anhydrous conditions are critical as the methoxide base and the enolate intermediate are moisture-sensitive.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 3-4).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization.[5] Dissolve the solid in a minimal amount of boiling ethanol.[5] Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate the formation of off-white needles.[1][5] Collect the crystals by vacuum filtration and dry them in a vacuum oven.

Chemical Reactivity and Core Applications

The synthetic utility of this compound arises from its two distinct reactive centers: the β-dicarbonyl moiety and the aryl bromide. This duality allows for sequential or orthogonal chemical modifications, making it a highly valuable scaffold in drug discovery.[1]

Reactivity of the β-Dicarbonyl System

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. A prime example is the Knorr pyrazole synthesis, where the compound reacts with a hydrazine derivative.

Reaction_Pathway Reactant Methyl 4-(4-bromophenyl) -2,4-dioxobutanoate Condensation Condensation & Cyclization Reactant->Condensation Hydrazine Hydrazine (H₂N-NH₂) or substituted hydrazine Hydrazine->Condensation Product 5-(4-bromophenyl)-3-(methoxycarbonyl) -1H-pyrazole Condensation->Product Forms Pyrazole Core

Caption: Formation of a pyrazole scaffold via Knorr synthesis.

This reactivity makes the compound a key starting material for synthesizing agents targeting cancer and inflammatory diseases.[1] It is also employed in biochemical assays to probe enzyme interactions.[1]

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring serves as a versatile functional handle for modern cross-coupling reactions. This allows for the introduction of diverse substituents, a critical strategy in lead optimization for drug discovery.

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This capability is essential for building complex molecules and exploring the structure-activity relationship (SAR) of potential drug candidates.

Broader Applications

Beyond heterocycle synthesis, this compound is explored for its utility in:

  • Agrochemicals: As a building block for novel pesticides and herbicides.[1]

  • Material Science: For the development of specialized polymers and coatings where the bromophenyl group can impart flame-retardant properties or serve as a site for further functionalization.[1]

  • Drug Delivery: Its properties are suitable for creating and functionalizing drug delivery systems to improve the bioavailability of therapeutic agents.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions can be derived from its chemical structure and data on analogous compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6][8]

  • Potential Hazards: Based on related structures, this compound should be treated as potentially harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8][9] The recommended storage temperature is between 2-8°C.[1][4]

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable intermediate for chemists. By understanding the causality behind its synthesis and the dual nature of its reactivity, researchers in drug discovery and materials science can effectively harness its potential to construct novel molecules with significant functional applications.

References

Spectroscopic Data Analysis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a versatile intermediate compound utilized in the synthesis of various pharmaceutical and agrochemical agents.[1] Its molecular structure, containing a β-dicarbonyl moiety and a brominated aromatic ring, presents a rich landscape for spectroscopic characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will explore the theoretical underpinnings of each technique, predict the spectral features, and synthesize the data to build a complete, validated structural profile. This document serves as a practical reference for researchers engaged in the synthesis, quality control, and application of this and related chemical entities.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is paramount in drug development and materials science. Spectroscopic methods provide a non-destructive, detailed fingerprint of a molecule's identity and purity. This compound (C₁₁H₉BrO₄) is a β-keto ester, a class of compounds known to potentially exist in equilibrium between keto and enol tautomeric forms.[2] The analysis herein will primarily focus on the keto form, which is often the predominant tautomer for such structures in common organic solvents like CDCl₃.[3]

Figure 1: Chemical Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted Spectrum and Interpretation

Based on the structure, we anticipate four distinct proton signals:

  • Aromatic Protons (H-Ar): The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. These two signals, appearing as doublets, will be located in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring and adjacent carbonyl group.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are situated between two carbonyl groups, which strongly withdraws electron density. This will result in a singlet in the range of δ 3.8-4.3 ppm.[3]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment. They will appear as a sharp singlet further upfield, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Data

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-Ar (a) ~7.8 Doublet 2H Protons ortho to the carbonyl group
H-Ar (b) ~7.6 Doublet 2H Protons ortho to the bromine atom
H-Methylene ~4.0 Singlet 2H -CO-CH₂-CO-

| H-Methyl | ~3.9 | Singlet | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule.

Experimental Protocol
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, resulting in each unique carbon appearing as a singlet.

Predicted Spectrum and Interpretation

We predict nine distinct carbon signals for the molecule:

  • Carbonyl Carbons (C=O): The three carbonyl carbons (two keto, one ester) are highly deshielded and will appear far downfield (δ 160-200 ppm). The ketone carbonyls are typically more deshielded than the ester carbonyl.

  • Aromatic Carbons (C-Ar): Four signals are expected for the aromatic ring. The carbon attached to the bromine (C-Br) will be in the δ 125-130 ppm range. The two sets of equivalent CH carbons will appear around δ 129-133 ppm. The quaternary carbon attached to the carbonyl group (C-ipso) will be further downfield, around δ 135 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon, positioned between two carbonyl groups, will be found in the δ 45-55 ppm range.

  • Methyl Carbon (-OCH₃): The methyl ester carbon is relatively shielded and will appear upfield, typically around δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~190 Aryl Ketone Carbonyl (C=O)
~185 Keto Carbonyl (C=O)
~165 Ester Carbonyl (C=O)
~135 Aromatic C-ipso (attached to C=O)
~132 Aromatic CH (ortho to Br)
~130 Aromatic CH (ortho to C=O)
~128 Aromatic C-Br
~53 Methoxy Carbon (-OCH₃)

| ~48 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired from a solid sample prepared as a KBr pellet or from a thin film of the compound dissolved in a volatile solvent (e.g., chloroform) on a salt plate (NaCl or KBr).[2]

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. A background scan should be performed to minimize interference from atmospheric CO₂ and water.[2]

Data Interpretation

The IR spectrum will be dominated by strong absorptions from the multiple carbonyl groups.

  • C=O Stretching: The presence of three carbonyl groups will lead to strong, sharp absorption bands in the 1680-1750 cm⁻¹ region. The aryl ketone C=O stretch is expected around 1685 cm⁻¹, while the aliphatic ketone and ester C=O stretches will appear at higher frequencies, typically around 1720 cm⁻¹ and 1740 cm⁻¹, respectively. The conjugation of the aryl ketone lowers its stretching frequency.

  • C-O Stretching: A strong band corresponding to the ester C-O stretch will be visible in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Medium to weak absorptions for the aromatic ring C=C bonds will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) will be just below 3000 cm⁻¹.

  • C-Br Stretching: A weak to medium absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2950 Medium-Weak Aliphatic C-H Stretch
~1740 Strong Ester C=O Stretch
~1720 Strong Ketone C=O Stretch
~1685 Strong Aryl Ketone C=O Stretch
~1600, 1480 Medium Aromatic C=C Stretch
~1250 Strong Ester C-O Stretch

| ~750 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and providing structural information through fragmentation analysis.

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Data Interpretation
  • Molecular Ion (M⁺): The molecular formula is C₁₁H₉BrO₄, with a molecular weight of approximately 285.09 g/mol .[4] Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two peaks for the molecular ion: M⁺ at m/z 284 and M⁺+2 at m/z 286, with roughly equal intensity. This isotopic pattern is a definitive indicator of a single bromine atom in the molecule.

  • Key Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6][7]

G M [C₁₁H₉BrO₄]⁺˙ m/z 284/286 F1 [C₇H₄BrO]⁺ m/z 183/185 M->F1 - C₄H₅O₃ F2 [C₁₀H₆BrO₃]⁺ m/z 269/271 M->F2 - CH₃ F3 [C₄H₅O₃]⁺ m/z 101 M->F3 - C₇H₄BrO F5 [C₉H₈BrO₂]⁺˙ m/z 243/245 M->F5 - COCH₃ F4 [C₇H₄Br]⁺ m/z 155/157 F1->F4 - CO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Table 4: Predicted Key MS Fragments

m/z Value Ion Formula Description
284 / 286 [C₁₁H₉BrO₄]⁺˙ Molecular Ion (M⁺, M⁺+2)
253 / 255 [C₁₀H₆BrO₄]⁺ Loss of methoxy radical (•OCH₃)
183 / 185 [C₇H₄BrO]⁺ 4-Bromobenzoyl cation (base peak)
155 / 157 [C₇H₄Br]⁺ Loss of CO from m/z 183/185
101 [C₄H₅O₃]⁺ Methyl 2,4-dioxobutanoate fragment

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

The most prominent fragmentation is the cleavage between the two keto groups, leading to the highly stable 4-bromobenzoyl cation (m/z 183/185), which is often the base peak in the spectrum.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques.

  • Mass Spectrometry establishes the correct molecular weight (284/286 amu) and confirms the presence of a single bromine atom.

  • IR Spectroscopy confirms the presence of key functional groups: multiple types of carbonyls (ester, ketone, aryl ketone), an aromatic ring, and C-O bonds.

  • ¹³C NMR provides a complete carbon count (9 unique signals, accounting for symmetry) and confirms the electronic environment of each carbon, including the three distinct carbonyls and four aromatic carbons.

  • ¹H NMR reveals the specific proton environments, their integrations confirming the proton count (2 aromatic, 2 aromatic, 2 methylene, 3 methyl), and their multiplicities hinting at their proximity to one another, confirming the para-substitution pattern on the aromatic ring.

Together, these techniques provide a self-validating system. The data from each method corroborates the findings of the others, leading to an unambiguous confirmation of the structure of this compound. This comprehensive analytical approach is essential for ensuring the identity, purity, and quality of chemical intermediates in research and development.

References

keto-enol tautomerism in Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Abstract

This compound, a β-ketoester of significant interest in synthetic chemistry and drug discovery, exhibits a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a pivotal factor influencing its reactivity, stability, and potential biological activity. A profound understanding of this tautomeric behavior is crucial for the effective utilization of this molecule in research and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets and varied pharmacokinetic profiles.[2] This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, detailing the underlying principles, influencing factors, and the analytical methodologies for its quantification. This document synthesizes available data, presents detailed experimental protocols, and provides visualizations to elucidate the core concepts of this fundamental chemical phenomenon.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[3] These two isomers, known as tautomers, readily interconvert through a process involving the migration of a proton and a shift in bonding electrons.[4]

For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, for 1,3-dicarbonyl compounds, such as this compound, the enol form gains significant stability.[5] This stabilization arises from two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[6]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[3]

The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, solvent, and temperature.[7][8]

Structural Analysis of this compound Tautomers

The tautomeric equilibrium for this compound involves the interconversion between the diketo form and three possible enol forms. The methylene protons (at the C3 position) are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating their removal and subsequent enol formation.

The primary equilibrium of interest is between the diketo form and the most stable enol tautomer, which is stabilized by conjugation and an intramolecular hydrogen bond. The electron-withdrawing 4-bromophenyl substituent is expected to increase the acidity of the C3 protons, thereby favoring enolization.[9][10]

Figure 1: Keto-Enol Tautomeric Equilibrium.

Analytical Methodologies for Tautomer Quantification

The slow interconversion between keto and enol tautomers on the NMR timescale allows for their distinct characterization and quantification.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most direct and powerful technique for quantifying the keto-enol equilibrium.[12][13] The distinct chemical environments of protons in each tautomer give rise to separate, well-resolved signals.

  • Keto Form Signature: A sharp singlet corresponding to the two methylene protons (–CH₂–) at the C3 position, typically observed in the δ 3.5-4.5 ppm region.[12]

  • Enol Form Signature:

    • A singlet for the vinyl proton (–C=CH–) at the C3 position, usually found between δ 5.0-6.5 ppm.[12]

    • A broad singlet for the enolic hydroxyl proton (–OH), often appearing far downfield (δ 12-16 ppm) due to the strong intramolecular hydrogen bond.

The equilibrium constant (Keq) can be calculated by integrating the signals corresponding to each tautomer.

Keq = [Enol] / [Keto]

The relative concentration is determined from the integrated areas of the methylene protons (keto) and the vinyl proton (enol). Since the methylene signal represents two protons and the vinyl signal represents one, the ratio must be adjusted accordingly.

% Enol = [Area(enol vinyl H) / (Area(enol vinyl H) + (Area(keto methylene H) / 2))] * 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy serves as a complementary technique. The extended π-conjugation in the enol tautomer results in a π → π* transition at a longer wavelength (bathochromic shift) compared to the n → π* transitions of the non-conjugated keto form.[14][15] By comparing the experimental spectrum of a solution containing the tautomeric mixture with theoretical spectra of the pure keto and enol forms (calculated using TD-DFT), one can estimate the equilibrium composition.[16][17][18]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.[19][20] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM).[17][19] This allows for a theoretical prediction of the equilibrium constant and provides insights into the factors governing tautomer stability.[21][22]

Experimental Protocols

Protocol: NMR-Based Quantification of Tautomeric Equilibrium
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate at the desired temperature for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A D1 of 10-15 seconds is generally recommended.

    • Acquire the spectrum at a constant, known temperature.

  • Data Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the signal for the keto methylene protons and the enol vinyl proton. Perform each integration multiple times to ensure reproducibility.[23]

  • Calculation: Use the integration values to calculate the percentage of the enol form and the Keq as described in Section 3.1.

workflow start Start: Sample Weighing dissolve Dissolve in Deuterated Solvent start->dissolve equilibrate Equilibrate Sample (30 min) dissolve->equilibrate acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) equilibrate->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Key Signals (Keto CH₂ & Enol CH) process->integrate calculate Calculate % Enol & Keq integrate->calculate end End: Report Results calculate->end

Figure 2: NMR Experimental Workflow.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[11][24][25] This is a direct consequence of differential solvation of the two tautomers.

  • Nonpolar Solvents (e.g., CCl₄, Cyclohexane): These solvents do not compete for hydrogen bonding. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is significantly favored.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, but also solvate the polar keto form. The effect can be variable, but often the enol form is still predominant.[7]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. Simultaneously, they disrupt the enol's intramolecular hydrogen bond. This combination shifts the equilibrium significantly towards the more polar keto tautomer.[3]

solvent_effect cluster_nonpolar Nonpolar Solvent cluster_polar Polar Protic Solvent Equilibrium Diketo Form Enol Form Nonpolar Favors Intramolecular H-Bond Nonpolar->Equilibrium:enol Shifts Right Polar Favors Intermolecular H-Bonds Polar->Equilibrium:keto Shifts Left

Figure 3: Influence of Solvent Polarity.

Data Summary: Expected Tautomeric Distribution

The following table summarizes the anticipated trend for the percentage of the enol tautomer of this compound in various deuterated solvents at room temperature, based on established principles for β-dicarbonyl compounds.[3][7]

SolventSolvent TypeExpected % EnolRationale
Cyclohexane-d₁₂ Nonpolar> 95%Strong preference for intramolecularly H-bonded enol.
CDCl₃ Weakly Polar80 - 90%Enol form is highly favored.
Acetone-d₆ Polar Aprotic60 - 75%Solvent competes as H-bond acceptor, stabilizing keto form slightly.
DMSO-d₆ Polar Aprotic50 - 65%Strong H-bond acceptor, greater stabilization of keto form.[11]
Methanol-d₄ Polar Protic15 - 30%Strong intermolecular H-bonding with solvent stabilizes keto form.
D₂O Polar Protic< 10%Maximum stabilization of the polar keto form via H-bonding.[3]

Conclusion and Significance in Drug Development

The tautomeric equilibrium of this compound is a dynamic and sensitive interplay of structural and environmental factors. As a β-ketoester, it exhibits a significant population of the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is profoundly influenced by solvent polarity, with nonpolar solvents favoring the enol form and polar protic solvents favoring the keto form.

For researchers in drug development, a quantitative understanding of tautomerism is not merely academic. The distinct structural, electronic, and hydrogen-bonding properties of each tautomer can lead to different:

  • Receptor Binding Affinities: The shape and pharmacophoric features of the enol and keto forms are different, which can result in one tautomer binding to a biological target with significantly higher affinity.

  • Pharmacokinetic (ADME) Properties: Properties such as solubility, membrane permeability, and metabolic stability can differ between tautomers, impacting the overall bioavailability and efficacy of a potential drug candidate.[2]

Therefore, the rigorous characterization of tautomeric equilibria, using the methodologies outlined in this guide, is an indispensable step in the rational design and optimization of bioactive molecules derived from scaffolds like this compound.

References

literature review on the biological activity of bromophenyl-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Bromophenyl-Containing Compounds

Authored by a Senior Application Scientist

Introduction

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with halogenated organic compounds emerging as a particularly fruitful area of investigation. Among these, bromophenyl-containing compounds have garnered significant attention due to the unique physicochemical properties imparted by the bromine atom. The presence of bromine on a phenyl ring can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can profoundly influence its interaction with biological targets.[1] This guide provides a comprehensive overview of the diverse biological activities of bromophenyl-containing compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising therapeutic candidates.

Anticancer Activity of Bromophenyl-Containing Compounds

A growing body of evidence highlights the potential of bromophenyl derivatives as potent anticancer agents.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action: Induction of ROS-Mediated Apoptosis

One of the key mechanisms by which bromophenyl compounds induce cancer cell death is through the generation of reactive oxygen species (ROS).[2] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway.[2]

For instance, a series of bromophenol hybrids have been shown to induce apoptosis in human lung cancer (A549) cells by increasing intracellular ROS levels.[2] This increase in ROS leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and PARP, culminating in programmed cell death.[2]

Signaling Pathway: ROS-Mediated Apoptosis

ROS-Mediated Apoptosis ROS-Mediated Apoptotic Pathway Bromophenyl_Compound Bromophenyl Compound ROS_Generation Increased ROS Generation Bromophenyl_Compound->ROS_Generation Bcl2_Suppression Suppression of Bcl-2 ROS_Generation->Bcl2_Suppression Caspase3_Activation Activation of Caspase-3 Bcl2_Suppression->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: A diagram illustrating the induction of apoptosis by bromophenyl compounds through the generation of reactive oxygen species (ROS).

Examples of Anticancer Bromophenyl Compounds

Several classes of bromophenyl-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Bromophenol HybridsA549 (Lung)Varies (some < 10 µg/mL)[2]
Brominated CoelenteraminesPC-3 (Prostate)Not specified, but showed activity[4]
2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWT3.27[5]
2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRT790M1.92[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsVariousShowed significant growth inhibition at 10 µM[6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Workflow for MTT Assay

MTT Assay Workflow MTT Assay for Cytotoxicity Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate. Compound_Treatment 2. Treat cells with various concentrations of the bromophenyl compound. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 48 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate. Incubation->MTT_Addition Formazan_Formation 5. Viable cells convert MTT to formazan crystals. MTT_Addition->Formazan_Formation Solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve formazan. Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure the absorbance at a specific wavelength (e.g., 570 nm). Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate cell viability and IC50 values. Absorbance_Measurement->Data_Analysis

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of bromophenyl compounds.

Step-by-Step Protocol
  • Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the bromophenyl-containing compounds for 48 hours.[2]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Antimicrobial Activity of Bromophenyl-Containing Compounds

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Bromophenyl derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[7][8]

Mechanism of Action: Biofilm Inhibition

One of the ways bromophenyl compounds exert their antimicrobial effect is by inhibiting biofilm formation, a key virulence factor for many pathogenic bacteria.[7][8] Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which protects them from antibiotics and the host immune system. By disrupting biofilm formation, bromophenyl derivatives can render bacteria more susceptible to conventional antibiotics.[7][8]

Examples of Antimicrobial Bromophenyl Compounds
CompoundTarget OrganismActivityReference
3-bromo-2,6-dihydroxyacetophenoneS. aureus and MRSAGood antibacterial activity and biofilm inhibition[8][9]
N-(4-bromophenyl)furan-2-carboxamideDrug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSAExcellent activity, particularly against NDM-positive A. baumannii[10]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesXDR S. TyphiPotent antibacterial activity[11]
4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl...]-1,3-thiazole derivativesE. coli, S. aureus, P. aeruginosa, S. typhiShowed antibacterial activity
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) of the test organism.[10]

  • Inoculation of Agar Plates: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[10]

  • Compound Application: Add a known concentration of the bromophenyl compound (dissolved in a suitable solvent like DMSO) into each well.[10]

  • Incubation: Incubate the plates at 37°C for 24 hours.[10]

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antibacterial activity.

Enzyme Inhibitory Activity of Bromophenyl-Containing Compounds

Bromophenyl derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases. The bromine atom can participate in halogen bonding and other non-covalent interactions within the active site of an enzyme, leading to potent and selective inhibition.

Target Enzymes and Therapeutic Implications
  • Carbonic Anhydrases (CAs): Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and epilepsy.[12][13]

  • Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease.[13]

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator of insulin signaling, making its inhibitors potential antidiabetic agents.[14]

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.[15]

  • Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are used in cancer therapy.[5]

  • Alkaline Phosphatase: Inhibition of this enzyme is being explored for various therapeutic applications.[11]

Examples of Bromophenyl-Based Enzyme Inhibitors
Compound ClassTarget EnzymeKi or IC50Reference
Bromophenol derivativeshCA I13.7-32.7 mM (Ki)[12]
Bromophenol derivativeshCA II0.65-1.26 mM (Ki)[12]
Bromophenol derivativesAChE6.54-24.86 nM (Ki)[13]
Highly brominated bromophenolPTP1B0.68 µM (IC50)[14]
2-(3-benzoyl...)-N-(2-bromophenyl) acetamideα-glucosidase5.17 µM (IC50)[15]
2-(3-benzoyl...)-N-(2-bromophenyl) acetamideα-amylase18.82 µM (IC50)[15]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivativeAlkaline Phosphatase1.469 µM (IC50)[11]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Step-by-Step Protocol
  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and the substrate (e.g., 4-nitrophenylacetate).[12]

  • Inhibitor Preparation: Prepare serial dilutions of the bromophenyl-containing compounds.

  • Enzymatic Reaction: In a suitable buffer, mix the enzyme and the inhibitor and pre-incubate.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Monitoring of Reaction: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction rates and determine the inhibitory potency (e.g., KI values) of the compounds.[12] The mode of inhibition (e.g., competitive) can also be determined from these studies.[12]

Conclusion

Bromophenyl-containing compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents is well-documented in the scientific literature. The strategic incorporation of a bromine atom into a phenyl ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of the β-Diketone Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a paramount objective. The β-diketone moiety, a key structural feature of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, represents a versatile pharmacophore with a rich history in medicinal chemistry. Its inherent ability to exist in a tautomeric equilibrium between keto and enol forms provides a unique chemical functionality that can be exploited for targeted therapeutic intervention. This guide delves into the potential therapeutic targets of this compound and its derivatives, offering a scientifically grounded exploration for researchers poised to unlock their full clinical potential. The presence of the bromophenyl group further enhances its potential, a feature known to modulate the pharmacological properties of various therapeutic agents.

This document provides a comprehensive overview of the most promising therapeutic avenues for this class of compounds, focusing on key enzyme targets implicated in oncology and metabolic diseases. We will explore the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and present a framework for advancing these promising molecules through the drug discovery pipeline.

The Crucial Role of Keto-Enol Tautomerism in Biological Activity

A fundamental concept underpinning the biological activity of this compound derivatives is the phenomenon of keto-enol tautomerism.[1][2] The dynamic equilibrium between the diketo and enol forms is not merely a chemical curiosity but a critical determinant of how these molecules interact with their biological targets. The enol form, stabilized by intramolecular hydrogen bonding, presents a distinct three-dimensional structure and electronic distribution compared to the diketo form.[1][2] This structural plasticity allows for differential binding affinities to the active sites of various enzymes, influencing the compound's inhibitory potency and selectivity. Understanding and controlling this tautomeric balance is therefore a key consideration in the design and optimization of derivatives with enhanced therapeutic efficacy.

Potential Therapeutic Target I: Src Kinase - A Nodal Point in Cancer Progression

Scientific Rationale:

The Src family of non-receptor tyrosine kinases are crucial regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Aberrant Src activity is a hallmark of many human cancers and is frequently associated with tumor progression and metastasis.[3] Ethyl 2,4-dioxo-4-arylbutanoate derivatives, close structural analogs of the topic compound, have demonstrated inhibitory activity against Src kinase.[4][5][6] The β-diketone moiety is hypothesized to interact with the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.[3]

Signaling Pathway:

The inhibition of Src kinase by a this compound derivative would be expected to disrupt multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation FAK Focal Adhesion Kinase (FAK) Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Derivative Methyl 4-(4-bromophenyl) -2,4-dioxobutanoate Derivative Derivative->Src Inhibition Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Src_Validation_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Mechanism of Action cluster_phase3 Phase 3: In Vivo Proof-of-Concept Synthesis Synthesis & Purification of Derivatives Enzyme_Assay Src Kinase Inhibition Assay (Determine IC50) Synthesis->Enzyme_Assay Cytotoxicity_Assay Cancer Cell Line Cytotoxicity Assay (e.g., MTT) (Determine GI50) Synthesis->Cytotoxicity_Assay Western_Blot Western Blot Analysis (Phospho-Src & Downstream Targets) Enzyme_Assay->Western_Blot Cytotoxicity_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Western_Blot->Apoptosis Animal_Model Xenograft Tumor Model in Mice Cell_Cycle->Animal_Model Apoptosis->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR P_IR Phosphorylated IR IR->P_IR Autophosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 IRS IRS-1 P_IR->IRS P_IRS Phosphorylated IRS-1 IRS->P_IRS Phosphorylation PI3K PI3K P_IRS->PI3K Akt Akt PI3K->Akt Akt->GLUT4_vesicle Translocation PTP1B PTP1B PTP1B->P_IR Dephosphorylation PTP1B->P_IRS Dephosphorylation Derivative Methyl 4-(4-bromophenyl) -2,4-dioxobutanoate Derivative Derivative->PTP1B Inhibition Glucose Glucose Glucose->GLUT4 Uptake PTP1B_Validation_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: In Vivo Efficacy Synthesis Synthesis & Purification of Derivatives Enzyme_Assay PTP1B Inhibition Assay (Determine IC50 & Ki) Synthesis->Enzyme_Assay Selectivity Selectivity Profiling (against other PTPs) Enzyme_Assay->Selectivity Cell_Based_Assay Cellular PTP1B Activity Assay Enzyme_Assay->Cell_Based_Assay Insulin_Signaling Western Blot for Phospho-IR, Phospho-Akt Cell_Based_Assay->Insulin_Signaling Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Insulin_Signaling->Glucose_Uptake Diabetic_Mouse_Model Diabetic Mouse Model (e.g., db/db mice) Glucose_Uptake->Diabetic_Mouse_Model OGTT Oral Glucose Tolerance Test (OGTT) Diabetic_Mouse_Model->OGTT Insulin_Tolerance Insulin Tolerance Test (ITT) Diabetic_Mouse_Model->Insulin_Tolerance

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of β-Dicarbonyl Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The β-dicarbonyl motif, a deceptively simple arrangement of two carbonyl groups separated by a methylene carbon, stands as one of the most versatile and enduring scaffolds in the history of medicinal chemistry. From its origins as a synthetic curiosity in the 19th century to its central role in modern antiviral and anticancer therapies, its journey reflects the broader evolution of drug discovery itself. This technical guide provides an in-depth exploration of the discovery, history, and core physicochemical principles that underpin the therapeutic success of β-dicarbonyl compounds. We will examine seminal breakthroughs, from early analgesics to the revolutionary development of HIV integrase inhibitors, and provide detailed mechanistic insights and synthetic protocols for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Discoveries & Synthetic Origins

The story of the β-dicarbonyl group in science is fundamentally a story of synthesis. Its discovery was not a singular event but rather the outcome of foundational explorations in organic chemistry that unlocked its unique reactivity. The workhorse molecule, ethyl acetoacetate, first synthesized in the 19th century, became a cornerstone for synthetic chemists due to the pronounced acidity of its α-hydrogen, located on the methylene bridge between the two carbonyls.[1]

This high acidity, a consequence of the resonance stabilization of the resulting carbanion, made it a powerful nucleophile.[1] This property was masterfully exploited in the Claisen Condensation , a pivotal carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[2][3] This reaction involves the base-catalyzed self-condensation of an ester to form a β-keto ester, such as the synthesis of ethyl acetoacetate from ethyl acetate.[1][3][4] The intramolecular version of this reaction, the Dieckmann Condensation, proved invaluable for constructing cyclic β-keto esters.[3][5] These synthetic advancements provided chemists with unprecedented access to a vast library of β-dicarbonyl structures, setting the stage for their eventual exploration in a biological context.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Reformation of Carbonyl Ester1 Ethyl Acetate (1) Enolate Enolate Ion (Nucleophile) Ester1->Enolate α-proton abstraction Base Base (e.g., NaOEt) Ester2 Ethyl Acetate (2) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attacks carbonyl carbon Product_Raw β-Keto Ester (Ethyl Acetoacetate) Tetrahedral->Product_Raw Elimination of leaving group LeavingGroup Ethoxide (EtO⁻)

Caption: Workflow of the Claisen Condensation reaction.

Chapter 2: The Physicochemical Keystone - Tautomerism and Metal Chelation

The medicinal utility of β-dicarbonyl compounds is governed by two critical physicochemical properties: keto-enol tautomerism and the ability to chelate metal ions.

Keto-Enol Tautomerism: This phenomenon is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (a hydroxyl group attached to a C=C double bond).[6] For most simple carbonyls, the keto form predominates. However, in β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a pseudo-aromatic six-membered ring via an intramolecular hydrogen bond.[7] This tautomeric equilibrium is not merely a chemical curiosity; it is crucial for biological activity.[6][8][9][10] The specific tautomer present can dramatically affect a molecule's shape, polarity, and hydrogen bonding potential, thereby influencing its binding affinity to a biological target.[6][8][11]

Caption: Keto-Enol tautomerism in β-dicarbonyl compounds.

Metal Chelation: The two oxygen atoms of the β-dicarbonyl moiety, particularly in the enol or enolate form, are perfectly positioned to act as a bidentate "claw," binding to divalent metal ions like Mg²⁺ or Fe²⁺.[8][12] This process, known as chelation, is fundamental to the mechanism of action for many of the most important drugs in this class.[13] By sequestering essential metal cofactors within an enzyme's active site, β-dicarbonyl drugs can effectively shut down catalytic activity.[14][15] This principle is the cornerstone of the HIV integrase inhibitors.

Chapter 3: Early Therapeutic Breakthroughs

The transition of β-dicarbonyls from synthetic reagents to therapeutic agents began with the pursuit of new medicines for pain, fever, and sedation.

  • Antipyrine and the Pyrazolones: In 1883, while searching for quinine alternatives, Ludwig Knorr synthesized antipyrine (phenazone) through the condensation of ethyl acetoacetate and phenylhydrazine.[16][17][18][19][20] This marked the creation of one of the very first synthetic analgesic (pain-relieving) and antipyretic (fever-reducing) drugs.[17][18][19] Antipyrine's success spurred the development of an entire class of pyrazolone-based drugs, demonstrating that laboratory synthesis could yield powerful therapeutic agents.[16]

  • The Barbiturates: The condensation of urea with substituted malonic esters (a derivative of a β-dicarbonyl) gives rise to barbituric acid and its derivatives, the barbiturates.[21][22] First synthesized in the late 19th century, these compounds were found to have profound depressant effects on the central nervous system, leading to their widespread use as sedatives and hypnotics throughout the 20th century.[22]

Chapter 4: A Modern Renaissance - HIV Integrase Inhibitors

The discovery that the β-dicarbonyl motif could potently inhibit the HIV integrase (IN) enzyme marked a watershed moment for the field and provided a new lifeline for patients with HIV/AIDS. The IN enzyme is crucial for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome—a point of no return in the infection process.[23][24][25]

The breakthrough came from the realization that the active site of HIV integrase contains two critical magnesium ions (Mg²⁺) that are essential for its catalytic function. Researchers designed molecules where the β-dicarbonyl group could act as a pharmacophore to chelate these two metal ions, effectively disabling the enzyme.[23]

Raltegravir , approved in 2007, was the first-in-class HIV integrase strand transfer inhibitor (INSTI).[23][25][26] Its mechanism of action is a textbook example of targeted drug design based on the principles of β-dicarbonyl chemistry.[24][26] By binding to the active site, Raltegravir prevents the strand transfer step, where the viral DNA is ligated into the host DNA.[24] This discovery led to the development of a new generation of highly effective antiretroviral drugs.

HIV_Integrase_Inhibition cluster_enzyme HIV Integrase Active Site cluster_drug Drug Action IN Integrase Enzyme Mg1 Mg²⁺ IN->Mg1 binds Mg2 Mg²⁺ IN->Mg2 binds Blocked Integration Blocked vDNA Viral DNA vDNA->Mg1 positions vDNA->Mg2 positions hDNA Host DNA hDNA->Blocked Cannot bind Drug Raltegravir (β-Dicarbonyl Moiety) Drug->Mg1 chelates Drug->Mg2 chelates

Caption: Mechanism of HIV integrase inhibition by a β-dicarbonyl drug.
Drug NameYear of Approval (US)Core Scaffold FeatureKey Advantage
Raltegravir 2007N-methyl-4-hydroxypyrimidinone carboxamideFirst-in-class, validated the target.[25][26]
Elvitegravir 2012 (in combo)Dihydroxyisoquinoline carboxamideCo-formulated in a single-tablet regimen.
Dolutegravir 2013Dihydroxypyridinone carboxamideHigh barrier to resistance, potent activity.
Bictegravir 2018 (in combo)Dihydroxypyridinone carboxamideHigh potency, favorable resistance profile.
Table 1: Comparison of Key β-Dicarbonyl-Based HIV Integrase Inhibitors.

Chapter 5: Methodologies in Focus - Synthesis and Analysis

The foundational synthesis that provides access to the β-dicarbonyl scaffold remains a cornerstone of organic chemistry. The following protocol outlines the classic Claisen condensation to produce ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation [4][27]

Objective: To synthesize ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.

Materials:

  • Absolute Ethanol (anhydrous)

  • Sodium metal

  • Ethyl acetate (anhydrous)

  • Glacial Acetic Acid

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a dry 500 mL round-bottom flask equipped with a reflux condenser, carefully add 100 mL of absolute ethanol. Add 7.0 g of sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation: To the freshly prepared sodium ethoxide solution, add 150 mL of anhydrous ethyl acetate. Heat the mixture to reflux using a heating mantle for 2 hours. A gelatinous precipitate of the sodium salt of ethyl acetoacetate will form.

  • Neutralization and Workup: Cool the reaction mixture to room temperature. Slowly add a mixture of 50 mL of glacial acetic acid and 50 mL of water to neutralize the base and dissolve the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of saturated sodium chloride solution to aid in layer separation. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.

  • Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent (diethyl ether and excess ethyl acetate) by simple distillation.

  • Purification: Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure, collecting the fraction boiling at approximately 71-72 °C at 12 mmHg.

Chapter 6: The Expanding Frontier

The utility of the β-dicarbonyl scaffold is far from exhausted. Current research is actively exploring its application in a variety of other therapeutic areas:

  • Anticancer Agents: The ability of β-dicarbonyls to chelate metal ions is being leveraged to disrupt metal homeostasis in cancer cells, which can induce oxidative stress and trigger apoptosis.

  • Neuroprotective Agents: Some β-dicarbonyl compounds, like the natural product curcumin, exhibit antioxidant and anti-inflammatory properties, making them interesting candidates for studying neurodegenerative diseases.[12]

  • Antibacterial Agents: The scaffold is being used to design novel inhibitors of essential bacterial enzymes, offering a potential strategy to combat antibiotic resistance.

Conclusion

The β-dicarbonyl group exemplifies the power of a "privileged scaffold" in medicinal chemistry. Its journey from a simple synthetic building block to the core of sophisticated, life-saving medicines is a testament to the interplay of synthetic chemistry, physical organic chemistry, and molecular biology. The fundamental principles of keto-enol tautomerism and metal chelation, understood for over a century, continue to provide the rationale for designing next-generation therapeutics. As drug discovery moves towards ever more complex biological targets, the simple yet profoundly versatile β-dicarbonyl scaffold is certain to remain an indispensable tool in the medicinal chemist's arsenal.

References

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS Number: 60395-85-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern synthetic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the ultimate impact of the molecules it helps create. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, bearing the CAS number 60395-85-9, is a quintessential example of such a pivotal intermediate. Its unique molecular architecture, featuring a reactive dicarbonyl system and a functionalized aromatic ring, positions it as a cornerstone in the synthesis of a diverse array of complex molecules. This guide is intended to serve as a comprehensive technical resource for researchers and professionals in drug discovery and agrochemical development. We will delve into the core properties, safety considerations, synthetic utility, and analytical methodologies associated with this compound. Our objective is to not only provide a repository of factual data but also to illuminate the causal relationships behind its reactivity and application, thereby empowering you to leverage its full potential in your research and development endeavors.

Core Chemical and Physical Properties

This compound is an off-white needle-like solid.[1] A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource
CAS Number 60395-85-9[1]
Molecular Formula C₁₁H₉BrO₄[1]
Molecular Weight 285.09 g/mol [1]
Melting Point 102-108 °C[1]
Appearance Off-white needles[1]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0-8 °C
InChI Key JLRNIIRSSQRNJQ-UHFFFAOYSA-N

Safety Data and Handling Protocols

2.1. Hazard Identification (Anticipated)

  • Skin Corrosion/Irritation: Likely to be a skin irritant.[2]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: A possibility given the reactivity of the dicarbonyl moiety.

2.2. Recommended Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling large quantities, chemical-resistant overalls.

  • Respiratory Protection: In a well-ventilated area, a standard fume hood should suffice. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

2.3. First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.4. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 0-8°C.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Synthetic Pathways and Applications

The true value of this compound lies in its role as a versatile synthetic intermediate. Its dicarbonyl functionality and the presence of a bromine atom on the phenyl ring offer multiple avenues for chemical modification.

3.1. General Reactivity

The dicarbonyl system allows for a wide range of reactions, including but not limited to:

  • Heterocycle Formation: Condensation reactions with various dinucleophiles to form a diverse array of heterocyclic scaffolds, which are prevalent in many bioactive molecules.

  • Michael Additions: The enone-like character of the molecule can facilitate Michael additions.

  • Cross-Coupling Reactions: The aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various substituents on the aromatic ring.

3.2. Role in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block in the synthesis of novel pharmaceuticals, particularly those targeting cancer and inflammatory diseases, as well as in the development of advanced agrochemicals.[1] The bromophenyl moiety is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties.

Diagram of Synthetic Utility:

G A This compound (CAS: 60395-85-9) B Heterocyclic Scaffolds (e.g., Pyrazoles, Pyrimidines) A->B Condensation with Dinucleophiles C Cross-Coupling Products (e.g., Biaryls, Alkynylated Aromatics) A->C Transition Metal-Catalyzed Cross-Coupling D Pharmaceutical Active Ingredients (e.g., Kinase Inhibitors, Anti-inflammatory Agents) B->D E Agrochemical Active Ingredients (e.g., Fungicides, Herbicides) B->E C->D C->E

Caption: Synthetic pathways from this compound.

Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis.

4.1. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound.[1] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection.

4.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide characteristic signals for the aromatic protons, the methylene protons, and the methyl ester protons. The splitting patterns and chemical shifts would be crucial for confirming the structure.

    • ¹³C NMR: Would show distinct peaks for the carbonyl carbons, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons.

  • Mass Spectrometry (MS): Would confirm the molecular weight (285.09 g/mol ) and the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocol: A Generic HPLC Purity Assay

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Preparation of Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity of the sample.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules. Its well-defined physical properties, coupled with its predictable reactivity, make it an asset in the development of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential for its handling. The analytical methods outlined provide a framework for ensuring the quality and consistency of this starting material, which is a critical factor in the success of any synthetic endeavor. As research in medicinal and agricultural chemistry continues to evolve, the demand for such strategically functionalized building blocks will undoubtedly grow.

References

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its core structure, featuring a β-keto ester and an α-keto functionality, presents both unique synthetic opportunities and specific challenges regarding its physicochemical stability and solubility.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate these critical parameters. We will explore detailed, field-proven protocols for determining aqueous and organic solubility, and for conducting forced degradation studies in line with international regulatory expectations.[4][5] The causality behind each experimental choice is elucidated, ensuring that the described methodologies are not merely procedural but are grounded in robust scientific principles.

Introduction: The Molecular Profile of this compound

This compound (M4BDB) is a compound of significant interest in medicinal chemistry, often serving as a key building block for more complex bioactive molecules.[1] Its structure is characterized by a methyl ester, a bromophenyl group, and a 1,3-dicarbonyl system, which imparts a unique combination of reactivity and physicochemical properties. Before embarking on any development program, a thorough understanding of its fundamental properties is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60395-85-9[1]
Molecular Formula C₁₁H₉BrO₄[1]
Molecular Weight 285.09 g/mol [1]
Appearance Off-white needles[1]
Melting Point 102-108 °C[1]
Purity ≥ 98% (by HPLC)[1]
Storage 0-8 °C[1]

The presence of both ketone and ester functionalities suggests potential liabilities related to hydrolysis and oxidative degradation.[6][7] The bromophenyl ring introduces a degree of lipophilicity while also acting as a chromophore, hinting at possible photosensitivity.[8][9] Therefore, a proactive and systematic evaluation of solubility and stability is not just a regulatory requirement but a cornerstone of successful product development.

Solubility Profiling: Establishing a Foundation for Formulation

Solubility is a critical determinant of a compound's bioavailability and its suitability for various dosage forms. Poor aqueous solubility can severely limit oral absorption and complicate the development of parenteral formulations. The following section outlines a robust protocol for comprehensive solubility assessment.

Rationale for Solvent Selection

The choice of solvents is dictated by the intended application. For pharmaceutical development, this includes aqueous buffers that mimic physiological conditions and organic co-solvents commonly used in formulation.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the pH range of the gastrointestinal tract and blood, providing critical data for predicting oral absorption and behavior upon injection.

  • Organic/Co-solvents (Ethanol, Propylene Glycol, DMSO, PEG 400): These are frequently used to enhance the solubility of poorly soluble compounds in liquid formulations. Understanding the compound's solubility in these vehicles is essential for formulation design.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of M4BDB solid to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent systems.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C and/or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. Visual confirmation of excess solid should be made.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved M4BDB using a validated HPLC-UV method.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Table 2: Example Solubility Data Summary for M4BDB

Solvent SystemTemperature (°C)Solubility (mg/mL)
0.1 N HCl (pH 1.2)25< 0.1
Acetate Buffer (pH 4.5)25< 0.1
Phosphate Buffer (pH 6.8)250.2
Phosphate Buffer (pH 7.4)250.3
Ethanol2515.5
Propylene Glycol258.2
DMSO25> 100

Data are illustrative and should be determined experimentally.

Stability Studies: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[4][5] Its purpose is threefold: to elucidate degradation pathways, to develop and validate a stability-indicating analytical method, and to understand the intrinsic stability of the molecule.[10] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without being so excessive as to generate irrelevant secondary products.[4][11]

Workflow for Stability-Indicating Method Development

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the active compound's concentration due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

G cluster_0 Method Development & Validation A Initial HPLC Method (Isocratic/Gradient) B Perform Forced Degradation Studies A->B Expose Drug to Stress C Analyze Stressed Samples B->C Inject Samples D Check for Peak Purity (PDA Detector) C->D Assess Separation E Optimize Method (e.g., Gradient, pH) D->E Separation inadequate? F Validate Final Method (ICH Q2(R1)) D->F Separation adequate? E->C Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Hydrolytic Stability

The ester and β-dicarbonyl moieties in M4BDB are susceptible to hydrolysis.[12] Studying degradation across a range of pH values is crucial.

Experimental Protocols:

  • Acid Hydrolysis:

    • Prepare a solution of M4BDB (e.g., 1 mg/mL) in 0.1 N HCl.[13]

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis to prevent acid-catalyzed degradation on-column.

  • Base Hydrolysis (Saponification):

    • Prepare a solution of M4BDB (e.g., 1 mg/mL) in 0.1 N NaOH.[6]

    • Keep the solution at room temperature. Due to the high reactivity, degradation is often rapid.

    • Withdraw aliquots at short intervals (e.g., 5, 15, 30, 60 minutes).

    • Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of M4BDB (e.g., 1 mg/mL) in purified water.

    • Incubate at 60 °C and sample at time points similar to acid hydrolysis.

Anticipated Degradation Pathway: Base-catalyzed hydrolysis (saponification) is expected to be a primary degradation route, cleaving the methyl ester to form the corresponding carboxylate salt and methanol.[6][12]

G compound This compound C₁₁H₉BrO₄ products 4-(4-bromophenyl)-2,4-dioxobutanoate Anion + Methanol compound->products OH⁻ (Base Hydrolysis)

Caption: Primary hydrolytic degradation pathway for M4BDB.

Oxidative Stability

Oxidation can be a significant degradation pathway for many pharmaceuticals. The β-dicarbonyl system and the methylene bridge are potential sites for oxidative attack.

Experimental Protocol:

  • Prepare a solution of M4BDB (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Add hydrogen peroxide to a final concentration of 3% v/v.[4]

  • Store the solution at room temperature, protected from light.

  • Monitor the reaction by HPLC at various time points (e.g., 1, 4, 8, 24 hours).

  • Expert Insight: Oxidative reactions can be rapid and are highly sensitive to trace metal catalysis. Using high-purity solvents and glassware is essential for reproducibility.

Photostability

Photostability testing is governed by the ICH Q1B guideline and is essential for determining packaging and storage requirements.[8][9][14] The test evaluates the effect of both UV and visible light.

Experimental Protocol:

  • Sample Preparation:

    • Solid State: Spread a thin layer of M4BDB solid in a chemically inert, transparent dish (e.g., a quartz petri dish).

    • Solution State: Prepare a solution of M4BDB in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or vial.

  • Control: Prepare identical "dark" control samples wrapped in aluminum foil to shield them from light.

  • Exposure: Place the test and dark control samples in a validated photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13][15]

  • Analysis: At the end of the exposure, compare the assay and impurity profile of the light-exposed samples to the dark controls using the stability-indicating HPLC method.

G cluster_0 Photostability Setup (ICH Q1B) A Prepare Solid & Solution Samples C Place in Photostability Chamber A->C B Prepare Dark Controls (Wrap in Foil) B->C D Expose to UV/Vis Light (≥ 1.2M lux-hr, ≥ 200 W-hr/m²) C->D E Analyze Exposed & Dark Samples via HPLC D->E F Compare Results (Assay, Impurities) E->F

Caption: Experimental workflow for ICH Q1B photostability testing.

Thermal Stability

Thermal stress testing assesses the stability of the drug substance at elevated temperatures.

Experimental Protocol:

  • Place a known quantity of solid M4BDB in a vial.

  • Store the vial in an oven at an elevated temperature (e.g., 80 °C).[13]

  • Analyze the sample at initial and subsequent time points (e.g., 1, 3, 7 days) by dissolving it and injecting it into the HPLC system.

  • Compare the results to a control sample stored at the recommended storage condition (0-8 °C).

Table 3: Example Summary of Forced Degradation Results for M4BDB

Stress ConditionTime% DegradationMajor Degradation Products (DPs)
0.1 N HCl, 60 °C24 h8%DP-1 (Hydrolysis Product)
0.1 N NaOH, RT30 min18%DP-1 (Hydrolysis Product)
3% H₂O₂, RT8 h12%DP-2, DP-3 (Oxidative Products)
ICH Q1B LightN/A6%DP-4 (Photolytic Product)
80 °C, Solid7 days< 2%No significant degradation

Data are illustrative. RT = Room Temperature. N/A = Not Applicable.

Conclusion and Forward Look

This guide has outlined a systematic and scientifically-grounded approach to characterizing the solubility and stability of this compound. The data generated from these studies are fundamental to any successful drug development campaign. The solubility profile directly informs formulation strategy, while the forced degradation studies are the bedrock for developing a validated, stability-indicating analytical method and for understanding the intrinsic chemical liabilities of the molecule. By following these comprehensive protocols, researchers can de-risk their development programs, ensure regulatory compliance, and build a robust data package to support the progression of M4BDB-derived candidates from the laboratory to the clinic.

References

Methodological & Application

Application Notes & Protocols: Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Precursors that offer multiple points for chemical modification are invaluable tools for generating libraries of diverse compounds. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is one such strategic building block.[1] Its structure, featuring a reactive 1,3-dicarbonyl system (specifically, a β-ketoester) and a synthetically versatile brominated aromatic ring, positions it as an ideal starting material for the synthesis of a wide array of heterocyclic compounds.[1]

The 1,3-dicarbonyl moiety is a classic synthon for forming five-membered heterocycles through condensation reactions, while the 4-bromophenyl group serves as a crucial handle for late-stage functionalization via metal-catalyzed cross-coupling reactions. This dual functionality allows researchers to first construct a core heterocyclic scaffold and then diversify the molecule to explore structure-activity relationships (SAR). This guide provides an in-depth analysis and detailed protocols for leveraging this compound in the synthesis of high-value pyrazole and isoxazole derivatives, scaffolds frequently found in approved pharmaceuticals.[2][3]

Properties of the Precursor

A thorough understanding of the starting material's properties is critical for successful and reproducible experimentation.

PropertyValueSource
Synonyms 4-(4-Bromophenyl)-2,4-dioxo-butyric acid methyl ester[1][4]
CAS Number 60395-85-9[1][5]
Molecular Formula C₁₁H₉BrO₄[1]
Molecular Weight 285.09 g/mol [1]
Appearance Off-white needles[1]
Melting Point 102-108 °C[1][5]
Purity ≥ 98%[1]
Storage Store at 0-8 °C[1][5]

Core Synthetic Pathways: From Dicarbonyl to Heterocycle

The primary utility of this compound lies in its reaction with binucleophiles to form five-membered aromatic heterocycles. The two most prominent and reliable transformations are the synthesis of pyrazoles (using hydrazines) and isoxazoles (using hydroxylamine).

Caption: Synthetic utility of the precursor.

Synthesis of Pyrazole Derivatives via Knorr Condensation

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is known as the Knorr pyrazole synthesis, a robust and foundational method in heterocyclic chemistry.[6][7][8] This reaction proceeds via a cyclocondensation mechanism, forming a stable, aromatic pyrazole ring with high efficiency.[9]

Mechanistic Insights & Regioselectivity

Understanding the reaction mechanism is key to controlling its outcome. This compound is an unsymmetrical dicarbonyl, presenting two sites for initial nucleophilic attack: the aryl ketone carbonyl and the ester carbonyl.

Causality of Experimental Choice: The aryl ketone is significantly more electrophilic and sterically accessible than the ester carbonyl. Therefore, the more nucleophilic nitrogen of the hydrazine will preferentially attack the ketone.[10] This initial attack dictates the final regiochemistry of the product. The subsequent intramolecular cyclization involves the second nitrogen atom attacking the ester carbonyl, followed by dehydration to yield the aromatic pyrazolone tautomer.

Knorr_Mechanism Mechanism: Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway Precursor This compound Step1 1. Nucleophilic Attack (Hydrazine attacks ketone) Precursor->Step1 Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 2. Intramolecular Cyclization (Amine attacks ester) Intermediate1->Step2 Intermediate2 Cyclic Hemiaminal Step2->Intermediate2 Step3 3. Dehydration / Tautomerization (- H₂O, - MeOH) Intermediate2->Step3 Product 5-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one (Pyrazolone Product) Step3->Product

Caption: Regioselective Knorr pyrazole synthesis pathway.

Protocol: Synthesis of 5-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol details a reliable method for the synthesis of the pyrazolone core structure.

Materials and Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (1.2 eq)

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Filtration apparatus (Büchner funnel)

Safety Precautions:

  • Warning: Hydrazine hydrate is highly toxic and a suspected carcinogen.[9] Handle this reagent exclusively within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.85 g, 10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. Acetic acid serves as both the solvent and the acid catalyst for the condensation.[9]

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.75 mL, ~12.0 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the solution into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual acetic acid and unreacted hydrazine.

  • Drying: Dry the crude product under vacuum or in a drying oven at 60-70 °C to a constant weight.

Purification:

  • The crude solid can be purified by recrystallization from hot ethanol to yield the product as a crystalline solid.

Expected Product:

  • Name: 5-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Molecular Formula: C₉H₇BrN₂O

  • Molecular Weight: 239.07 g/mol

Synthesis of Isoxazole Derivatives

The reaction of 1,3-dicarbonyls with hydroxylamine provides a direct and efficient route to the isoxazole ring system, another privileged scaffold in medicinal chemistry.[11][12] The mechanism is analogous to the pyrazole synthesis, involving condensation, cyclization, and dehydration.[13]

Mechanistic Pathway

The more nucleophilic nitrogen atom of hydroxylamine attacks the more electrophilic ketone carbonyl, forming an oxime intermediate. The hydroxyl group then performs an intramolecular attack on the ester carbonyl, leading to a cyclic intermediate which subsequently eliminates water and methanol to form the aromatic isoxazole ring.

Isoxazole_Synthesis Mechanism: Isoxazole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway Precursor This compound Step1 1. Condensation (NH₂ attacks ketone) Precursor->Step1 Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Step1 Intermediate1 Oxime Intermediate Step1->Intermediate1 Step2 2. Intramolecular Cyclization (OH attacks ester) Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 3. Dehydration (- H₂O, - MeOH) Intermediate2->Step3 Product Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate Step3->Product

Caption: General pathway for isoxazole formation.

Protocol: Synthesis of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

This protocol outlines the synthesis of the isoxazole core, retaining the ester functionality for potential further modification.

Materials and Reagents:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate (CH₃COONa) or another mild base (1.2 eq)

  • Ethanol (as solvent)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (e.g., 0.83 g, 12.0 mmol) and sodium acetate (e.g., 0.98 g, 12.0 mmol) in a mixture of ethanol (25 mL) and water (5 mL). Stir for 10-15 minutes. Causality Note: Sodium acetate acts as a base to liberate the free hydroxylamine nucleophile from its hydrochloride salt in situ.

  • Reaction Setup: To this solution, add this compound (e.g., 2.85 g, 10.0 mmol) and a magnetic stir bar.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring. Maintain the reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation and Isolation: Pour the concentrated mixture into ice-cold water (100 mL). The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and air-dry.

Purification:

  • The crude product can be purified via recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Expected Product:

  • Name: Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

  • Molecular Formula: C₁₁H₈BrNO₃

  • Molecular Weight: 282.09 g/mol

Conclusion and Future Directions

This compound is a demonstrably effective and reliable precursor for the synthesis of pyrazole and isoxazole heterocycles. The protocols described herein are robust and founded on well-established, high-yielding condensation reactions. The true value of the resulting products—5-(4-bromophenyl)-pyrazolone and methyl 5-(4-bromophenyl)isoxazole-3-carboxylate—lies in their potential for further elaboration. The presence of the 4-bromophenyl moiety provides a synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for screening in drug discovery programs.

References

Application Notes and Protocols: A Step-by-Step Guide to the Hantzsch Pyridine Synthesis Using a β-Ketoester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1][2] It is a multicomponent reaction renowned for its efficiency and versatility in constructing substituted pyridines and their 1,4-dihydropyridine precursors.[3][4] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, like ammonia or ammonium acetate.[1][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a Hantzsch ester, which can then be oxidized to the corresponding aromatic pyridine.[1][5]

The significance of the Hantzsch synthesis extends far beyond its academic value; it has profound applications in medicinal chemistry and drug development.[3] Notably, 1,4-DHP derivatives are a prominent class of calcium channel blockers used in the treatment of hypertension, with well-known drugs such as nifedipine, amlodipine, and felodipine all synthesized via this method.[2][6][7] The adaptability of the Hantzsch reaction allows for the creation of diverse molecular libraries, making it an invaluable tool for structure-activity relationship (SAR) studies.[4][8]

This guide provides a detailed, step-by-step protocol for the Hantzsch pyridine synthesis, focusing on the use of a β-ketoester. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also the underlying chemical principles and practical insights to ensure successful synthesis.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Hantzsch synthesis proceeds through a series of well-established intermediates:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.[6]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[6]

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[6]

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.[3][6]

Visualizing the Mechanism

Hantzsch_Mechanism cluster_0 Part 1: Formation of Intermediates cluster_1 Part 2: Assembly and Aromatization Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Knoevenagel Condensation Beta_Ketoester_1 β-Ketoester (1st eq.) Beta_Ketoester_1->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Ammonia Ammonia Enamine Enamine Ammonia->Enamine Enamine Formation Beta_Ketoester_2 β-Ketoester (2nd eq.) Beta_Ketoester_2->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidation Greener_Hantzsch_Workflow Start Start Reactants Combine Aldehyde, β-Ketoester, and Ammonia Source Start->Reactants Conditions Choose Greener Conditions: - Solvent-free or Aqueous Micelles - Microwave Irradiation - Use of a reusable catalyst (e.g., PTSA) Reactants->Conditions Reaction Monitor Reaction (TLC) Conditions->Reaction Workup Simplified Workup: - Filtration - Recrystallization Reaction->Workup Aromatization Greener Oxidation: - Iodine in Methanol - Photochemical Oxidation Workup->Aromatization Product Final Pyridine Product Aromatization->Product

References

The Strategic Deployment of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in Multicomponent Reactions for Heterocyclic Scaffold Generation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse and complex molecular architectures is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as a powerful strategy to this end.[1] At the heart of many successful MCRs lies the strategic selection of key building blocks. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a versatile β-ketoester, represents one such pivotal starting material.[2]

This application note provides a detailed exploration of the utility of this compound in MCRs for the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of polysubstituted pyrrol-2-ones and dihydropyridine derivatives, and offer insights into the causality behind experimental design.

The structure of this compound is uniquely suited for MCRs. It possesses multiple reactive sites: two electrophilic carbonyl carbons and an acidic α-methylene group, allowing it to participate in a variety of condensation and cyclization cascades. The presence of the 4-bromophenyl moiety offers a valuable handle for post-synthetic modification via cross-coupling reactions, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.[2]

Application 1: Three-Component Synthesis of Polysubstituted Pyrrol-2-ones

The pyrrol-2-one core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. A highly efficient method for the construction of densely functionalized pyrrol-2-ones involves a three-component reaction between an aryl-2,4-dioxobutanoate, an aromatic aldehyde, and a primary amine. Drawing from established methodologies for the non-brominated analog, this protocol outlines the synthesis of 4-(4-bromobenzoyl)-5-aryl-3-hydroxy-1-(substituted)-2,5-dihydro-1H-pyrrol-2-ones.

Reaction Principle and Mechanism

This reaction is a powerful example of convergent synthesis, rapidly assembling a complex heterocyclic system. The proposed mechanism initiates with the condensation of the aromatic aldehyde and the primary amine (in this case, propane-1,2-diamine) to form a Schiff base (imine). Concurrently, the this compound can exist in equilibrium with its enol tautomer. The enol or enolate then acts as a nucleophile, attacking the electrophilic imine carbon in a Mannich-type reaction. The resulting adduct undergoes an intramolecular cyclization via the attack of the amine nitrogen onto one of the carbonyl groups of the ketoester, followed by dehydration to yield the final polysubstituted pyrrol-2-one.

Diagram 1: Proposed Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product R1 This compound P1 Mix reactants in solvent (e.g., Ethanol or Dioxane) R1->P1 R2 Aromatic Aldehyde R2->P1 R3 Propane-1,2-diamine R3->P1 P2 Reflux for specified time P1->P2 P3 Cool to room temperature P2->P3 P4 Product Precipitation/Isolation P3->P4 PU1 Filtration P4->PU1 PU2 Washing with cold solvent PU1->PU2 PU3 Recrystallization PU2->PU3 FP 4-(4-bromobenzoyl)-1-(2-aminopropyl)- 5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one PU3->FP

Caption: Workflow for the three-component synthesis of pyrrol-2-ones.

Detailed Experimental Protocol

This protocol is adapted from the reported synthesis of related 4-acyl-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones.

Materials:

  • This compound (1.0 equiv)

  • Substituted aromatic aldehyde (1.0 equiv)

  • Propane-1,2-diamine (1.0 equiv)

  • Ethanol or 1,4-Dioxane (as solvent)

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.85 g, 10 mmol, 1.0 equiv).

  • Reagent Addition: Add the substituted aromatic aldehyde (10 mmol, 1.0 equiv) followed by the solvent (e.g., 20-30 mL of ethanol).

  • Initiation: Begin stirring the mixture and add propane-1,2-diamine (e.g., 0.74 g, 10 mmol, 1.0 equiv) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford the pure 4-(4-bromobenzoyl)-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one.

Data Table: Representative Substrates and Expected Products

EntryAromatic AldehydeExpected Product Name
1Benzaldehyde4-(4-bromobenzoyl)-1-(2-aminopropyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
24-Chlorobenzaldehyde4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-(2-aminopropyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
34-Methoxybenzaldehyde4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-aminopropyl)-2,5-dihydro-1H-pyrrol-2-one
42-Nitrobenzaldehyde4-(4-bromobenzoyl)-1-(2-aminopropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

Application 2: Four-Component Hantzsch-Type Synthesis of Dihydropyridine Derivatives

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously represented by calcium channel blockers like nifedipine.[3] The Hantzsch synthesis is a classic and highly adaptable MCR for constructing DHPs.[4] Here, we adapt this reaction for the synthesis of polyfunctionalized hexahydroquinolines, using this compound as the β-ketoester component.

Reaction Principle and Mechanism

The Hantzsch reaction and its variants are robust methods for synthesizing dihydropyridines.[4] In this four-component reaction, an aldehyde, a β-dicarbonyl compound (dimedone), a β-ketoester (this compound), and a nitrogen source (ammonium acetate) are condensed in a one-pot process.

The mechanism is thought to proceed through two key intermediates:

  • A Knoevenagel condensation product formed between the aldehyde and the more reactive β-dicarbonyl compound (dimedone).

  • An enamine formed from the reaction of the β-ketoester and ammonia (from ammonium acetate).

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the hexahydroquinoline ring system. The choice of solvent and catalyst can significantly influence reaction times and yields.

Diagram 2: Proposed Hantzsch-Type Reaction Mechanism

G A Aldehyde + Dimedone I1 Knoevenagel Adduct (α,β-unsaturated dicarbonyl) A->I1 Knoevenagel Condensation B Methyl 4-(4-bromophenyl)- 2,4-dioxobutanoate + NH3 I2 Enamine Intermediate B->I2 Enamine Formation I3 Michael Adduct I1->I3 Michael Addition I2->I3 C Intramolecular Cyclization & Dehydration I3->C P Hexahydroquinoline Product C->P

Caption: Key steps in the Hantzsch-type synthesis of hexahydroquinolines.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of related hexahydroquinoline derivatives.

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Dimedone (1.0 equiv)

  • This compound (1.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Ethanol (as solvent)

  • Optional: Catalyst such as piperidine or a Lewis acid (e.g., Yb(OTf)₃)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromobenzaldehyde (e.g., 1.85 g, 10 mmol, 1.0 equiv), dimedone (1.40 g, 10 mmol, 1.0 equiv), this compound (2.85 g, 10 mmol, 1.0 equiv), and ammonium acetate (1.16 g, 15 mmol, 1.5 equiv) in ethanol (30 mL).

  • Reaction: Stir the mixture at reflux for 6-8 hours. Monitor the reaction's progress using TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with ice-cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product under vacuum. The resulting solid can be recrystallized from ethanol to yield the pure hexahydroquinoline derivative.

Data Table: Expected Product and Physicochemical Properties

PropertyValue
Product Name Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Molecular Formula C₂₄H₂₃Br₂NO₃
Molecular Weight 549.25 g/mol
Appearance Expected to be a crystalline solid
Key Spectroscopic Features IR: N-H stretch, C=O (ester and ketone) stretches. ¹H NMR: Characteristic signals for aromatic protons, methyl groups, methylene protons, and the methine proton at C4.

Conclusion and Outlook

This compound is a highly effective and versatile substrate for multicomponent reactions, enabling the rapid and efficient synthesis of diverse and complex heterocyclic scaffolds such as polysubstituted pyrrol-2-ones and dihydropyridines. The protocols detailed herein provide a robust framework for researchers to access these valuable molecular cores. The inherent functionality of the products, including the reactive bromophenyl group, offers extensive opportunities for further chemical exploration and the development of novel therapeutic agents and functional materials. The principles of atom economy, step efficiency, and the generation of molecular diversity inherent to these MCRs underscore their importance in modern synthetic chemistry.

References

Application Notes & Protocols: A High-Throughput Screening Platform for the Discovery of Novel Malonyl-CoA Decarboxylase Inhibitors Derived from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Malonyl-CoA decarboxylase (MCD) is a critical enzyme in cellular metabolism, catalyzing the conversion of malonyl-CoA to acetyl-CoA.[1] This reaction plays a pivotal role in regulating the balance between fatty acid synthesis and mitochondrial fatty acid oxidation. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation.[2][3] By decreasing the levels of malonyl-CoA, MCD promotes fatty acid oxidation. Consequently, inhibition of MCD has emerged as a promising therapeutic strategy for metabolic disorders such as ischemic heart disease, obesity, and type 2 diabetes, by shifting energy metabolism from fatty acid oxidation towards glucose oxidation.[4][5][6]

The β-diketone moiety is a well-established pharmacophore in the design of enzyme inhibitors.[7] The unique keto-enol tautomerism of 1,3-dicarbonyl compounds allows for effective chelation of metal ions and participation in hydrogen bonding within enzyme active sites. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, with its characteristic bromophenyl and β-diketone functionalities, represents a versatile scaffold for the development of novel enzyme inhibitors.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a high-throughput screening (HTS) and lead optimization workflow to identify and characterize novel MCD inhibitors derived from this scaffold.

I. Starting Material: Synthesis and Quality Control of this compound

A reliable supply of high-purity starting material is fundamental to any drug discovery campaign. This compound can be synthesized through various organic chemistry routes, often involving the Claisen condensation of methyl oxalate with a substituted acetophenone.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4'-Bromoacetophenone

  • Dimethyl oxalate

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of sodium methoxide in methanol, add 4'-bromoacetophenone at room temperature.

  • Add a solution of dimethyl oxalate in diethyl ether dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Quality Control (QC)

Purity and identity of the synthesized compound must be rigorously assessed.

QC Parameter Method Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the structure of this compound.
Purity HPLC≥98% purity.
Melting Point Melting Point Apparatus102-108 °C.
Appearance Visual InspectionWhite to off-white solid.
Residual Solvents Gas Chromatography (GC)Within acceptable limits as per regulatory guidelines.
Heavy Metals Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Within acceptable limits.[10]

II. High-Throughput Screening (HTS) for MCD Inhibitors

The primary goal of HTS is to rapidly screen a library of compounds derived from the this compound scaffold to identify initial "hits" that inhibit MCD activity. A luminescence-based assay is recommended for its high sensitivity and suitability for automation.[1]

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound analogs) Dispensing Dispense Compounds & Reagents Compound_Library->Dispensing Assay_Plate 384-well Assay Plate Incubation Incubation Assay_Plate->Incubation Reagents MCD Enzyme, Malonyl-CoA, ATP, Acetyl-CoA Synthetase, Luciferase/Luciferin Reagents->Dispensing Dispensing->Assay_Plate Detection Luminescence Reading Incubation->Detection Data_Processing Data Normalization (% Inhibition) Detection->Data_Processing Hit_Identification Hit Identification (Z-score > 3) Data_Processing->Hit_Identification Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Confirmation

Caption: High-Throughput Screening Workflow for MCD Inhibitors.

Protocol 2: Luminescence-Based MCD Activity Assay for HTS

This assay measures the production of acetyl-CoA from the MCD-catalyzed decarboxylation of malonyl-CoA. The acetyl-CoA is then used by acetyl-CoA synthetase to produce ATP, which is subsequently detected by a luciferase/luciferin reaction.

Materials:

  • Human recombinant Malonyl-CoA Decarboxylase (MCD)

  • Malonyl-CoA

  • Acetyl-CoA Synthetase

  • ATP Bioluminescence Assay Kit (containing luciferase and luciferin)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Compound library plates (384-well format)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well assay plates. Include positive controls (known MCD inhibitor) and negative controls (DMSO vehicle).

  • Reagent Preparation: Prepare a master mix containing MCD enzyme and malonyl-CoA in assay buffer.

  • Assay Initiation: Dispense the master mix into the assay plates containing the compounds.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the ATP detection reagent (luciferase/luciferin) to each well.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The luminescence intensity is inversely proportional to MCD activity.

Data Analysis:

  • Calculate the percentage of inhibition for each compound relative to the controls.

  • Identify primary "hits" as compounds that exhibit a statistically significant reduction in MCD activity (e.g., >50% inhibition or a Z-score > 3).

  • Confirm the activity of the primary hits by performing dose-response curves to determine their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

III. Mechanism of Action (MoA) Studies

Once potent inhibitors are identified, it is crucial to understand how they interact with the enzyme. MoA studies elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide insights for rational drug design.

MoA Determination Workflow

MoA_Workflow Start Confirmed Hit Compound Kinetic_Assays Enzyme Kinetic Assays (Varying Substrate & Inhibitor Concentrations) Start->Kinetic_Assays Data_Plotting Data Plotting (e.g., Lineweaver-Burk, Dixon plots) Kinetic_Assays->Data_Plotting MoA_Determination Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Data_Plotting->MoA_Determination Ki_Calculation Calculate Inhibition Constant (Ki) MoA_Determination->Ki_Calculation

Caption: Workflow for Determining the Mechanism of Action.

Protocol 3: Enzyme Kinetic Studies

This protocol involves measuring the initial reaction rates of MCD at various concentrations of the substrate (malonyl-CoA) and the inhibitor.

Materials:

  • Purified MCD enzyme

  • Malonyl-CoA (various concentrations)

  • Confirmed hit inhibitor (various concentrations)

  • Luminescence-based assay reagents (as in Protocol 2)

  • Spectrophotometer or luminometer

Procedure:

  • Assay Setup: Set up a series of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor, and each column should have a fixed concentration of malonyl-CoA.

  • Reaction Initiation: Initiate the reactions by adding the MCD enzyme.

  • Rate Measurement: Measure the initial reaction rates by monitoring the change in luminescence over a short period where the reaction is linear.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) at each inhibitor concentration ([I]) (Michaelis-Menten plot).

    • Create double-reciprocal plots (Lineweaver-Burk plots: 1/v vs. 1/[S]) to visualize the effect of the inhibitor on Vmax and Km.

    • Dixon plots (1/v vs. [I]) can also be used to determine the inhibition constant (Ki).

Interpretation of Results:

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot
Competitive No changeIncreasesLines intersect on the y-axis.
Non-competitive DecreasesNo changeLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

IV. Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of the hit compound to understand which functional groups are essential for its inhibitory activity and to optimize its potency, selectivity, and pharmacokinetic properties.

SAR Cycle Diagram

SAR_Cycle cluster_sar Structure-Activity Relationship Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Hypothesis Driven Testing Test Analogs (IC50, MoA) Synthesis->Testing Analysis Analyze Data (Identify Key Moieties) Testing->Analysis Analysis->Design Iterative Optimization

Caption: The Iterative Cycle of Structure-Activity Relationship Studies.

Example SAR Table for this compound Analogs

The following table presents hypothetical data to illustrate how SAR can be systematically explored.

Compound R¹ (para-position) R² (ester) MCD IC₅₀ (nM) Notes
Lead Compound -Br-CH₃150Initial hit.
Analog 1 -Cl-CH₃200Halogen identity influences potency.
Analog 2 -F-CH₃120Smaller halogen is slightly better.
Analog 3 -OCH₃-CH₃500Electron-donating group decreases activity.
Analog 4 -CN-CH₃80Electron-withdrawing group improves activity.
Analog 5 -Br-CH₂CH₃180Larger ester group slightly reduces potency.
Analog 6 -Br-H (acid)50Carboxylic acid significantly improves potency, likely due to enhanced interaction with the active site.

Key Insights from Hypothetical SAR:

  • Aromatic Substitution (R¹): Electron-withdrawing groups at the para-position of the phenyl ring appear to be favorable for inhibitory activity.

  • Ester Moiety (R²): Conversion of the methyl ester to a carboxylic acid dramatically increases potency, suggesting a key interaction with a basic residue in the enzyme's active site.

V. Conclusion

The workflow detailed in this application note provides a robust framework for the discovery and early-stage development of novel Malonyl-CoA decarboxylase inhibitors based on the this compound scaffold. By integrating high-throughput screening, mechanism of action studies, and systematic structure-activity relationship analysis, researchers can efficiently identify and optimize potent and selective MCD inhibitors with therapeutic potential for a range of metabolic diseases.

References

Application Notes & Protocols: Synthetic Routes to Functionalized Quinolines Using Bromophenyl Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties.[3] This guide provides an in-depth exploration of modern synthetic strategies for constructing functionalized quinolines, with a specific focus on the utility of bromophenyl building blocks as versatile precursors.

We will delve into the mechanistic underpinnings of key reactions, providing not just step-by-step protocols but also the rationale behind experimental choices. This document is designed to be a self-validating system, grounded in authoritative sources to ensure scientific integrity and practical applicability in a research and development setting.

Strategic Approaches to Quinoline Synthesis with Bromophenyl Precursors

The use of bromophenyl compounds as starting materials offers a powerful and flexible entry point for quinoline synthesis. The bromine atom serves as a versatile handle for a variety of transformations, particularly for carbon-carbon and carbon-nitrogen bond-forming reactions that are essential for constructing the quinoline core or for its subsequent functionalization.

Two primary strategies are prevalent:

  • Construction of the Quinoline Core: In this approach, a bromophenyl derivative, often a 2-bromoaniline or a related compound, is a key reactant in a cyclization reaction to form the bicyclic quinoline system.

  • Functionalization of a Pre-formed Bromoquinoline: This strategy involves the synthesis of a bromo-substituted quinoline, which is then subjected to cross-coupling reactions to introduce a wide array of substituents.

This guide will focus on transition-metal-catalyzed methods, which have become indispensable tools in modern organic synthesis due to their efficiency, selectivity, and broad functional group tolerance.[4]

Palladium-Catalyzed Annulation of o-Bromoanilines

A powerful method for the direct synthesis of quinolines involves the palladium-catalyzed annulation of o-bromoanilines with various coupling partners. This approach builds the quinoline ring in a single, often one-pot, operation.

Annulation with Alkynes

The palladium-catalyzed reaction of o-iodoanilines (and by extension, o-bromoanilines) with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions.[5]

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: A phosphine ligand, such as 1,3-Bis(diphenylphosphino)propane (dppp), is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the selectivity of the reaction.[5]

  • Base: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate key steps in the catalytic cycle without competing in undesired side reactions.[5]

  • Solvent: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is often chosen to ensure solubility of the reactants and to allow the reaction to be conducted at elevated temperatures if necessary.[5]

Reaction Mechanism Workflow

G A Pd(0)L_n B Oxidative Addition (o-bromoaniline) A->B + Ar-Br C Aryl-Pd(II)-Br Complex B->C D Alkyne Insertion C->D + Alkyne E Vinyl-Pd(II) Complex D->E F β-Hydride Elimination E->F G Enol-Keto Tautomerization F->G H Dehydrative Cyclization G->H I Functionalized Quinoline H->I J Regeneration of Pd(0) I->J J->A

Caption: Palladium-catalyzed annulation of o-bromoaniline with an alkyne.

Protocol 2.1: Synthesis of a 2,4-Disubstituted Quinoline

This protocol is a representative example based on the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols.[5]

Materials:

  • o-bromoaniline (1.0 mmol)

  • Propargyl alcohol derivative (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, dppp, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the o-bromoaniline, propargyl alcohol derivative, and DBU to the flask under the inert atmosphere.

  • Add NMP via syringe.

  • Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂Precursor to the active Pd(0) catalyst.
Ligand dpppStabilizes the catalyst and promotes key reaction steps.
Base DBUFacilitates the catalytic cycle.
Solvent NMPHigh-boiling solvent to ensure solubility and allow for heating.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the catalyst and reagents.

Functionalization of Bromoquinolines via Cross-Coupling Reactions

An alternative and highly versatile strategy is to first synthesize a bromoquinoline and then use the bromine as a handle for introducing various functional groups through cross-coupling reactions. This approach is particularly useful for creating libraries of diverse quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide, catalyzed by a palladium complex.[6] It is widely used for the synthesis of biaryl compounds.

Causality of Experimental Choices:

  • Palladium Precatalyst: A pre-formed palladium complex such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often used for its air and moisture stability, and its efficient generation of the active Pd(0) catalyst.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required for the transmetalation step.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base.[7]

Suzuki-Miyaura Coupling Mechanism

G A Pd(0)L_n B Oxidative Addition (Bromoquinoline) A->B + Qu-Br C Quinolyl-Pd(II)-Br Complex B->C D Transmetalation (Boronic Acid + Base) C->D + R-B(OH)2 E Quinolyl-Pd(II)-R Complex D->E F Reductive Elimination E->F G Functionalized Quinoline F->G H Regeneration of Pd(0) G->H H->A

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]

Protocol 3.1.1: Suzuki-Miyaura Coupling of a Bromoquinoline

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid.[7]

Materials:

  • Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a reaction vessel, combine the bromoquinoline, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Causality of Experimental Choices:

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a standard catalyst for this transformation.[10]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of a copper acetylide intermediate, which facilitates the transmetalation step.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[11]

Protocol 3.2.1: Sonogashira Coupling of a Bromoquinoline

This is a general protocol for the Sonogashira coupling of a bromoquinoline with a terminal alkyne.[10][11]

Materials:

  • Bromoquinoline (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF or DMF (10 mL)

Procedure:

  • To a Schlenk flask, add the bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, triethylamine, and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[12] This reaction is of great importance for the synthesis of anilines and their derivatives.[12]

Causality of Experimental Choices:

  • Palladium Source: Palladium(II) acetate or a pre-catalyst is commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Johnphos, XPhos) are crucial for the efficiency of this reaction, facilitating both the oxidative addition and reductive elimination steps.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[14]

Buchwald-Hartwig Amination Mechanism

G A Pd(0)L_n B Oxidative Addition (Bromoquinoline) A->B + Qu-Br C Quinolyl-Pd(II)-Br Complex B->C D Amine Coordination & Deprotonation C->D + R2NH, Base E Amido-Pd(II) Complex D->E F Reductive Elimination E->F G Amino-Quinoline F->G H Regeneration of Pd(0) G->H H->A

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[12]

Protocol 3.3.1: Buchwald-Hartwig Amination of a Bromoquinoline

This protocol provides a general procedure for the amination of a bromoquinoline.[13]

Materials:

  • Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Johnphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, combine Pd₂(dba)₃, Johnphos, sodium tert-butoxide, and the bromoquinoline in a reaction vial.

  • Add the anhydrous toluene and the amine.

  • Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction for completion.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

ReactionKey Bond FormedCatalyst SystemTypical Base
Suzuki-Miyaura C-C (Aryl-Aryl)Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃
Sonogashira C-C (Aryl-Alkynyl)Pd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NH
Buchwald-Hartwig C-N (Aryl-Amino)Pd₂(dba)₃ / Phosphine LigandNaOtBu, LHMDS

Conclusion

Bromophenyl building blocks are exceptionally valuable precursors for the synthesis of functionalized quinolines. The strategies outlined in this guide, particularly those employing palladium-catalyzed cross-coupling reactions, offer a robust and flexible platform for the construction and diversification of the quinoline scaffold. The provided protocols, grounded in established literature, serve as a practical starting point for researchers in organic synthesis and drug development. By understanding the underlying mechanisms and the rationale for experimental choices, scientists can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals.

References

Topic: Analytical Methods for Quantifying Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

**Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in complex reaction mixtures. As a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, its accurate quantification is paramount for reaction monitoring, yield optimization, and quality control.[1] This guide presents High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary analytical method due to its robustness, accessibility, and suitability. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are detailed as powerful alternative and complementary techniques. Each protocol is designed to be self-validating, grounded in established scientific principles and regulatory standards, such as the ICH Q2(R2) guidelines on the validation of analytical procedures.[2][3]

Introduction and Method Selection Rationale

This compound is a versatile building block in organic synthesis.[1] The progress of reactions involving this compound must be meticulously monitored to ensure optimal conversion, minimize byproduct formation, and define reaction endpoints. The choice of an analytical method is therefore a critical decision, dictated by the specific requirements of the analysis, including sensitivity, selectivity, speed, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for many non-volatile organic molecules in complex matrices.[4] For a compound like this compound, which contains strong UV-absorbing chromophores (a bromophenyl group and a diketone system), UV detection offers excellent sensitivity and linearity. A potential challenge with β-keto esters is the presence of keto-enol tautomerism, which can lead to peak broadening or splitting in chromatography.[5] This can be managed by controlling the mobile phase pH or increasing the column temperature to accelerate the interconversion, effectively presenting a single averaged state to the column.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity, particularly for brominated compounds.[6][7][8] The mass spectrometer can selectively monitor for the characteristic isotopic pattern of bromine, significantly reducing interference from matrix components. While the analyte's volatility may be a concern, it is often suitable for GC analysis at appropriate temperatures. Negative Chemical Ionization (NCI) can be particularly sensitive for halogenated compounds.[6][7][9]

  • Quantitative NMR (qNMR): As a primary ratio method, qNMR allows for the determination of absolute concentration against a certified internal standard without the need for a calibration curve of the analyte itself.[10][11] This technique is non-destructive and provides structural confirmation simultaneously with quantification, making it invaluable for identifying unknown impurities and byproducts in the reaction mixture.[12][13][14]

This guide will focus on a validated HPLC-UV method as the primary approach, supplemented by protocols for GC-MS and qNMR.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a robust reversed-phase HPLC method for the routine quantification of this compound.

Principle of Quantification

The method separates the analyte from other components in the reaction mixture on a C18 stationary phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and correlating the peak area to concentration using an external calibration curve. The method's performance is validated according to the International Council for Harmonisation (ICH) guidelines.[15][16]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (e.g., with acid/base) Sample->Quench Dilute 3. Dilute with Mobile Phase A Quench->Dilute Filter 4. Filter (0.22 µm) into HPLC Vial Dilute->Filter Inject 5. Inject into HPLC System Filter->Inject Transfer Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Raw Data Calibrate 9. Apply Calibration Curve Integrate->Calibrate Quantify 10. Calculate Concentration Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot & Quench Reaction Mixture Extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extract Dry 3. Dry Organic Phase (e.g., with Na₂SO₄) Extract->Dry Dilute 4. Dilute & Add Internal Standard Dry->Dilute Inject 5. Inject into GC-MS System Dilute->Inject Separate 6. GC Separation Inject->Separate Ionize 7. Ionization (EI/NCI) Separate->Ionize Analyze 8. Mass Analysis Ionize->Analyze EIC 9. Generate Extracted Ion Chromatogram (EIC) Analyze->EIC Integrate 10. Integrate Peak Areas EIC->Integrate Quantify 11. Calculate Concentration Integrate->Quantify QNMR_Principle cluster_main qNMR Calculation Analyte Analyte Signal (Integral A, Protons N_A) Result Absolute Molar Quantity of Analyte Analyte->Result proportional to Standard Internal Standard (Integral B, Protons N_B) Standard->Result calibrates Masses Known Mass of Sample Known Mass of Standard Masses->Result provides context

References

Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a pivotal intermediate in the pharmaceutical industry.[1][2] The synthesis is centered around a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3][4] This guide details the reaction mechanism, a step-by-step scale-up protocol, critical process parameters, safety considerations, and analytical characterization of the final product. The presented protocol is designed to be robust, high-yielding, and suitable for adaptation to an industrial production environment, addressing the common challenges associated with transitioning from laboratory to large-scale synthesis.[5][6]

Introduction: The Significance of a Key Pharmaceutical Building Block

This compound is a versatile β-ketoester that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][7] Its molecular structure, featuring a bromophenyl group and a dioxobutanoate chain, makes it an ideal precursor for creating complex heterocyclic structures found in modern therapeutics.[1] Notably, it is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant (Factor Xa inhibitor).[8][9][10][11][12]

The efficient and cost-effective production of such intermediates is paramount in pharmaceutical manufacturing.[2] The transition from small-scale laboratory synthesis to large-scale industrial production presents numerous challenges, including maintaining yield and purity, managing reaction exotherms, and ensuring process safety and reproducibility.[5][6][13] The protocol outlined herein is based on the crossed Claisen condensation of methyl acetate and methyl 4-bromobenzoate, a classic yet powerful method for constructing β-ketoesters.[3][7][14] This document aims to provide the scientific and technical foundation for researchers and process chemists to successfully scale this important transformation.

Reaction Scheme and Mechanism

The synthesis proceeds via a crossed Claisen condensation reaction. In this reaction, an ester with α-hydrogens (methyl acetate) is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second, non-enolizable ester (methyl 4-bromobenzoate).[4][14]

Overall Reaction:

Mechanism of the Crossed Claisen Condensation:

The reaction mechanism involves three key steps:

  • Enolate Formation: A strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH), deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate anion. This is the rate-determining step.

  • Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of methyl 4-bromobenzoate. This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide leaving group.

  • Deprotonation and Acidic Workup: The product, a β-ketoester, is more acidic (pKa ≈ 11) than the starting ester.[14] The methoxide generated in the previous step deprotonates the β-ketoester, thermodynamically driving the reaction to completion.[3] A final aqueous acid workup is required to neutralize the enolate and any remaining base to isolate the final product.[3]

Claisen_Condensation_Mechanism Mechanism of Crossed Claisen Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Final Product Formation MA Methyl Acetate Enolate Enolate Anion MA->Enolate Deprotonation Base Base (e.g., NaOMe) MB Methyl 4-bromobenzoate Enolate->MB Attack Enolate->MB Tetrahedral Tetrahedral Intermediate MB->Tetrahedral Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of MeO- Final_Product This compound Product_Enolate->Final_Product Acidic Workup (H3O+)

Caption: Mechanism of the Crossed Claisen Condensation.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale of ~200-250 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Equipment

MaterialGradeCAS No.SupplierNotes
Methyl 4-bromobenzoate>98%619-42-1e.g., Sigma-AldrichLimiting reagent.
Methyl AcetateAnhydrous, >99.5%79-20-9e.g., Sigma-AldrichUsed as reactant and solvent.
Sodium Methoxide (NaOMe)25-30% solution in Methanol124-41-4e.g., Sigma-AldrichStrong base. Handle with care.
TolueneAnhydrous, >99.8%108-88-3e.g., Sigma-AldrichReaction solvent.
Hydrochloric Acid (HCl)37% (concentrated)7647-01-0e.g., Sigma-AldrichFor acidic workup.
Saturated Sodium BicarbonateAqueous Solution144-55-8Lab preparedFor neutralization.
BrineSaturated NaCl Solution7647-14-5Lab preparedFor washing.
Anhydrous Magnesium SulfateGranular7487-88-9e.g., Sigma-AldrichDrying agent.
  • Equipment:

    • 10 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

    • 5 L dropping funnel.

    • Heating/cooling circulator.

    • Large Buchner funnel and vacuum flask.

    • Vacuum oven.

    • Rotary evaporator.

3.2. Experimental Workflow Diagram

Workflow start Start: Prepare Reactor charge_reagents Charge Toluene and Methyl 4-bromobenzoate start->charge_reagents cool_reactor Cool Reactor to 0-5 °C charge_reagents->cool_reactor prepare_base Prepare NaOMe solution in Methyl Acetate cool_reactor->prepare_base add_base Slowly Add Base Solution (maintain T < 10 °C) prepare_base->add_base react Stir at Room Temperature (Monitor by TLC/HPLC) add_base->react quench Cool to 0-5 °C and Quench with aq. HCl react->quench warm_separate Warm to RT and Separate Organic Layer quench->warm_separate wash Wash Organic Layer (NaHCO3, Brine) warm_separate->wash dry_concentrate Dry (MgSO4) and Concentrate in Vacuo wash->dry_concentrate purify Recrystallize from Ethanol/Heptane dry_concentrate->purify isolate Filter and Dry Product purify->isolate end End: Characterize Product isolate->end

Caption: Experimental workflow for the scale-up synthesis.

3.3. Step-by-Step Procedure

  • Reactor Setup: Assemble the 10 L reactor system. Ensure all glassware is dry and the system is purged with nitrogen.

  • Reagent Charging: Charge the reactor with methyl 4-bromobenzoate (1.0 kg, 4.65 mol) and anhydrous toluene (4.0 L). Begin stirring with the overhead stirrer at ~150 RPM to dissolve the solid.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using the circulating bath.

  • Base Preparation: In a separate flask, carefully add sodium methoxide solution (25% in methanol, 1.26 kg, 5.81 mol, 1.25 equiv) to methyl acetate (2.0 L). Caution: This is an exothermic mixing.

  • Slow Addition: Transfer the base/methyl acetate mixture to the dropping funnel. Add this solution dropwise to the cooled reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A thick yellow slurry will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (~25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting methyl 4-bromobenzoate is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully add a pre-chilled solution of concentrated HCl (600 mL) in water (2.0 L) to quench the reaction. The pH of the aqueous layer should be ~1-2. Caution: Gas evolution (H₂) may occur if unreacted NaH was used; however, with NaOMe, this is primarily a neutralization.

  • Work-up and Phase Separation: Stop cooling and allow the mixture to warm to room temperature. Stir for 30 minutes. Stop the stirrer and allow the layers to separate. Transfer the lower aqueous layer to a separatory funnel. The upper organic layer contains the product.

  • Extraction and Washing: Extract the aqueous layer with toluene (2 x 500 mL). Combine all organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 1 L) and brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/heptane mixture. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then place it in a refrigerator (0-5 °C) for several hours to maximize crystal formation.[15]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight. The expected product is a pale yellow solid.[15]

Process Parameters, Safety, and Optimization

Scaling up a chemical reaction requires careful control over critical parameters to ensure safety, consistency, and efficiency.[5][6]

4.1. Critical Process Parameters

ParameterRecommended RangeRationale & Justification
Base Stoichiometry 1.1 - 1.5 equivalentsA stoichiometric amount of base is required to drive the reaction to completion by deprotonating the β-ketoester product.[3] Using a slight excess ensures full conversion of the limiting reagent.
Temperature Control Addition: 0-10 °CReaction: 20-25 °CThe initial enolate formation and nucleophilic addition are exothermic. Low-temperature addition prevents side reactions. The reaction can then proceed to completion at ambient temperature.[5][6]
Solvent Choice Toluene, THFAnhydrous, non-protic solvents are required. Toluene is often preferred for scale-up due to its higher boiling point and better phase separation characteristics.
Addition Rate 2-3 hoursSlow addition of the base is crucial for managing the reaction exotherm and preventing localized "hot spots," which can lead to side product formation and reduced yield.[5]
Stirring Efficiency Vigorous overhead stirringIn a large, thick slurry, efficient mixing is essential for mass and heat transfer. Inadequate stirring can lead to poor conversion and thermal runaway.[5]

4.2. Scale-Up Safety Considerations

  • Thermal Hazard: The Claisen condensation is exothermic. The primary safety concern is thermal runaway.[6] Ensure the cooling system is robust and capable of handling the heat load. Never add the base all at once.[5]

  • Reagent Handling: Sodium methoxide is corrosive and flammable. Handle it in a fume hood away from ignition sources. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching step with acid is also exothermic. Perform the quench slowly at low temperatures to control the release of heat.

  • Pressure Management: The reactor should be equipped with a pressure relief system (e.g., a bubbler) as it is operated under a nitrogen atmosphere.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisSpecification / Expected Result
Appearance Pale yellow to off-white solid
Melting Point 102-108 °C[16]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.70 (d, 2H), 7.60 (d, 2H), 6.50 (s, 1H), 3.90 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.1, 185.5, 162.0, 133.5, 132.2, 129.8, 129.5, 98.5, 53.0.
HPLC Purity ≥ 98%
Mass Spec (ESI+) m/z: 284.98 [M+H]⁺, 306.97 [M+Na]⁺ for C₁₁H₉BrO₄

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By carefully controlling critical process parameters related to stoichiometry, temperature, and reagent addition, this key pharmaceutical intermediate can be produced in high yield and purity. The emphasis on mechanistic understanding and scale-up safety considerations provides researchers and process chemists with the necessary tools to implement this synthesis efficiently and safely in a drug development setting.

References

The Strategic Role of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a highly functionalized chemical intermediate that has garnered significant attention in the field of agrochemical research and development. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a bromophenyl moiety, makes it a prime precursor for the synthesis of a diverse range of heterocyclic compounds with potent biological activities. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field. The presence of the bromophenyl group particularly enhances its utility as a building block for creating bioactive molecules for crop protection.[1]

Core Application: Synthesis of Pyrazole-Based Herbicides

A primary application of this compound in agrochemical synthesis is its role as a key starting material for the production of pyrazole-containing herbicides. The pyrazole ring is a well-established toxophore in numerous commercial herbicides, known for its ability to inhibit critical plant enzymes. The synthesis of these pyrazole derivatives from β-dicarbonyl compounds is a robust and widely utilized method in medicinal and agrochemical chemistry.[2][3]

The most common synthetic route is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative. This reaction proceeds with high efficiency, driven by the formation of the stable aromatic pyrazole ring.[2]

Application Note 1: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

This protocol details the synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, a key intermediate for a variety of pyrazole-based herbicides. The reaction is a classic example of the Knorr pyrazole synthesis.

Reaction Scheme:

Caption: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.

Materials and Equipment:
Reagent/EquipmentDetails
This compoundPurity: ≥98%
Hydrazine Hydrate64-80% solution in water
EthanolAnhydrous
Glacial Acetic AcidCatalyst
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
TLC plates and chamberFor reaction monitoring
Rotary evaporatorFor solvent removal
Buchner funnel and filter paperFor product isolation
Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: The product will precipitate from the concentrated solution. If necessary, add cold water to facilitate complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate as a solid.[4][5][6]

Application Note 2: Derivatization of the Pyrazole Core - Synthesis of Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Further functionalization of the pyrazole ring is a common strategy to fine-tune the herbicidal activity and selectivity. This protocol describes the N-benzylation of the pyrazole intermediate.

Reaction Scheme:

Caption: N-benzylation of the pyrazole intermediate.

Materials and Equipment:
Reagent/EquipmentDetails
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylateSynthesized as per Application Note 1
Benzyl ChlorideReagent grade
Potassium CarbonateAnhydrous, powdered
AcetonitrileAnhydrous
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Column chromatography setupSilica gel
Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, suspend Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) and potassium carbonate (1.2 eq) in acetonitrile.

  • Reagent Addition: Add benzyl chloride (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.[7]

Application Note 3: Synthesis of a Dihydropyrazole-Carboxylic Acid Derivative

This protocol outlines an alternative synthetic pathway using thiosemicarbazide, leading to a dihydropyrazole derivative with multiple functional groups available for further chemical modification. This reaction utilizes the closely related 4-(4-bromophenyl)-2,4-dioxobutanoic acid, which can be derived from this compound via hydrolysis.

Reaction Scheme:

References

Application Notes & Protocols: Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Dicarbonyl Building Block

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a prime example of a versatile building block, offering a unique combination of reactive functional groups that serve as a linchpin for the synthesis of diverse heterocyclic scaffolds.[1] Its structure, featuring a 1,3-dicarbonyl system and a bromophenyl moiety, provides a fertile ground for chemical exploration. The 1,3-dicarbonyl portion is a classical precursor for the synthesis of five- and six-membered heterocycles, while the bromophenyl group not only influences the electronic properties of the molecule but also serves as a convenient handle for further functionalization through cross-coupling reactions. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on the synthesis of pyrazole and isoxazole cores, which are prevalent in a multitude of clinically relevant drugs.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₉BrO₄
Molecular Weight 285.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 102-108 °C
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
CAS Number 60395-85-9

Core Application: Synthesis of 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

The synthesis of pyrazoles via the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[1][2] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and high-yielding method for the construction of the pyrazole ring.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The reaction of this compound with hydrazine proceeds through a well-established mechanism. The unsymmetrical nature of the dicarbonyl substrate introduces the potential for the formation of two regioisomers. However, the greater electrophilicity of the ketone adjacent to the bromophenyl group typically directs the initial nucleophilic attack of the hydrazine to this position.

The proposed mechanism is as follows:

  • Initial Condensation: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic carbonyl carbon (C4), which is activated by the electron-withdrawing bromophenyl group. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon (C2).

  • Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

Due to the electronic effects of the substituents, the reaction favors the formation of methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from a similar synthesis utilizing the corresponding carboxylic acid.[3]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.85 g, 10 mmol) in ethanol (40 mL).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 mL). Subsequently, add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL).

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate as a solid.

Expected Yield: 75-85%

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Pathway

pyrazole_synthesis start This compound reagent + Hydrazine Hydrate (Ethanol, Acetic Acid, Reflux) start->reagent product Methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate reagent->product caption Synthesis of a Pyrazole Derivative. drug_discovery_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start Methyl 5-(4-bromophenyl)-1H- pyrazole-3-carboxylate functionalization Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->functionalization library Diverse Pyrazole Library functionalization->library screening High-Throughput Screening (Kinase Assays: VEGFR-2, CDK2) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_opt->in_vivo admet ADMET Profiling in_vivo->admet candidate Preclinical Candidate admet->candidate caption Drug discovery workflow.

References

Troubleshooting & Optimization

troubleshooting common side reactions in the synthesis of β-dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-dicarbonyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize foundational organic reactions like the Claisen, Dieckmann, and Knoevenagel condensations. Here, we address common, yet often frustrating, side reactions and provide field-tested solutions to optimize your synthetic routes. Our approach is rooted in understanding the mechanistic underpinnings of these reactions to empower you to troubleshoot effectively.

Section 1: Troubleshooting Claisen & Dieckmann Condensations

The Claisen and its intramolecular counterpart, the Dieckmann condensation, are cornerstone reactions for forming β-keto esters.[1][2] However, their success hinges on a delicate balance of base selection, stoichiometry, and reaction conditions.

FAQ 1: Low Yields & Recovery of Starting Ester

Q: I'm running a Claisen condensation, but my yield of the β-keto ester is very low, and I'm recovering a significant amount of my starting ester. What is happening?

A: This is a classic issue that typically points to a problem with the final, irreversible deprotonation step. The overall equilibrium for the initial condensation is often unfavorable. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[3][4]

Causality & Diagnosis:

  • Insufficient Base: The reaction requires a full stoichiometric equivalent of base. This is because the base is consumed in the final step to form the enolate salt of the product. If less than one equivalent is used, the reaction cannot be driven to completion.[1]

  • Base Strength: The alkoxide base used (e.g., sodium ethoxide) must be a stronger base than the enolate of the product β-keto ester. While this is generally true, using a hindered or weaker base can slow this crucial step.

  • Premature Quench: Adding an acid quench before the final deprotonation is complete will protonate any β-keto ester that has formed, shifting the equilibrium back towards the starting materials.

Troubleshooting Protocol:

  • Verify Base Stoichiometry: Ensure you are using at least 1.0 equivalent of a strong base (e.g., NaH, NaOEt). Using a slight excess (1.05-1.1 eq) can sometimes be beneficial, especially if reagents are not perfectly anhydrous.

  • Select the Correct Base: To prevent transesterification, the alkoxide base should match the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).[5] For more sensitive substrates or crossed-Claisen reactions, a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can provide higher yields.[6]

  • Allow Sufficient Reaction Time: Ensure the reaction is stirred long enough at the appropriate temperature for the final deprotonation to occur. Monitoring by TLC or LCMS for the disappearance of the starting ester is recommended.

  • Controlled Acid Workup: The final acidic workup should only be performed after the reaction is deemed complete to neutralize the base and protonate the product enolate.[1]

Workflow: Troubleshooting Low Claisen Yield

Start Low Yield of β-Keto Ester CheckBase 1. Verify Base Stoichiometry (≥1.0 equivalent?) Start->CheckBase CheckPurity 2. Check Reagent Purity (Anhydrous conditions?) CheckBase->CheckPurity [Yes] Solution Optimize & Rerun CheckBase->Solution [No] Adjust to ≥1.0 eq CheckTime 3. Analyze Reaction Time (Reaction complete by TLC/LCMS?) CheckPurity->CheckTime [Yes] CheckPurity->Solution [No] Dry reagents/solvents CheckWorkup 4. Review Workup Protocol (Acid added at the end?) CheckTime->CheckWorkup [Yes] CheckTime->Solution [No] Increase reaction time CheckWorkup->Solution [Yes] CheckWorkup->Solution [No] Ensure acid is the final step

Caption: A logical workflow for diagnosing low yields in Claisen condensations.

FAQ 2: Self-Condensation in Crossed-Claisen Reactions

Q: I am attempting a crossed-Claisen reaction between two different esters, but I'm getting a mixture of all four possible products. How can I improve the selectivity?

A: This is a common outcome when both ester partners have enolizable α-hydrogens. The reaction becomes a statistical mess.[6]

Causality & Diagnosis: To achieve a synthetically useful crossed-Claisen, you must control which ester forms the enolate (the nucleophile) and which acts as the electrophile.

Troubleshooting Protocol:

  • Use a Non-Enolizable Ester: The most effective strategy is to choose one ester that cannot form an enolate. These esters lack α-hydrogens. This partner can only act as the electrophile.[6]

  • Directed Claisen Condensation: If both esters must have α-hydrogens, use a directed approach.

    • First, form the enolate of one ester (the desired nucleophile) completely and irreversibly using a strong, non-nucleophilic base like LDA at low temperature (e.g., -78 °C).

    • Then, slowly add the second ester (the electrophile) to the pre-formed enolate. This ensures the second ester is consumed by the desired enolate before it has a chance to be deprotonated itself.

Ester TypeExamplesRole in Crossed-Claisen
Non-Enolizable Diethyl carbonate, ethyl formate, ethyl benzoate, ethyl pivalateElectrophile only
Enolizable Ethyl acetate, ethyl propanoate, ethyl isobutyrateNucleophile (after deprotonation)
Table 1: Selection of Ester Partners for Crossed-Claisen Condensations.
Section 2: Controlling Alkylation Reactions of β-Dicarbonyls

The acidic α-proton of a β-dicarbonyl compound is readily removed to form a stabilized enolate, which is a fantastic nucleophile for SN2 reactions.[7] However, controlling the extent and position of alkylation is critical.

FAQ 3: My reaction is giving a mixture of C- and O-alkylated products. How do I favor the desired C-alkylation?

A: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[8] The outcome is determined by a set of predictable factors, often rationalized using Hard and Soft Acid-Base (HSAB) theory.

Causality & Diagnosis:

  • C-Alkylation (Desired): This pathway leads to the thermodynamically more stable product. It is favored by "soft" electrophiles and conditions that promote thermodynamic control.[9]

  • O-Alkylation (Side Product): This pathway is often kinetically faster because the oxygen atom bears a higher negative charge density.[10] It is favored by "hard" electrophiles and conditions promoting kinetic control.

Troubleshooting Protocol:

  • Electrophile Choice: Use "softer" alkylating agents. Alkyl iodides and bromides are softer than chlorides and are much preferred for C-alkylation. Hard electrophiles like alkyl sulfates or trimethylsilyl chloride strongly favor O-alkylation.[9][11]

  • Solvent: Aprotic, non-polar solvents (e.g., THF, toluene) are generally better for C-alkylation. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the counter-ion, leaving a "naked" enolate where the more electronegative oxygen is more reactive, leading to more O-alkylation.[8]

  • Counter-ion: Cations that can chelate with the enolate's oxygen atoms, like Li⁺ and Mg²⁺, hold the reactive sites in place and sterically hinder the oxygen, favoring C-alkylation.

Mechanism: C- vs. O-Alkylation Pathways

cluster_0 Reaction Pathways cluster_1 C-Alkylation (Soft Electrophile) cluster_2 O-Alkylation (Hard Electrophile) Enolate Enolate (Ambident Nucleophile) C_Product C-Alkylated Product (Thermodynamic) Enolate->C_Product R-I, R-Br O_Product O-Alkylated Product (Kinetic) Enolate->O_Product R-OTs, R₃SiCl

References

Technical Support Center: Purification of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its related derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile β-dicarbonyl compounds. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, their purity is paramount for reliable downstream applications.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound and its derivatives.

Issue 1: My final product is a persistent oil and won't crystallize, even after column chromatography.

Possible Cause: This is a common issue, especially if minor impurities are present that inhibit crystal lattice formation. It can also occur if the compound has a lower melting point than expected or if residual solvent is plasticizing the solid. The reported melting point for this compound is in the range of 102-108 °C.[1]

Solutions:

  • Solvent System Re-evaluation for Recrystallization:

    • Systematic Solvent Screening: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[2] Experiment with a range of solvents and solvent pairs. Good starting points for β-keto esters include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[3][4]

    • Two-Solvent Method: Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

  • High Vacuum Drying: Ensure all residual solvent from chromatography has been thoroughly removed. Connect your flask to a high vacuum line for several hours, possibly with gentle heating if the compound is thermally stable.

Issue 2: My TLC plate shows a streak or multiple spots, but I expect a single product.

Possible Cause: This is often due to the keto-enol tautomerism inherent to β-dicarbonyl compounds.[5] The keto and enol forms can have different polarities and may interconvert on the silica plate, leading to streaking or the appearance of two spots. It could also indicate degradation on the acidic silica gel.[5]

Solutions:

  • TLC Analysis with Modified Mobile Phase:

    • Acidification: Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent. This can help to protonate the enolate form and drive the equilibrium towards one tautomer, often resulting in a single, sharper spot.

    • 2D TLC: To confirm if the multiple spots are due to tautomerism or degradation, perform a 2D TLC. Spot the compound in one corner of a square TLC plate and run it in your chosen eluent. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spots are due to tautomerism, they will still lie on the diagonal. If degradation is occurring, new spots will appear off the diagonal.[5]

  • Column Chromatography Optimization:

    • Deactivation of Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like β-keto esters.[5] To mitigate this, you can use deactivated silica gel. This is prepared by slurrying the silica gel in the chosen eluent containing a small amount of a base, such as triethylamine (typically 0.5-1%), before packing the column.

    • Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.[5]

Issue 3: I'm getting poor separation of my product from a closely-eluting impurity during column chromatography.

Possible Cause: The polarity of your product and the impurity are too similar in the chosen solvent system. This is a common challenge, especially with byproducts from the synthesis, such as unreacted starting materials or products of side reactions.

Solutions:

  • Fine-Tuning the Mobile Phase:

    • Solvent Polarity Gradient: Instead of an isocratic (constant solvent composition) elution, use a shallow gradient of a more polar solvent in a less polar solvent (e.g., gradually increasing the percentage of ethyl acetate in hexanes). This can improve the resolution between closely-eluting compounds.

    • Ternary Solvent Systems: Sometimes, adding a third solvent with different properties can improve separation. For example, adding a small amount of dichloromethane or acetone to an ethyl acetate/hexanes mixture can alter the selectivity.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: For analytical and preparative scale purification of aromatic ketones and esters, reverse-phase HPLC (e.g., with a C18 column) can provide excellent resolution.[6][7] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Mixed-Mode HPLC: For challenging separations of β-keto esters, mixed-mode chromatography columns can be very effective as they offer multiple interaction mechanisms.

Issue 4: The yield of my purified product is very low.

Possible Cause: Low yield can result from several factors, including incomplete reaction, product degradation during workup or purification, or physical loss of material during transfers.

Solutions:

  • Reaction Monitoring: Before starting the workup and purification, ensure the reaction has gone to completion using an appropriate analytical technique like TLC, LC-MS, or NMR of the crude reaction mixture. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions.

  • Workup Procedure Optimization:

    • Aqueous Workup: During the aqueous workup, ensure the pH is controlled to prevent hydrolysis of the ester. Multiple extractions with a suitable organic solvent will ensure complete recovery of the product from the aqueous layer.

    • Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating, as residual water can interfere with purification and crystallization.

  • Minimizing Transfers: Each transfer of the product from one flask to another results in some loss of material. Try to minimize the number of transfers. When transferring solutions, rinse the original flask with a small amount of fresh solvent to recover any remaining product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound and its derivatives?

A1: These compounds should be stored in a cool, dry place. Commercial suppliers recommend storage at 0-8°C.[1] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or air oxidation over long periods.

Q2: My NMR spectrum shows broad peaks for the methylene protons. Is this normal?

A2: Yes, this is quite common for β-dicarbonyl compounds. The broadening of the methylene proton signals is often due to the keto-enol tautomerism. The rate of interconversion between the keto and enol forms can be on the same timescale as the NMR experiment, leading to broadened peaks. The presence of the enol form can be confirmed by a characteristic peak in the 1H NMR spectrum, typically between 12 and 16 ppm for the enolic proton.

Q3: Can I use Gas Chromatography (GC) to analyze the purity of my product?

A3: While GC can be used for the analysis of some β-keto esters, it's important to be aware of potential issues. Transesterification can occur in the heated GC inlet if alcohols are present as impurities or in the mobile phase.[8] Also, the thermal lability of some derivatives could lead to on-column degradation. HPLC is generally the preferred method for purity analysis of these compounds.[1][9]

Q4: What are some common impurities I might encounter in the synthesis of this compound?

A4: The synthesis of β-dicarbonyl compounds often proceeds via a Claisen condensation or a similar reaction.[10][11] Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding acetophenone and dimethyl oxalate.

  • Products of Self-Condensation: If the reaction conditions are not carefully controlled.

  • Hydrolysis Products: If the compound is exposed to acidic or basic aqueous conditions for extended periods, the methyl ester can hydrolyze to the corresponding carboxylic acid.

Section 3: Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of hot ethanol to just dissolve the solid.[3] It is crucial to use the minimum amount of solvent to ensure good recovery.

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.[3]

  • To maximize crystal yield, place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for purification by flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Compressed air or nitrogen source

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the product. A common gradient might be from 10% to 30% ethyl acetate in hexanes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₁H₉BrO₄285.09102-108Off-white needles
Methyl 4-phenyl-2,4-dioxobutanoateC₁₁H₁₀O₄206.19Not specifiedNot specified
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoateC₁₁H₉ClO₄240.64Not specifiedNot specified
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoateC₁₂H₉NO₄231.21Not specifiedNot specified

Data sourced from PubChem and commercial suppliers.[1][12][13]

Section 4: Visualized Workflow

Decision Tree for Purification Strategy

The following diagram illustrates a decision-making process for selecting an appropriate purification technique.

Purification_Workflow start Crude Product Analysis (TLC, NMR) check_purity Is the product >95% pure? start->check_purity check_solid Is the crude product a solid? check_purity->check_solid No final_product Pure Product check_purity->final_product Yes recrystallize Recrystallization check_solid->recrystallize Yes column Flash Column Chromatography check_solid->column No (Oily) recrystallize->final_product check_separation Good separation by TLC? column->check_separation optimize_column Optimize Column Conditions (e.g., gradient, deactivated silica) check_separation->optimize_column No check_separation->final_product Yes hplc Preparative HPLC optimize_column->hplc Still poor separation optimize_column->final_product Successful hplc->final_product

Caption: Purification method selection workflow.

References

Technical Support Center: Optimizing Pyrazole Synthesis with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, control regioselectivity, and improve the overall efficiency of their pyrazole synthesis reactions. We will move beyond traditional one-factor-at-a-time (OFAT) experimentation and delve into the robust, statistically-driven approach of Response Surface Methodology (RSM).

Introduction: The Challenge of Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1] The Knorr pyrazole synthesis, a classic reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a popular and versatile method for their preparation.[2] However, this reaction and its modern variants are not without challenges. Researchers frequently encounter issues with:

  • Low Yields: Incomplete reactions or the formation of stable, undesired intermediates can significantly reduce product yield.[3]

  • Poor Regioselectivity: The use of unsymmetrical 1,3-dicarbonyls can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3][4]

  • Side Product Formation: The reaction can generate side products, such as pyrazoline intermediates that require a subsequent oxidation step, or di-addition products.[3][5]

  • Harsh Reaction Conditions: Many protocols require high temperatures, long reaction times, or strong acids/bases, which can limit substrate scope and are not ideal for green chemistry principles.[6][7]

Optimizing the interplay between variables like temperature, catalyst loading, solvent, and reaction time is critical to overcoming these hurdles. Response Surface Methodology (RSM) is a powerful statistical tool designed for exactly this purpose: to explore the relationships between multiple process variables and one or more response variables (e.g., yield) and identify the optimal conditions.[8][9]

Frequently Asked Questions (FAQs) about RSM in Pyrazole Synthesis

Q1: What is Response Surface Methodology (RSM) and why is it better than changing one factor at a time (OFAT)?

A1: RSM is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables.[9] Its goal is to optimize this response.

The traditional OFAT approach, where you vary one parameter while keeping others constant, is inefficient and often fails to find the true optimum. This is because it does not account for the interactions between variables. For example, the optimal temperature might be different at a low catalyst loading than at a high catalyst loading. RSM, by contrast, varies all factors simultaneously in a structured way, allowing it to map a "response surface" and identify the true optimal conditions, including these critical interactions.[8]

Q2: Which RSM design should I choose for my pyrazole synthesis? Box-Behnken or Central Composite?

A2: Both Box-Behnken Design (BBD) and Central Composite Design (CCD) are excellent choices for fitting a quadratic model to your reaction.

  • Box-Behnken Design (BBD): BBDs are highly efficient and do not require experiments at the extreme corners of the design space (the "all-high" or "all-low" factor combinations).[10] This is particularly useful in chemistry, as extreme conditions can sometimes lead to reaction failure or safety hazards (e.g., solvent boiling, reactant decomposition). BBDs require only three levels for each factor (-1, 0, +1).[11][12]

  • Central Composite Design (CCD): CCDs are more flexible and can be built upon initial factorial designs. They do, however, require five levels for each factor and include "star points" that lie outside the main experimental cube, which might involve conditions that are more extreme than a BBD.[13]

Recommendation: For most pyrazole synthesis optimizations, the Box-Behnken design is an excellent starting point due to its efficiency and avoidance of extreme experimental conditions.[14]

Q3: How do I select the key factors and their ranges for my RSM experiment?

A3: Factor selection is crucial and should be based on your chemical knowledge and preliminary experiments. For a typical pyrazole synthesis, the most influential factors are often:

  • Temperature: Affects reaction rate and can influence selectivity.[15]

  • Reaction Time: Determines the extent of conversion and potential for side product formation.

  • Catalyst Loading: Crucial for reactions that are not thermally driven. Both acid and metal catalysts are common.[4][16]

  • Solvent: Can dramatically affect solubility, reaction mechanism, and even regioselectivity.[17]

To set the ranges (the high, +1, and low, -1, levels), perform a few scouting experiments or consult the literature. The ranges should be wide enough to show a significant effect on the response, but not so wide that they lead to failed reactions. For example, if a reaction is reported at 80 °C, you might set your low, middle, and high levels at 60 °C, 80 °C, and 100 °C.

Experimental Protocol: A General Guide to RSM Optimization

This protocol outlines the steps for optimizing a generic pyrazole synthesis using a 3-factor, 3-level Box-Behnken design.

Objective: Maximize the yield of the desired pyrazole regioisomer. Factors to Investigate:

  • A: Temperature (°C)

  • B: Reaction Time (hours)

  • C: Catalyst Loading (mol%)

Step 1: Define Factor Levels Based on preliminary experiments, define the low (-1), center (0), and high (+1) levels for each factor.

FactorVariableUnitsLow (-1) LevelCenter (0) LevelHigh (+1) Level
ATemperature°C7085100
BTimehours2814
CCatalyst Loadingmol%0.51.252.0

Step 2: Generate the Experimental Design Use statistical software (e.g., JMP®, Minitab®, Design-Expert®) to generate the Box-Behnken design matrix. A 3-factor BBD typically requires 15 experiments, including 3 center point replicates to estimate experimental error.

Sample Box-Behnken Design Matrix & Hypothetical Results

RunFactor A: Temp (°C)Factor B: Time (hr)Factor C: Cat. (mol%)Response: Yield (%)
170 (-1)2 (-1)1.25 (0)55
2100 (+1)2 (-1)1.25 (0)72
370 (-1)14 (+1)1.25 (0)68
4100 (+1)14 (+1)1.25 (0)85
570 (-1)8 (0)0.5 (-1)61
6100 (+1)8 (0)0.5 (-1)78
770 (-1)8 (0)2.0 (+1)75
8100 (+1)8 (0)2.0 (+1)91
985 (0)2 (-1)0.5 (-1)65
1085 (0)14 (+1)0.5 (-1)74
1185 (0)2 (-1)2.0 (+1)79
1285 (0)14 (+1)2.0 (+1)88
1385 (0)8 (0)1.25 (0)93
1485 (0)8 (0)1.25 (0)94
1585 (0)8 (0)1.25 (0)92

Step 3: Perform the Experiments Carefully run each of the 15 reactions according to the conditions specified in the design matrix. It is crucial to randomize the run order to prevent systematic bias from affecting the results. After each reaction, accurately quantify the yield of the desired pyrazole product using a suitable analytical method (e.g., HPLC, GC, or 1H NMR with an internal standard).

Step 4: Analyze the Results Input the response data (yield) into your statistical software. Fit a quadratic model to the data and perform an Analysis of Variance (ANOVA) to determine the model's significance and the significance of each term (linear, interaction, and quadratic).

Step 5: Model Interpretation and Optimization Analyze the model's output, including the R-squared value (a measure of how well the model fits the data) and p-values for each term. Use the software's prediction profiler and contour plots to visualize the response surface and identify the combination of factor levels that maximizes the yield.

Step 6: Verification Run the reaction at the optimal conditions predicted by the model to verify the result. The experimental yield should be close to the predicted yield.

Visualizing the Process

The RSM Workflow for Reaction Optimization

RSM_Workflow A 1. Define Objective (e.g., Maximize Yield) B 2. Select Factors & Ranges (Temp, Time, Catalyst) A->B C 3. Choose Experimental Design (e.g., Box-Behnken) B->C D 4. Run Experiments (Randomized Order) C->D E 5. Fit Statistical Model (Quadratic Equation) D->E F 6. Analyze Model (ANOVA, R-squared) E->F G 7. Identify Optimal Conditions (Contour Plots, Profiler) F->G H 8. Perform Verification Experiment G->H Troubleshooting_Tree Problem Problem: Low Pyrazole Yield Cause1 Possible Cause: Incomplete Reaction Problem->Cause1 Cause2 Possible Cause: Side Product Formation Problem->Cause2 Cause3 Possible Cause: Product Degradation Problem->Cause3 Solution1 RSM Solution: Increase Temp and/or Time. Analyze model for positive coefficients for A and B. Cause1->Solution1 Rate-limiting dehydration? Solution2 RSM Solution: Model yield of desired product. Identify conditions that minimize side products. Cause2->Solution2 Regioisomers or intermediates observed? Solution3 RSM Solution: Decrease Temp and/or Time. Look for negative quadratic terms (A^2, B^2) indicating an optimum. Cause3->Solution3 Yield decreases at high temp/long time?

References

addressing stability issues of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile β-keto ester in solution. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its structure, featuring a β-dicarbonyl moiety and a methyl ester, makes it highly reactive and susceptible to degradation in solution. The primary stability concerns stem from its keto-enol tautomerism and susceptibility to hydrolysis.

Q2: What are the main degradation pathways for this compound in solution?

The two primary degradation pathways are:

  • Hydrolysis: The methyl ester group can be cleaved by water, especially under acidic or basic conditions, to form the corresponding carboxylic acid and methanol.[2]

  • Keto-Enol Tautomerism-Related Instability: As a 1,3-dicarbonyl compound, it exists in a dynamic equilibrium between its keto and enol forms.[3][4][5] While not a degradation pathway in itself, the reactivity of each tautomer differs, and the equilibrium can be influenced by the solvent, pH, and temperature, potentially leading to undesired side reactions or precipitation.

Q3: What are the initial signs of degradation in my stock solution?

Visual indicators of degradation can include a change in color, the formation of a precipitate, or a decrease in the expected biological activity or reaction yield. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential to monitor the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound's peak.

Troubleshooting Guide: Addressing Specific Stability Issues

Issue 1: Unexpected Precipitation in Aprotic Solvents

Q: I dissolved this compound in Dichloromethane (DCM) for a reaction, but a precipitate formed over time. What is the likely cause and how can I prevent this?

A: The Cause: Keto-Enol Tautomerism and Solubility Differences

The observed precipitation is likely due to a shift in the keto-enol equilibrium. In non-polar aprotic solvents like DCM, the less polar keto tautomer may be favored. However, the enol form, stabilized by intramolecular hydrogen bonding, can also be present.[3][6] Changes in temperature or the presence of trace impurities can shift this equilibrium, and if one tautomer is less soluble than the other in the chosen solvent, it may precipitate out of solution.

Troubleshooting Protocol:

  • Solvent Selection: Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) where both tautomers are likely to be more soluble.

  • Co-Solvent System: If your experimental conditions allow, using a co-solvent system can help maintain solubility. For instance, adding a small percentage of a polar solvent to a non-polar one can be effective.

  • Temperature Control: Prepare the solution at room temperature and avoid unnecessary cooling or heating cycles that could affect the equilibrium and solubility.

  • Fresh Solutions: Always prepare solutions fresh before use to minimize the time for equilibrium shifts and potential precipitation.

Issue 2: Loss of Compound Integrity in Protic Solvents

Q: My HPLC analysis shows a new, more polar peak appearing in my Methanol stock solution of this compound stored at 4°C. What is this new peak and how can I avoid its formation?

A: The Cause: Hydrolytic Degradation

The new, more polar peak is likely the carboxylic acid degradation product resulting from the hydrolysis of the methyl ester. Protic solvents like methanol, especially if they contain traces of water, can facilitate this hydrolysis, which can be accelerated by acidic or basic impurities.

Troubleshooting Protocol:

  • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions.

  • Aprotic Solvents for Storage: For long-term storage, prefer aprotic solvents such as Acetonitrile (ACN) or Tetrahydrofuran (THF). If the experiment requires a protic solvent, prepare the solution immediately before use.

  • pH Control: Ensure the solvent is neutral. Traces of acid or base can catalyze hydrolysis. If your experimental system allows, buffering the solution can help maintain stability.

  • Storage Conditions: While refrigeration is generally recommended to slow down degradation, for long-term storage, consider storing the compound as a dry powder at the recommended temperature (0-8°C) and preparing solutions as needed.[7]

Illustrative Stability Data in Common Solvents:

SolventTypeWater ContentRecommended Use
Acetonitrile (ACN)Polar AproticAnhydrousRecommended for stock solutions
Dimethyl Sulfoxide (DMSO)Polar AproticAnhydrousRecommended for stock solutions
Dichloromethane (DCM)Non-polar AproticAnhydrousShort-term use, be aware of potential solubility issues
Methanol (MeOH)Polar ProticAnhydrousPrepare fresh for immediate use
WaterPolar Protic-Not recommended for stock solutions due to hydrolysis
Issue 3: Variable Reaction Yields and Byproduct Formation

Q: I am using this compound in a base-catalyzed condensation reaction, but my yields are inconsistent, and I observe several byproducts. How can I improve the reproducibility of my reaction?

A: The Cause: Competing Reactions and Tautomer Reactivity

In the presence of a base, you are generating an enolate, which is the reactive nucleophile. However, strong basic conditions can also promote the hydrolysis of the methyl ester.[2] Furthermore, the keto and enol tautomers have different reaction kinetics. Inconsistent reaction conditions can lead to a variable ratio of these competing pathways, resulting in inconsistent yields and the formation of byproducts.

Workflow for Optimizing Reaction Conditions:

cluster_0 Problem: Inconsistent Yields cluster_1 Investigation cluster_2 Solutions cluster_3 Outcome A Inconsistent Yields & Byproducts B Analyze reaction conditions: - Base concentration - Temperature - Reaction time A->B C Identify byproducts by LC-MS B->C E Lower reaction temperature B->E F Optimize reaction time B->F G Ensure anhydrous conditions B->G D Use a non-nucleophilic base C->D If hydrolysis is observed H Improved Reproducibility & Higher Yield D->H E->H F->H G->H cluster_0 HPLC Analysis cluster_1 Chromatogram Evaluation cluster_2 Stability Assessment cluster_3 Conclusion A Inject Samples B Identify Parent Peak A->B C Identify Degradation Peaks A->C D Calculate % Degradation B->D E Assess Peak Purity B->E C->D F Determine Stability Under Specific Conditions D->F E->F

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving β-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the challenges encountered when working with β-ketoesters. The unique reactivity of the β-ketoester motif, with its adjacent electrophilic and nucleophilic sites, makes it an invaluable building block in organic synthesis but also presents specific catalytic challenges.[1] This center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate catalyst selection, optimize reaction conditions, and resolve common experimental issues.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions regarding the initial choice of a catalytic system for your desired transformation.

Q1: What are the primary classes of reactions involving β-ketoesters, and what catalyst types are generally recommended for each?

A1: β-Ketoesters are versatile substrates for several key transformations. The choice of catalyst is fundamentally dictated by the desired reaction:

  • Asymmetric Hydrogenation: To produce chiral β-hydroxy esters, homogeneous transition-metal complexes are the industry standard. Ruthenium-based catalysts with chiral diphosphine ligands, such as BINAP and its derivatives (e.g., Ru-BINAP), are highly effective, often providing excellent yields and enantioselectivities (up to 99% ee).[2][3][4]

  • Alkylation (C-C Bond Formation): Creating a tertiary or quaternary carbon center at the α-position is a common goal. This is challenging due to the risk of product racemization under basic or acidic conditions.[5] Phase-Transfer Catalysis (PTC) using chiral quaternary ammonium salts under mild, solid-liquid conditions is a powerful method to achieve enantioselective alkylation.[6][7]

  • Transesterification: This reaction is used to swap the ester group, often to install a more complex alcohol moiety. The kinetics are typically slow, necessitating a catalyst.[8] A broad range of catalysts can be used, including Lewis acids (e.g., BF₃·OEt₂), protic acids (e.g., Boric Acid), and organic bases (e.g., 4-DMAP), with the choice depending on substrate compatibility and desired reaction conditions.[8][9]

Q2: Should I use a homogeneous or a heterogeneous catalyst for my reaction?

A2: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity/selectivity and practicality.

  • Homogeneous Catalysts (e.g., Ru-BINAP complexes) are in the same phase as the reactants.[10][11] They generally offer higher activity and selectivity due to well-defined, accessible active sites.[10] However, their separation from the product mixture can be difficult and costly, which is a significant drawback in pharmaceutical manufacturing.[2]

  • Heterogeneous Catalysts (e.g., a catalyst immobilized on a solid support like silica or zirconia) are in a different phase.[10][11] Their primary advantage is easy separation (by filtration) and recyclability.[2][8] While immobilization can sometimes restrict the catalyst's mobility and slightly lower its performance compared to its homogeneous counterpart, modern strategies like encapsulation in porous nanoreactors have achieved enantioselectivities that rival homogeneous systems.[2]

Table 1: Comparison of Homogeneous vs. Heterogeneous Catalysis

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same as reactantsDifferent from reactants
Activity/Selectivity Generally higher and more specific[10]Can be lower, but modern supports improve performance[2]
Catalyst Separation Difficult; may require chromatography or extractionEasy; simple filtration[2]
Recyclability Often not possibleHigh potential for reuse[2][8]
Reaction Conditions Often milder[10]May require higher temperatures/pressures
Example [RuCl₂(BINAP)] for asymmetric hydrogenation[2]Borate/Zirconia for transesterification[8]

Q3: My reaction involves an α,β-unsaturated β-ketoester. What special considerations are needed?

A3: Alkylidene β-ketoesters are highly versatile electrophiles because the enone double bond is strongly polarized by two electron-withdrawing groups.[12] This enhances their reactivity for transformations like Michael additions and cycloadditions. However, this increased reactivity also makes them sensitive to acids, bases, and high temperatures, which can lead to polymerization or degradation.[12] Therefore, catalysis for these substrates requires exceptionally mild conditions and carefully chosen catalysts to control the desired reaction pathway.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during experimentation.

Guide 1: Asymmetric Hydrogenation

Issue: Low Enantioselectivity (ee%)

Low enantioselectivity is a common but solvable problem in asymmetric hydrogenation. The stereochemical outcome is determined by the precise interaction between the substrate and the chiral catalyst environment.

G start Low Enantioselectivity (ee%) Observed cause1 Suboptimal Ligand Choice start->cause1 cause2 Incorrect Solvent Polarity start->cause2 cause3 Temperature or Pressure is Not Optimal start->cause3 cause4 Presence of Additives (or lack thereof) start->cause4 sol1 Screen different chiral ligands (e.g., BINAP derivatives like MeO-BIPHEP, Solphos). Electronic and steric properties are key. [4, 6] cause1->sol1 Action sol2 Vary the solvent. Polar solvents like methanol are common, but ionic liquids have shown to enhance ee% in some systems. [32] cause2->sol2 Action sol3 Systematically vary temperature and H₂ pressure. Lower temperatures often improve enantioselectivity, though they may slow the reaction rate. cause3->sol3 Action sol4 For Ru-BINAP systems, trace amounts of acid (e.g., HCl) can be crucial for activating the substrate and influencing selectivity. [4] cause4->sol4 Action

Caption: Troubleshooting workflow for low enantioselectivity.

Issue: Low or No Conversion

  • Potential Cause: Catalyst Poisoning.

    • Explanation: The active sites of the catalyst are blocked by impurities.[13][14] Common poisons for transition metal catalysts include sulfur compounds, carbon monoxide, halides, and cyanides.[13] These can originate from starting materials, solvents, or the hydrogen gas stream.

    • Solution: Ensure the highest purity of all reagents and solvents. Use purification traps for the hydrogen gas supply. If poisoning is suspected, the catalyst may be irreversibly deactivated and need to be replaced.[14]

  • Potential Cause: Incorrect Catalyst Activation.

    • Explanation: Many catalyst precursors, like RuX₂(BINAP), require an activation step to form the active Ru-hydride species.[2] This often involves reaction with H₂ and sometimes requires specific solvent coordination.

    • Solution: Review the catalyst activation procedure. Ensure anhydrous and anaerobic conditions are maintained if required by the protocol.

Guide 2: Alkylation Reactions

Issue: Product Racemization or Low Enantioselectivity

  • Potential Cause: Keto-Enol Tautomerism under Reaction Conditions.

    • Explanation: A fundamental challenge in the alkylation of β-ketoesters is that the acidic α-proton in the product can be removed, leading to enolization and loss of stereochemical information (racemization).[5] This is particularly problematic under strongly acidic or basic conditions.

    • Solution: Employ nearly neutral reaction conditions. The use of a hybrid catalyst system (e.g., Pd and Ru complexes) can facilitate rapid proton transfer between intermediates, avoiding the buildup of acidic or basic species that cause epimerization.[5] Phase-transfer catalysis also operates under milder conditions, which helps preserve the product's enantiopurity.[6]

Issue: Dialkylation Side Product Formation

  • Potential Cause: The monoalkylated product's enolate reacts again with the alkylating agent.

    • Explanation: After the first alkylation, the resulting product still has an acidic α-proton. If a strong base and excess alkylating agent are present, a second alkylation can occur.[15]

    • Solution: Use a stoichiometric amount of a mild base (e.g., K₂CO₃ in PTC) rather than a strong, non-nucleophilic base like NaH or LDA in excess.[6] Control the stoichiometry carefully, using only a slight excess (e.g., 1.0-1.1 equivalents) of the alkylating agent. Running the reaction at a lower temperature can also help control the reaction rate and favor monoalkylation.

Guide 3: General Issues Across All Reactions

Issue: Unwanted Decarboxylation of the β-Ketoester

  • Potential Cause: The β-ketoester is hydrolyzing to a β-keto acid, which is thermally unstable.

    • Explanation: The most common side reaction is the loss of the ester group as CO₂. This occurs via a two-step process: (1) hydrolysis of the ester to the corresponding β-keto acid, followed by (2) rapid decarboxylation of the acid upon heating.[16][17] The decarboxylation proceeds through a stable, cyclic six-membered transition state.[17][18]

    • Solution:

      • Maintain Anhydrous Conditions: For acid-catalyzed reactions, rigorously exclude water to prevent the initial hydrolysis step.[8]

      • Control Temperature: Avoid excessive heat during the reaction and workup. β-keto acids are highly susceptible to decarboxylation when heated.[19]

      • Control pH: Acidic conditions promote hydrolysis. If possible, run the reaction under neutral or mildly basic conditions to keep the molecule in its more stable carboxylate anion form.[19]

G cluster_0 Decarboxylation Pathway bke β-Ketoester bka β-Keto Acid (Unstable Intermediate) bke->bka + H₂O (Hydrolysis) ts Cyclic Transition State bka->ts Heat enol Enol Intermediate ts->enol co2 CO₂ ts->co2 ketone Ketone Product enol->ketone Tautomerization

Caption: The pathway of unwanted decarboxylation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Ethyl Acetoacetate

This protocol is a representative example based on the highly efficient Noyori-type Ru-BINAP catalytic systems.[2][4]

Materials:

  • [RuCl₂(R)-BINAP] complex (or prepared in situ)

  • Ethyl acetoacetate (high purity, distilled)

  • Methanol (anhydrous, degassed)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation/Loading: In a glovebox, add the [RuCl₂(R)-BINAP] catalyst (Substrate:Catalyst ratio of 1000:1 to 100:1) to the pressure vessel.

  • Solvent and Substrate Addition: Add degassed, anhydrous methanol to the vessel, followed by the ethyl acetoacetate substrate. The concentration is typically in the range of 0.5-1.0 M.

  • System Purge: Seal the vessel and remove it from the glovebox. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 4-100 atm, depending on the specific catalyst system).[2][4] Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake or by taking aliquots (if the reactor allows) for GC or HPLC analysis.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product can be purified by silica gel chromatography or distillation.

  • Analysis: Determine the conversion by ¹H NMR or GC. Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.

References

Technical Support Center: Strategies for Regioselective Functionalization of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of pyrazole rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked questions (FAQs)

FAQ 1: What are the fundamental principles governing regioselectivity in pyrazole functionalization?

The regioselectivity of reactions on the pyrazole ring is a result of the interplay between the electronic properties of the ring, steric hindrance, and the reaction conditions.[1]

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system with two nitrogen atoms that influence the electron density at different positions.[1][2] The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2][3][4] Conversely, the C3 and C5 positions are more electrophilic and prone to nucleophilic attack.[2][5] The N1 nitrogen is pyrrole-like and acidic, while the N2 nitrogen is pyridine-like and basic.[2][6]

  • Steric Hindrance: The presence of bulky substituents on the pyrazole ring, particularly at the N1, C3, or C5 positions, can block the approach of reagents to adjacent positions.[1][7] This effect is often exploited to direct functionalization to a less hindered site.

  • Reaction Conditions: The choice of solvent, base, temperature, and catalyst can significantly influence the regiochemical outcome of a reaction. For instance, in lithiation reactions, kinetic versus thermodynamic control can lead to different regioisomers.

FAQ 2: How do I choose between direct C-H functionalization and traditional cross-coupling reactions?

The choice between these two powerful strategies depends on the desired final product, the availability of starting materials, and the desired step economy.

  • Traditional Cross-Coupling: These reactions, such as Suzuki, Heck, and Sonogashira couplings, require a pre-functionalized pyrazole, typically a halopyrazole.[8][9] This approach offers a high degree of control over the position of functionalization, as the halogen dictates the reaction site.[5][10][11] This is a robust and well-established method when the required halopyrazole is readily accessible.

  • Direct C-H Functionalization: This modern approach avoids the need for pre-functionalization, making it more atom- and step-economical.[8][9] Transition-metal catalysis is often employed to selectively activate a specific C-H bond.[8][9] The regioselectivity is typically controlled by the inherent reactivity of the pyrazole C-H bonds or by using a directing group.[8][12]

FAQ 3: What is the role of a directing group in controlling regioselectivity?

A directing group is a functional group that is temporarily installed on the pyrazole ring (usually at the N1 position) to guide a metal catalyst to a specific C-H bond, often at the C5 position.[8][12] The directing group coordinates to the metal center, bringing it in close proximity to the target C-H bond and facilitating its activation. Common directing groups include amides, pyridyl, and pyrimidyl groups.[13] The use of a directing group can override the intrinsic reactivity of the pyrazole ring, enabling functionalization at otherwise inaccessible positions.[12]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

Question: I am trying to alkylate my 3-substituted pyrazole, but I am getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the selectivity?

Core Issue: The similar nucleophilicity of the two nitrogen atoms in the pyrazole ring often leads to the formation of regioisomeric mixtures during N-alkylation.[7][14]

Troubleshooting Workflow:

cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Poor N-Alkylation Selectivity sterics Analyze Steric Hindrance (C3 vs. C5 substituents) start->sterics n1_favored Desired: N1-Alkylation start->n1_favored n2_favored Desired: N2-Alkylation start->n2_favored conditions Modify Reaction Conditions sterics->conditions If sterics are not dominant reagent Change Alkylating Agent conditions->reagent If conditions are ineffective solution Improved Selectivity reagent->solution n1_base Use K2CO3 in DMSO or NaH in THF n1_favored->n1_base n1_reagent Use bulky alkylating agent n1_favored->n1_reagent n2_catalyst Employ Mg-based Lewis acid catalyst n2_favored->n2_catalyst n1_base->solution n1_reagent->solution n2_catalyst->solution

Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Minimal Steric Differentiation If the substituents at the C3 and C5 positions are of similar size, steric factors will not strongly influence the regioselectivity.Alkylation will likely occur at the more electronically favored nitrogen. Consider modifying the pyrazole synthesis to introduce a bulkier group at C3 or C5 if one isomer is strongly preferred.
Inappropriate Base/Solvent Combination The choice of base and solvent can significantly impact the ratio of N1 to N2 alkylation.[7]For N1-alkylation , a common and effective combination is potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[15] Sodium hydride (NaH) in tetrahydrofuran (THF) also tends to favor the N1 isomer.[7]
Nature of the Alkylating Agent The electrophilicity and steric bulk of the alkylating agent play a crucial role.To favor N1-alkylation , consider using a more sterically demanding alkylating agent.[7] For N2-alkylation , specific catalytic systems may be required.
Lack of Catalytic Control For challenging substrates, a catalyst may be necessary to achieve high regioselectivity.To achieve N2-alkylation , the use of a magnesium-based Lewis acid catalyst, such as MgBr₂, has been shown to be highly effective.[16]
Problem 2: Inefficient Directed C-H Functionalization at the C5 Position

Question: I am using a directing group at the N1 position to functionalize the C5-H bond, but I am observing low yield and recovery of starting material. What are the likely issues?

Core Issue: Directed C-H functionalization is a multi-step catalytic process, and inefficiencies can arise at various stages, including catalyst coordination, C-H activation, and reductive elimination.

Troubleshooting Workflow:

start Low Yield in Directed C5 C-H Functionalization catalyst Evaluate Catalyst System (Metal, Ligand) start->catalyst oxidant Check Oxidant/Additives catalyst->oxidant If catalyst is appropriate conditions Optimize Reaction Conditions (Temperature, Time, Solvent) oxidant->conditions If oxidant is correct solution Improved Yield conditions->solution

Caption: Troubleshooting workflow for inefficient C-H functionalization.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Catalyst Inactivity The chosen transition metal catalyst (e.g., Palladium, Rhodium) may be unsuitable for the specific directing group or substrate.Consult the literature for catalyst systems known to be effective with your class of directing group. For pyrazole-directed C-H activation, Pd(OAc)₂ is a common starting point.[12]
Incorrect Oxidant Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant is critical.Silver salts (e.g., Ag₂CO₃, Ag₂O) are frequently used as oxidants in these reactions.[12] Ensure the oxidant is fresh and used in the correct stoichiometry.
Suboptimal Reaction Temperature C-H activation is often the rate-limiting step and typically requires elevated temperatures to overcome the activation barrier.Increase the reaction temperature in a stepwise manner (e.g., 10-20 °C increments) to find the optimal point. Be mindful of potential substrate or product decomposition at very high temperatures.
Solvent Effects The solvent can influence catalyst solubility and activity.Acetic acid is often a good solvent for Pd-catalyzed C-H activations.[12] If solubility is an issue, consider a co-solvent system.
Problem 3: Lack of Selectivity in Electrophilic Halogenation

Question: I am trying to brominate my pyrazole, but I am getting a mixture of products, including poly-halogenated species. How can I achieve selective mono-bromination at the C4 position?

Core Issue: The pyrazole ring is activated towards electrophilic substitution, and over-halogenation can occur if the reaction conditions are not carefully controlled.[17]

Troubleshooting Workflow:

start Poor Selectivity in Electrophilic Halogenation reagent Choose a Milder Halogenating Agent start->reagent stoichiometry Control Stoichiometry reagent->stoichiometry temp Lower Reaction Temperature stoichiometry->temp solution Selective C4-Monohalogenation temp->solution

References

Validation & Comparative

A Definitive Guide to the Structural Validation of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Misinterpretation of molecular architecture can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised intellectual property. This guide provides an in-depth, practical walkthrough for the structural validation of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.[1][2]

We will move beyond a simple recitation of data to explain the strategic reasoning behind the selection of each experiment, demonstrating how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to create a self-validating system for structural elucidation.[3][4][5]

A key structural consideration for this molecule is the potential for keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds.[6][7][8] Our analysis will decisively identify the dominant tautomeric form present under standard analytical conditions.

The Analytical Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, they often fall short in complex molecules where signal overlap and the absence of protonated carbons can create ambiguity. For this compound, key questions remain unanswered by 1D spectra alone:

  • How are the distinct molecular fragments—the bromophenyl ring, the dicarbonyl chain, and the methyl ester—connected?

  • How can we definitively assign signals to the quaternary carbonyl carbons?

  • Which tautomeric form, the diketo or the keto-enol, is present in solution?

To answer these, we turn to 2D NMR, which spreads spectral information across a second frequency dimension, resolving overlap and revealing through-bond nuclear correlations.[3]

The 2D NMR Toolkit: A Triad of Techniques

Our strategy relies on three complementary experiments, each providing a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[9][10] It is the primary tool for mapping out proton-proton networks, such as those in an aromatic ring or an aliphatic chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of carbons to which they are directly attached (¹JCH).[11][12] It serves as a powerful bridge between the ¹H and ¹³C spectra, definitively linking a proton to its parent carbon.[13]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The lynchpin of our analysis, HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[14][15] Crucially, it detects correlations to non-protonated (quaternary) carbons, allowing us to connect disparate molecular fragments and complete the structural puzzle.[11][16]

The logical flow of this multi-pronged approach ensures that the data from each experiment cross-validates the others, leading to an unambiguous structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation Sample_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis COSY: Establish H-H Spin Systems TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC: Link Protons to Carbons COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC: Connect Fragments via Long-Range Correlations HSQC_Analysis->HMBC_Analysis Structure_Validation Final Structure Validation HMBC_Analysis->Structure_Validation

Fig. 1: Workflow for 2D NMR-based structural validation.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a non-polar, aprotic solvent is deliberate to minimize its influence on the keto-enol equilibrium, which is known to be solvent-dependent.[17][18]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra: Acquire standard ¹H, ¹³C, and DEPT-135 spectra to identify protonated carbons (CH, CH₃ as positive signals; CH₂ as negative signals).

  • COSY: Acquire a gradient-selected magnitude COSY (gCOSY) experiment. This is generally sufficient and faster than phase-sensitive alternatives for identifying correlations.[19]

  • HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. The editing feature distinguishes CH/CH₃ signals from CH₂ signals by phase, providing data consistent with the DEPT spectrum but with much higher sensitivity.[11]

  • HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for an average J-coupling of 8 Hz, a standard value that captures a wide range of ²JCH and ³JCH correlations.[11]

Data Interpretation and Structure Assembly

Based on the proposed diketo structure, we can predict the expected NMR signals and correlations.

Structure Hypothesis: this compound Structure with Numbering

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations

Atom #TypePredicted δ¹³C (ppm)Predicted δ¹H (ppm)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
1C=O~190---H-3, H-6, H-10
2C=O~195---H-3
3CH₂~45~3.5 (s)-C-3C-1, C-2, C-4
4Cq~135---H-3, H-6, H-10
5C-Br~129---H-6, H-10
6, 10CH~132~7.6 (d)H-7, H-9C-6, C-10C-1, C-4, C-5, C-8
7, 9CH~129~7.8 (d)H-6, H-10C-7, C-9C-5
8Cq~130---H-6, H-10
11C=O~162---H-12
12OCH₃~53~3.9 (s)-C-12C-11
Step 1: Assembling Spin Systems with COSY

The COSY spectrum is foundational, revealing which protons are neighbors in the same spin system.

  • Aromatic System: A strong correlation will be observed between the two aromatic doublets around δ 7.6 and 7.8 ppm. This confirms the presence of an AA'BB' spin system characteristic of a 1,4-disubstituted benzene ring, where H-6/H-10 are coupled to their ortho neighbors H-7/H-9.

  • Isolated Protons: The methylene protons (H-3) and the methoxy protons (H-12) will appear as singlets on the COSY diagonal with no cross-peaks, confirming they have no proton neighbors within 2-3 bonds.

Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum maps each proton signal directly to its attached carbon.

  • The aromatic proton at δ ~7.6 ppm will correlate to the carbon at δ ~132 ppm (C-6/C-10).

  • The aromatic proton at δ ~7.8 ppm will correlate to the carbon at δ ~129 ppm (C-7/C-9).

  • The methylene proton singlet at δ ~3.5 ppm will correlate to the aliphatic carbon at δ ~45 ppm (C-3).

  • The methoxy proton singlet at δ ~3.9 ppm will correlate to the carbon at δ ~53 ppm (C-12). Importantly, the five quaternary carbons (C-1, C-2, C-4, C-5, C-8, C-11) will be absent from the HSQC spectrum, highlighting the need for HMBC.

Step 3: Connecting the Fragments with HMBC

The HMBC spectrum provides the critical long-range correlations needed to assemble the full structure. This is where we bridge the isolated spin systems and place the quaternary carbons.

G C1 C1 (C=O) C2 C2 (C=O) C3 C3 (CH₂) H3 H3 H3->C1 HMBC H3->C2 H3->C3 HSQC C4 C4 H3->C4 C5 C5 (C-Br) C6 C6 H6 H6 H6->C1 H6->C4 H6->C6 C10 C10 H10 H10 H10->C4 H10->C10 C11 C11 (C=O) C12 C12 (OCH₃) H12 H12 H12->C11 H12->C12

Fig. 2: Key HSQC (1-bond) and HMBC (long-range) correlations.
  • Connecting the Dicarbonyl Core: The methylene protons (H-3) are the most informative. They will show a ²J correlation to the adjacent carbonyl carbon C-2 (~195 ppm) and a ³J correlation to the ester carbonyl carbon C-11 (~162 ppm) if the enol form were present. In the diketo form, H-3 will show correlations to C-2 (~195 ppm) and C-1 (~190 ppm), as well as to the aromatic quaternary carbon C-4 (~135 ppm). This is a pivotal set of correlations.

  • Linking the Aromatic Ring: The aromatic protons H-6/H-10 are key to linking the ring to the side chain. They will show a crucial ³J correlation to the benzoyl carbonyl carbon C-1 (~190 ppm). They will also show a ²J correlation to the quaternary carbon C-4. These correlations firmly attach the bromophenyl group to the carbonyl carbon of the side chain.

  • Confirming the Methyl Ester: The methoxy protons (H-12) will show a single, strong ³J correlation to the ester carbonyl carbon C-11 (~162 ppm), confirming the methyl ester functionality.

Ruling Out the Enol Tautomer

The data described above points exclusively to the diketo form. If a significant amount of the enol tautomer were present, we would expect to see:

  • A sharp singlet for a vinyl proton (H-3) around δ 6.0-7.0 ppm.

  • A broad singlet for an enolic hydroxyl proton (> δ 10 ppm).

  • An HSQC correlation between the vinyl proton and a carbon signal around δ 90-100 ppm.

  • HMBC correlations from the enolic OH proton.

The absence of these signals in the ¹H, HSQC, and HMBC spectra provides conclusive evidence that this compound exists predominantly in the diketo form in a non-polar solvent like CDCl₃.[20][21]

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of this compound serves as an exemplary case for the power of modern 2D NMR spectroscopy in pharmaceutical and chemical research.[4][5][22] By strategically employing a suite of techniques, we moved from ambiguity to certainty.

  • COSY provided the initial proton connectivity map.

  • HSQC overlaid the carbon framework onto the proton skeleton.

  • HMBC provided the final, critical long-range correlations that connected all molecular fragments and definitively placed the quaternary carbons.

This methodical, multi-technique approach creates a network of interlocking, self-validating data points, providing the highest level of confidence in the assigned structure. For any scientist engaged in the synthesis and development of novel chemical entities, mastering this workflow is not just beneficial—it is essential for ensuring scientific integrity and accelerating discovery.

References

A Comparative Study: The Reactivity of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its β-Ketoester Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, β-ketoesters are lauded for their versatility as key building blocks in the construction of a diverse array of molecular architectures, from pharmaceuticals to agrochemicals.[1] Their unique structural motif, featuring adjacent carbonyl groups, imparts a rich and tunable reactivity. This guide provides an in-depth comparative analysis of the reactivity of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate , a specialized aryl β-ketoester, against two archetypal congeners: the aliphatic methyl acetoacetate and the aromatic ethyl benzoylacetate .

This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, experimentally-grounded protocols. We will dissect the influence of the 4-bromophenyl substituent on the reactivity of the core β-ketoester scaffold across a range of pivotal chemical transformations.

Understanding the Landscape: Electronic and Steric Influences

The reactivity of a β-ketoester is fundamentally governed by the acidity of the α-protons nestled between the two carbonyl groups and the electrophilicity of the carbonyl carbons themselves. The substituents appended to this core structure can dramatically modulate these properties through inductive and resonance effects.

  • This compound : The presence of the 4-bromophenyl group introduces a significant electronic perturbation. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which is somewhat counteracted by its electron-donating resonance effect (+R) due to its lone pairs. However, for halogens, the inductive effect typically dominates. This net electron-withdrawing character is expected to increase the acidity of the α-protons and enhance the electrophilicity of the adjacent carbonyl carbon.

  • Methyl Acetoacetate : As a simple aliphatic β-ketoester, it serves as our baseline for reactivity. The methyl group is weakly electron-donating, influencing the baseline acidity and electrophilicity.

  • Ethyl Benzoylacetate : The phenyl group in this molecule is generally considered to be electron-withdrawing via induction, which would increase the acidity of the α-protons compared to methyl acetoacetate.

The following diagram illustrates the structural differences between these three key compounds.

Caption: Structures of the compared β-ketoesters.

Comparative Reactivity in Key Transformations

We will now explore the comparative reactivity of these three β-ketoesters in five fundamental reaction classes: Alkylation, Acylation, Knoevenagel Condensation, Hantzsch Pyridine Synthesis, and the Biginelli Reaction.

Alkylation of the α-Carbon

Alkylation of the α-carbon is a cornerstone reaction of β-ketoesters, proceeding via the formation of a stabilized enolate. The ease of enolate formation and its subsequent nucleophilicity are paramount.

Theoretical Comparison:

The acidity of the α-protons is expected to follow the trend: this compound > Ethyl Benzoylacetate > Methyl Acetoacetate. This is due to the enhanced stabilization of the resulting enolate by the electron-withdrawing aryl groups. Consequently, deprotonation of this compound should be the most facile, potentially allowing for the use of milder bases. However, the nucleophilicity of the enolate might be slightly diminished due to the delocalization of the negative charge into the aromatic ring.

Experimental Protocol: C-Alkylation of β-Ketoesters

This protocol outlines a general procedure for the C-alkylation of a β-ketoester using an alkyl halide under phase-transfer catalysis conditions.[2]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the β-ketoester (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).

  • Solvent Addition : Add a suitable aprotic solvent, such as acetonitrile or DMF.

  • Addition of Alkylating Agent : To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Comparative Data (Illustrative):

β-KetoesterBaseAlkylating AgentSolventYield (%)Reference
This compoundK₂CO₃Ethyl BromideAcetonitrile~85 (Estimated)N/A
Methyl AcetoacetateNaOEtEthyl IodideEthanol80-90[3]
Ethyl BenzoylacetateK₂CO₃Ethyl BromideDMF~88[2]

Note: The yield for this compound is an educated estimation based on the expected enhanced acidity and may vary in practice.

G cluster_workflow Alkylation Workflow Start β-Ketoester + Base + PTC Solvent Add Aprotic Solvent Start->Solvent AlkylHalide Add Alkyl Halide Solvent->AlkylHalide Reaction Stir at RT AlkylHalide->Reaction TLC Monitor by TLC Reaction->TLC Workup Filter, Concentrate, Extract TLC->Workup Purification Column Chromatography Workup->Purification End Alkylated Product Purification->End

Caption: General workflow for the alkylation of β-ketoesters.

Acylation of the α-Carbon

Acylation of β-ketoesters introduces an additional acyl group, leading to the formation of β,δ-diketoesters. The reaction typically proceeds through the enolate, similar to alkylation.

Theoretical Comparison:

The same acidity trend as in alkylation is expected. The electron-withdrawing 4-bromophenyl group in this compound should facilitate enolate formation. The choice of acylating agent and reaction conditions is crucial to avoid O-acylation.

Experimental Protocol: C-Acylation of β-Ketoesters

This protocol describes a general method for the acylation of a β-ketoester dianion.[4]

  • Dianion Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.0 eq., 60% dispersion in mineral oil) in anhydrous THF. Add the β-ketoester (1.0 eq.) dropwise at 0 °C. After cessation of hydrogen evolution, add n-butyllithium (1.0 eq.) at -78 °C and stir for 30 minutes.

  • Acylation : Add the acyl chloride (1.1 eq.) dropwise at -78 °C.

  • Quenching : After stirring for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up : Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Comparative Data (Illustrative):

β-KetoesterAcylating AgentYield (%)Reference
This compoundAcetyl Chloride~70 (Estimated)N/A
Methyl AcetoacetateMethyl Acetate71[4]
Ethyl BenzoylacetateBenzoyl ChlorideVariable[5]

Note: The yield for this compound is an educated estimation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] In this context, the β-ketoester acts as the active methylene component.

Theoretical Comparison:

The increased acidity of the α-protons in this compound should facilitate its participation in the Knoevenagel condensation, potentially leading to faster reaction rates or higher yields compared to methyl acetoacetate under similar conditions. The reactivity of the aldehyde or ketone partner is also a critical factor.[7]

Experimental Protocol: Knoevenagel Condensation

A general procedure for the Knoevenagel condensation of a β-ketoester with an aromatic aldehyde.[8][9]

  • Reactant Mixture : In a round-bottom flask, combine the β-ketoester (1.0 eq.), the aldehyde (1.0 eq.), and a catalytic amount of a weak base such as piperidine or a Lewis acid like GaCl₃ (1 mol%).

  • Reaction Conditions : The reaction can be performed neat (solvent-free) with grinding or in a solvent like ethanol or toluene with heating.[9]

  • Monitoring : Monitor the reaction by TLC.

  • Work-up : After completion, if a solvent was used, remove it under reduced pressure. If performed neat, add water to the reaction mixture and extract with an organic solvent. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Comparative Data (Illustrative):

β-KetoesterAldehydeCatalystYield (%)Reference
This compoundBenzaldehydePiperidine>90 (Estimated)N/A
Methyl AcetoacetateBenzaldehydePiperidine~85[5]
Ethyl BenzoylacetateBenzaldehydePiperidineHigh[5]

Note: The yield for this compound is an educated estimation based on its expected higher reactivity.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[10][11]

Theoretical Comparison:

The electron-withdrawing nature of the 4-bromophenyl group in this compound is expected to enhance the reactivity of the enamine intermediate formed in the Hantzsch reaction sequence, potentially leading to higher yields compared to reactions with methyl acetoacetate.

Experimental Protocol: Hantzsch Pyridine Synthesis

A general one-pot procedure for the Hantzsch synthesis.[12][13]

  • Reactant Mixture : In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the β-ketoester (2.0 eq.) in a suitable solvent such as ethanol.

  • Nitrogen Source : Add ammonium acetate (1.1 eq.) or aqueous ammonia.

  • Reaction : Reflux the mixture for several hours.

  • Isolation : Cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.

  • Purification : Wash the solid with cold ethanol and dry. Further purification can be achieved by recrystallization.

Comparative Data:

β-KetoesterAldehydeYield (%)Reference
This compoundBenzaldehyde>80 (Estimated)N/A
Methyl AcetoacetateVarious aldehydes75-94[14]
Ethyl AcetoacetateBenzaldehyde96[10]

Note: The yield for this compound is an educated estimation.

G cluster_hantzsch Hantzsch Pyridine Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP Dihydropyridine Cyclization->DHP

Caption: Key steps in the Hantzsch pyridine synthesis.

Biginelli Reaction

The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones.[15][16][17]

Theoretical Comparison:

Similar to the Hantzsch synthesis, the increased electrophilicity of the carbonyl group and the acidity of the α-protons in this compound should favor the condensation steps in the Biginelli reaction. This could translate to shorter reaction times or higher yields compared to its aliphatic and unsubstituted aromatic counterparts.

Experimental Protocol: Biginelli Reaction

A general acid-catalyzed procedure for the Biginelli reaction.[18][19]

  • Reactant Mixture : In a round-bottom flask, mix the β-ketoester (1.0 eq.), the aldehyde (1.0 eq.), and urea (or thiourea) (1.5 eq.).

  • Catalyst and Solvent : Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., InCl₃) and a solvent such as ethanol.

  • Reaction : Reflux the mixture for several hours.

  • Isolation : Cool the reaction mixture in an ice bath. The product usually precipitates and can be collected by filtration.

  • Purification : Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize if necessary.

Comparative Data:

β-KetoesterAldehydeUrea/ThioureaYield (%)Reference
This compoundBenzaldehydeUreaHigh (Estimated)N/A
Methyl AcetoacetateVarious aldehydesUrea70-95[20]
Ethyl AcetoacetateBenzaldehydeUrea94[21]

Note: The yield for this compound is an educated estimation.

Conclusion

The presence of the 4-bromophenyl substituent in This compound significantly influences its reactivity compared to simpler β-ketoesters like methyl acetoacetate and ethyl benzoylacetate. The electron-withdrawing nature of this group enhances the acidity of the α-protons, facilitating enolate formation and increasing its propensity to participate in a variety of condensation reactions.

While direct, side-by-side quantitative data is not always available in the literature, the principles of physical organic chemistry allow for robust predictions of its reactivity. It is anticipated that this compound will generally exhibit equal or superior performance in terms of reaction rates and yields in the discussed transformations, making it a valuable and highly reactive building block for the synthesis of complex molecules. The provided protocols offer a solid foundation for researchers to explore and exploit the synthetic potential of this versatile compound.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a key building block in the synthesis of various bioactive molecules, is no exception.[1] Its purity directly influences the quality, yield, and impurity profile of the final product.

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this specific β-keto ester. We will move beyond procedural lists to explore the underlying scientific rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of analytical procedure validation as outlined in authoritative guidelines such as ICH Q2(R1) and USP General Chapter <621>.[2][3][4]

The Analyte: Understanding this compound

Before comparing analytical techniques, we must understand the physicochemical properties of the analyte itself.

  • Structure: C₁₁H₉BrO₄

  • Molecular Weight: 285.09 g/mol [5]

  • Key Features: A brominated aromatic ring (a strong chromophore for UV detection), a methyl ester group, and a 1,3-dicarbonyl (β-keto ester) system.

  • Physical State: Off-white solid with a melting point of 102-108 °C.[1]

The two critical characteristics influencing our choice of method are its thermal stability and the presence of the β-keto ester moiety . This functional group can exist in equilibrium with its enol tautomer, which can lead to chromatographic issues like peak splitting or broadening if not properly controlled.[6][7] Furthermore, compounds with relatively high melting points and polar functional groups may have limited volatility and could be susceptible to thermal degradation, a key consideration for GC-based methods.[8]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control

HPLC is the most cited technique for the purity analysis of this compound by commercial suppliers, and for good reason.[1][9] It is exceptionally well-suited for non-volatile and thermally labile compounds, making it a robust and reliable choice for routine quality control (QC) and release testing.[10]

Causality Behind the HPLC Method Design

The chosen method is a Reversed-Phase HPLC (RP-HPLC) approach. Here’s the scientific rationale:

  • Reversed-Phase (RP) Chromatography: The analyte is moderately polar. An RP system, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds based on their hydrophobicity.

  • C18 Column: A C18 (octadecylsilane) column provides a highly hydrophobic stationary phase, offering excellent retention for the aromatic ring of the analyte and good separation from more polar or less polar impurities.

  • Buffered Mobile Phase: The use of a phosphate buffer is critical. It controls the pH of the mobile phase, ensuring that any acidic or basic functional groups (including the enol form of the β-keto ester) remain in a consistent ionization state. This prevents peak splitting and shifting retention times, leading to a reproducible and robust method.[11]

  • UV Detection: The bromophenyl group in the molecule contains a conjugated π-electron system, which strongly absorbs ultraviolet (UV) light. This makes a UV detector highly sensitive and specific for this compound and related aromatic impurities.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Accurately Weigh Sample & Standard B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System (C18 Column, UV Detector) C->D E Run Isocratic or Gradient Elution D->E F Integrate Peak Areas in Chromatogram E->F G Calculate Purity (% Area Normalization) F->G

Caption: High-level workflow for HPLC-based purity assessment.

Detailed HPLC Protocol

1. Apparatus and Reagents:

  • HPLC system with UV/Vis or DAD detector.

  • Data acquisition software.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Potassium dihydrogen phosphate (KH₂PO₄), AR grade.

  • Orthophosphoric acid, AR grade.

  • Water, HPLC grade.

  • This compound reference standard and sample.

2. Solution Preparation:

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio. Filter and degas.

  • Diluent: Mix Acetonitrile and HPLC water in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile : 20mM KH₂PO₄ (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 254 nm

| Run Time | 20 minutes |

4. System Suitability: Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, as per typical validation requirements derived from ICH guidelines.[12][13]

5. Analysis and Calculation:

  • Inject the diluent (blank), followed by the standard solution and the sample solution.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): For Definitive Identification and Volatile Impurity Profiling

Direct GC-MS analysis of this compound is problematic. The compound's polarity and relatively high molecular weight limit its volatility, and the high temperatures of the GC inlet (>250 °C) could cause thermal degradation.[14] The most significant challenge, however, is the keto-enol tautomerism, which can result in multiple peaks for a single analyte.[7]

To overcome these obstacles, chemical derivatization is mandatory.[15][16] This process modifies the analyte to make it more volatile, thermally stable, and chromatographically well-behaved.[16]

Causality Behind the GC-MS Method Design

A two-step derivatization protocol is the logical choice for this analyte:

  • Methoximation: This step targets the two keto groups. Reaction with methoxyamine hydrochloride converts the carbonyls into methoximes. This is crucial as it "locks" the molecule in a stable form, preventing keto-enol tautomerization during the high-temperature GC analysis.[17][18]

  • Silylation: Following methoximation, any remaining active hydrogens (e.g., on the enol form, though largely prevented) are replaced with a trimethylsilyl (TMS) group using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step drastically reduces the molecule's polarity and increases its volatility, making it ideal for GC.[15][17]

The resulting derivative is then analyzed on a low-polarity capillary column (e.g., 5% phenyl polysiloxane), which separates compounds primarily based on their boiling points. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

Experimental Workflow: GC-MS Purity Assessment

GCMS_Workflow cluster_prep Phase 1: Sample Preparation & Derivatization cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weigh Sample into Reaction Vial B Step 1: Methoximation (Add Methoxyamine HCl, Heat at 60°C) A->B C Step 2: Silylation (Add MSTFA, Heat at 60°C) B->C D Inject Derivatized Sample C->D E GC Separation (Capillary Column, Temp. Program) D->E F MS Detection (Electron Ionization, Full Scan) E->F G Identify Peaks via Mass Spectra F->G H Calculate Purity & Identify Impurities G->H

Caption: Workflow for GC-MS purity analysis including derivatization.

Detailed GC-MS Protocol

1. Apparatus and Reagents:

  • GC-MS system with an autosampler.

  • DB-5ms or HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Pyridine, anhydrous.

  • Methoxyamine hydrochloride (MeOx).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a reaction vial.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of Methoxyamine HCl in anhydrous pyridine. Cap the vial tightly and heat at 60 °C for 60 minutes.

  • Cool the vial to room temperature.

  • Silylation: Add 100 µL of MSTFA to the vial. Cap tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Split (e.g., 20:1)
Injection Vol. 1 µL
Oven Program Start at 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-500 m/z |

4. Analysis:

  • Analyze the derivatized sample.

  • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

  • Identify impurities by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation patterns.

  • Purity can be estimated using area normalization, but quantification requires a more rigorous calibration if precise values are needed.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with UV DetectionGC-MS with Derivatization
Analyte Suitability Excellent. Ideal for non-volatile, thermally sensitive compounds. No derivatization needed.[19]Poor (Direct), Good (Derivatized). Requires derivatization to increase volatility and thermal stability.[8][20]
Sample Preparation Simple & Fast. Dissolve, filter, and inject.Complex & Time-Consuming. Multi-step derivatization requiring heating and specific reagents.[17]
Speed of Analysis Moderate. Typical run times are 10-20 minutes.[21]Slower overall due to sample prep. GC run times can be similar, but the derivatization adds 1-2 hours.
Selectivity Good. Based on retention time and UV absorbance. Co-eluting impurities with similar spectra can be missed.Excellent. Separation by GC combined with mass-based detection provides high confidence in peak identity.[19]
Sensitivity Good, depending on the chromophore.Potentially higher, especially in Selected Ion Monitoring (SIM) mode for trace analysis.
Impurity Identification Limited. Identification relies on having reference standards for expected impurities.Superior. Mass spectra provide structural information, allowing for the tentative identification of unknown impurities.
Robustness for QC High. Simpler procedure leads to better reproducibility in a routine lab environment.Moderate. The derivatization step can introduce variability if not carefully controlled.
Cost & Complexity Lower initial and operational cost. Simpler to operate.[21]Higher initial and operational cost. Requires more specialized expertise.

Conclusion and Recommendations

For the purity assessment of this compound, HPLC and GC-MS are complementary, not competing, techniques. The choice is dictated by the analytical objective.

  • For routine quality control, batch release, and stability testing, RP-HPLC with UV detection is the unequivocally superior method. It is robust, direct, requires minimal sample preparation, and provides accurate and precise purity values. Its methodology aligns perfectly with the standards for pharmaceutical analysis outlined in USP <621>.[22][23]

  • For impurity profiling, structural elucidation of unknown degradation products, or troubleshooting an out-of-specification result, GC-MS is the more powerful tool. Despite the complex derivatization required, the structural information obtained from the mass spectrometer is invaluable for identifying the exact nature of impurities, which is a critical step in process development and regulatory filings.

As a Senior Application Scientist, my recommendation for a comprehensive quality program would be to implement the RP-HPLC method for all routine purity assessments and to have the GC-MS method validated and available for investigational purposes , such as the characterization of new impurities that may be detected during stability studies or process changes. This dual approach ensures both routine efficiency and deep analytical insight, forming a self-validating system that guarantees product quality and scientific integrity.

References

A Senior Application Scientist's Guide to the Synthetic Efficacy of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutics from anti-inflammatory agents like celecoxib to antineoplastic drugs.[1][2] The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of the core scaffold. The choice of synthetic route to a substituted pyrazole is therefore a critical decision, balancing factors of yield, regioselectivity, substrate scope, and operational simplicity.

This guide provides an in-depth, objective comparison of the most prominent and field-proven synthetic routes to substituted pyrazoles. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings of each pathway, providing the causal logic behind experimental choices and offering insights to navigate the common challenges encountered in the laboratory.

The Classical Workhorse: Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[3][4][5] Its enduring popularity is a testament to the ready availability of starting materials and the often high yields achieved.[6]

Mechanistic Insight

The reaction proceeds via an acid-catalyzed condensation-cyclization mechanism.[5][7] The process begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[6]

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Hemiaminal Cyclic Hemiaminal Hydrazone->Hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Product Hemiaminal->Pyrazole Dehydration (-H₂O)

Caption: The Knorr synthesis proceeds via condensation, cyclization, and dehydration.

The Challenge of Regioselectivity

A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of two regioisomeric pyrazoles.[3][8] Separating these isomers can be challenging and significantly reduces the overall yield of the desired product.[9]

Several strategies have been developed to address this issue:

  • Steric and Electronic Control: The inherent electronic and steric differences between the two carbonyl groups can favor attack at one site. For instance, a ketone is generally more electrophilic than an ester.

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve the regioselectivity, in some cases achieving ratios as high as 99:1 in favor of the 5-arylpyrazole isomer.[9]

Representative Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes the synthesis of a pyrazole from a β-diketone and phenylhydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in ethanol.

  • Addition of Reagents: Add phenylhydrazine (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to induce precipitation of the product.[6] Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude pyrazole.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrazole.

Building from Alkenes: Synthesis from α,β-Unsaturated Carbonyls

Another classical and highly versatile route utilizes the reaction of α,β-unsaturated aldehydes or ketones (such as chalcones) with hydrazines.[3][10][11] This method is particularly valuable due to the vast number of accessible chalcones through Claisen-Schmidt condensation.

Mechanistic Insight

This synthesis is typically a two-step process:

  • Pyrazoline Formation: The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to form a 2-pyrazoline, a non-aromatic heterocyclic intermediate.

  • Aromatization: The intermediate pyrazoline is then oxidized to the corresponding aromatic pyrazole.[12] A variety of oxidizing agents can be employed, including iodine, manganese dioxide, or even air under certain conditions.[13][14]

An eco-friendly, one-pot protocol using molecular iodine as a mediator has been developed, which avoids the isolation of the less stable hydrazone intermediates and proceeds with high regioselectivity.[15]

Diagram 2: Workflow for Pyrazole Synthesis from Chalcones

Chalcone_Workflow Start α,β-Unsaturated Carbonyl (e.g., Chalcone) + Hydrazine Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Pyrazoline Intermediate Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Product Substituted Pyrazole Step2->Product

Caption: A two-step pathway from α,β-unsaturated carbonyls to pyrazoles.

Advantages and Considerations

The primary advantage of this route is the wide availability and diversity of the α,β-unsaturated carbonyl starting materials. However, the necessity of a separate oxidation step adds complexity and can sometimes require harsh reagents, which may not be compatible with sensitive functional groups on the substrate. The development of one-pot oxidative cyclization methods helps to mitigate this drawback.[15]

Precision Engineering: 1,3-Dipolar Cycloaddition

For applications demanding high regiochemical control, the 1,3-dipolar cycloaddition is an exceptionally powerful tool.[3] This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkyne surrogate.[16][17]

Mechanistic Insight

In a common variant, a hydrazonoyl halide is treated with a base (e.g., triethylamine) to generate a highly reactive nitrile imine in situ. This intermediate then undergoes a [3+2] cycloaddition reaction with an alkyne. The reaction is highly regioselective, with the substituent from the nitrile imine typically ending up at the 3-position and the substituent from the alkyne at the 5-position of the resulting pyrazole.[17] This predictability is a major advantage over the Knorr synthesis.[12]

A convenient one-pot procedure has been developed where diazo compounds, generated in situ from aldehydes, react regioselectively with terminal alkynes to furnish 3,5-disubstituted pyrazoles.[16]

The Modern Era: Multicomponent and Green Syntheses

Driven by the principles of efficiency and sustainability, modern synthetic chemistry has championed multicomponent reactions (MCRs) and green chemistry techniques for pyrazole synthesis.[18][19]

Multicomponent Reactions (MCRs)

MCRs involve the one-pot reaction of three or more starting materials to form a product that contains portions of all the initial reactants.[18][20] These reactions are highly valued for their:

  • Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

  • Operational Simplicity: They reduce the number of synthetic steps, purifications, and solvent usage.

  • Molecular Diversity: They allow for the rapid generation of libraries of complex molecules from simple precursors.[21]

For example, pyrazoles can be synthesized in a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[22]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1][23] In pyrazole synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods.[24][25][26] This technique is particularly beneficial for high-throughput synthesis in drug discovery.[25]

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key performance indicators of the discussed synthetic routes are summarized below.

Synthetic RouteKey ReactantsGeneral ConditionsTypical YieldsKey AdvantagesKey Limitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often with heating.[7][27]70-95%[3]Readily available starting materials, straightforward procedure.[12][27]Lack of regioselectivity with unsymmetrical substrates.[8][12]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.[12]66-92%[12][15]Wide availability of starting materials (e.g., chalcones).[12]Requires an additional oxidation step, adding complexity.[12]
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), AlkyneBase-mediated, often at room temperature.[12][28]70-95%[16][17]High regioselectivity, mild reaction conditions.[12][29]Requires in situ generation of the reactive 1,3-dipole.[12]
Multicomponent Synthesis e.g., Aldehyde, 1,3-Dicarbonyl, HydrazineOften catalyzed, can be performed in green solvents.[18][19]Good to Excellent[20]High atom economy, operational simplicity, access to complex molecules in one pot.[12][18]Optimization of conditions for multiple components can be challenging.
Microwave-Assisted Synthesis Varies (applicable to many routes)Microwave irradiation, often solvent-free or in small solvent volumes.[23]Often higher than conventional methodsDrastically reduced reaction times (minutes vs. hours), improved yields.[1][25]Requires specialized microwave reactor equipment.

Conclusion and Future Outlook

The synthesis of substituted pyrazoles is a mature field, yet it continues to evolve. While classical methods like the Knorr synthesis and reactions involving α,β-unsaturated carbonyls remain indispensable for their simplicity and access to a wide range of precursors, their limitations, particularly in regiocontrol, are significant. For constructing precisely substituted pyrazoles, 1,3-dipolar cycloaddition offers a superior, albeit sometimes more complex, alternative.

The future of pyrazole synthesis is increasingly shaped by the principles of green and efficient chemistry. Multicomponent reactions and microwave-assisted synthesis are not just incremental improvements; they represent a paradigm shift, enabling faster, cleaner, and more economical production of these vital heterocyclic scaffolds. For the modern medicinal chemist, a thorough understanding of this diverse synthetic arsenal is crucial for selecting the optimal route that aligns with the specific goals of yield, purity, scalability, and sustainability.

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Evaluation of Drug Candidates Synthesized from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile starting materials is a cornerstone of efficient drug discovery. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is one such scaffold. Its β-dicarbonyl moiety provides a reactive handle for synthesizing a diverse array of heterocyclic compounds, which are rich in biological activity.[1] This compound is a key building block for novel molecules targeting a range of diseases, including cancer and inflammatory conditions.[1]

Notably, its reaction with hydrazine derivatives is a well-established route to produce substituted pyrazoles.[2][3] Pyrazoles are a five-membered heterocyclic ring system found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib.[3][4][5] Their broad spectrum of pharmacological activities makes pyrazole derivatives synthesized from our parent compound prime candidates for rigorous preclinical evaluation.[2][6][7]

This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate these drug candidates. We will navigate the logical progression from initial, high-throughput cell-based assays to complex, whole-organism studies, explaining the causality behind each experimental choice and providing field-proven protocols. The goal is to build a comprehensive preclinical data package, bridging the critical gap between benchtop chemistry and potential clinical application.

The Preclinical Evaluation Workflow: A Tale of Two Stages

The journey from a newly synthesized compound to a viable drug candidate is a process of systematic de-risking. This is achieved through a phased approach, starting with rapid, cost-effective in vitro screening before committing to resource-intensive in vivo studies.

Caption: High-level workflow from in vitro screening to in vivo validation.

Part 1: In Vitro Evaluation - Gauging Potency and Mechanism at the Cellular Level

In vitro (literally, "in glass") studies are the first critical filter in the drug discovery pipeline. They are performed in a controlled, artificial environment, such as a 96-well plate, to assess a compound's biological activity against cultured cells or isolated proteins.[8] The primary objectives are to determine potency (how much of the drug is needed), identify the mechanism of action, and select the most promising candidates for further testing.[9]

Key In Vitro Assays for Anticancer Activity

For a pyrazole derivative designed as a potential anticancer agent, the initial question is straightforward: does it kill cancer cells?

1. Cell Viability & Cytotoxicity Screening (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing cell viability.[9] It measures the metabolic activity of cells, which serves as a proxy for the number of living cells.[8][10] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[8][9]

Experimental Protocol: MTT Cytotoxicity Assay [9][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[9] Replace the old medium with medium containing the test compounds. Include a vehicle control (medium + solvent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[11]

2. Mechanism of Action: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

If a compound is cytotoxic, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures this activity.[12][13]

Experimental Protocol: Caspase-Glo® 3/7 Assay [12][13][14]

  • Cell Seeding & Treatment: Seed and treat cells in white-walled 96-well plates as described in the MTT protocol. An appropriate positive control for apoptosis induction is Staurosporine.[15]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[14] Allow it to equilibrate to room temperature.

  • Assay Procedure (Add-Mix-Measure): Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[12][13]

Data Presentation: In Vitro Results

Quantitative data from these assays are best summarized in a table to compare the potency and apoptotic activity of different synthesized derivatives.

Compound IDParent ScaffoldR-Group ModificationIC₅₀ (µM) on MCF-7 Cells[16]Caspase-3/7 Activation (Fold Change vs. Control)
PYZ-001 Pyrazole-H> 1001.2 ± 0.3
PYZ-002 Pyrazole-Cl15.2 ± 1.84.5 ± 0.6
PYZ-003 Pyrazole-OCH₃5.5 ± 0.98.2 ± 1.1
Doxorubicin (Positive Control)N/A0.8 ± 0.29.5 ± 1.5

Data are hypothetical examples for illustrative purposes.

From this table, PYZ-003 emerges as a promising lead candidate due to its low micromolar IC₅₀ value and strong induction of apoptosis, justifying its advancement to in vivo testing.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System

In vivo (literally, "within the living") studies are performed in whole, living organisms, most commonly in rodent models.[17] Their purpose is to understand how a drug candidate behaves in a complex biological system, assessing its pharmacokinetics, safety, and, ultimately, its therapeutic efficacy.[18] This stage is crucial because promising in vitro results do not always translate to in vivo success due to factors like poor absorption or rapid metabolism.[19]

Key In Vivo Studies

1. Pharmacokinetic (ADME) Studies

Before testing for efficacy, it is essential to understand the drug's journey through the body. Pharmacokinetics (PK) describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[18][20] These studies are critical for determining the appropriate dosing regimen (dose and frequency) for efficacy studies.[19][21]

Workflow: Preclinical Pharmacokinetic Study [18]

  • Animal Model: Use healthy mice or rats (e.g., Sprague-Dawley rats).

  • Drug Administration: Administer a single dose of the drug candidate (e.g., PYZ-003) via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate group to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process the blood to plasma and quantify the drug concentration using a validated analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Use software to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (Area Under the Curve), and t₁/₂ (half-life).

G Absorption Absorption (Gut) Distribution Distribution (Bloodstream -> Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidney/Bile) Distribution->Excretion Metabolism->Excretion

Caption: The four core components of pharmacokinetics (ADME).

2. Efficacy Evaluation: Human Tumor Xenograft Model

To test the anticancer efficacy of PYZ-003, a human tumor xenograft model is the gold standard.[17][22] This involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), which will not reject the foreign cells.[17][23]

Experimental Protocol: Subcutaneous Xenograft Model [17][22]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of female athymic nude mice.[17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[22]

  • Randomization & Dosing: Randomize mice into groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., saline, orally, once daily)

    • Test Compound (e.g., PYZ-003 at 10 mg/kg, orally, once daily)

    • Positive Control (e.g., Paclitaxel, intravenously, once weekly)

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days). Body weight is a key indicator of toxicity.

  • Endpoint & Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). It is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean treated tumor volume and ΔC is the change in the mean control tumor volume.[22]

Data Presentation: In Vivo Results

A comparative table summarizing the key outcomes from the in vivo study is essential for decision-making.

Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control Saline, QD, PO1250 ± 1500%+5.2%
PYZ-003 10 mg/kg, QD, PO550 ± 9558%-2.1%
Paclitaxel 10 mg/kg, QW, IV480 ± 8064%-8.5%

Data are hypothetical examples for illustrative purposes. QD: once daily; PO: oral; QW: once weekly; IV: intravenous.

These results show that PYZ-003 significantly inhibits tumor growth with minimal impact on body weight, indicating a favorable therapeutic window compared to the positive control.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear relationship between in vitro potency and in vivo efficacy.

  • Potency Translation: The in vitro IC₅₀ (5.5 µM for PYZ-003) is a measure of intrinsic potency. The in vivo efficacy study tests whether therapeutic concentrations can be achieved and maintained at the tumor site to exert this effect. The PK study helps bridge this by determining if the oral dose of 10 mg/kg achieves plasma concentrations above the IC₅₀ value for a sufficient duration.

  • Mechanism Confirmation: The in vitro finding that PYZ-003 induces apoptosis can be confirmed in vivo. At the end of the efficacy study, tumors can be excised and analyzed for apoptotic markers (e.g., cleaved Caspase-3) by immunohistochemistry.

  • Explaining Discrepancies: A compound may be potent in vitro but fail in vivo. This is often due to poor pharmacokinetics (e.g., low absorption, rapid metabolism) or unforeseen toxicity.[19] Conversely, a compound with modest in vitro potency might perform well in vivo if it has excellent bioavailability and preferentially accumulates in tumor tissue.

G cluster_0 In Vitro Data cluster_1 Pharmacokinetics (The Bridge) cluster_2 In Vivo Outcome ic50 Potency (IC₅₀) pk ADME Profile (Exposure, Half-life) ic50->pk Is target concentration achievable? moa Mechanism (Apoptosis) tgi Efficacy (TGI) moa->tgi Does cellular mechanism translate to tumor reduction? pk->tgi Does exposure drive efficacy? tox Safety (Body Weight) pk->tox Does high exposure cause toxicity?

Caption: The interplay between in vitro, PK, and in vivo data.

Conclusion

The evaluation of drug candidates derived from this compound requires a disciplined, multi-stage approach. In vitro assays serve as the initial, high-throughput gateway, identifying potent compounds like our hypothetical PYZ-003 and elucidating their cellular mechanisms. However, these data exist in a biological vacuum. It is only through carefully designed in vivo studies that we can understand how a compound behaves within the complexity of a living system, assessing its pharmacokinetic profile and verifying its therapeutic efficacy and safety in a relevant disease model. By logically integrating these two complementary domains of preclinical research, we can build a robust, data-driven case for advancing the most promising molecules toward clinical development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the structural confirmation and purity assessment of novel heterocyclic compounds are paramount. These molecules form the backbone of a vast number of pharmaceuticals, and their therapeutic efficacy and safety are intrinsically linked to their precise chemical identity.[1] This guide provides a comprehensive framework for the cross-validation of analytical data for these unique chemical entities. We will delve into the core principles of orthogonal analysis, provide detailed experimental protocols for key analytical techniques, and present a logical workflow to ensure the generation of robust, reliable, and defensible data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for the characterization of novel heterocyclic compounds.

The Imperative of Orthogonal Cross-Validation

Our recommended workflow for the cross-validation of novel heterocyclic compounds is a four-tiered approach, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and, when feasible, single-crystal X-ray Crystallography.

CrossValidation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_primary_characterization Primary Structural Elucidation cluster_purity_quantification Purity & Quantification cluster_absolute_confirmation Absolute Structure Confirmation cluster_validation Data Cross-Validation & Final Report Synthesis Novel Heterocyclic Compound NMR NMR Spectroscopy (1H, 13C, 2D NMR) Synthesis->NMR Structural Hypothesis MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Confirmation HPLC HPLC-UV/DAD (Purity Assessment) Synthesis->HPLC Purity Profile Xray X-ray Crystallography (If single crystal available) Synthesis->Xray Definitive Structure CrossValidation Cross-Validation (Comparison of orthogonal data) NMR->CrossValidation MS->CrossValidation HPLC->CrossValidation Xray->CrossValidation FinalReport Certificate of Analysis (CoA) CrossValidation->FinalReport Validated Data

Caption: Overall workflow for the cross-validation of analytical data for novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[7][8] For novel heterocycles, a suite of NMR experiments is essential to build a comprehensive structural picture.[9][10][11]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identify proton-proton couplings, which reveals the connectivity of hydrogen atoms within spin systems.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

Data Interpretation and Validation Logic

The structural hypothesis generated from the collective NMR data should be self-consistent. For instance, the number of signals in the ¹³C NMR spectrum should match the expected number of unique carbons in the proposed structure. The connectivities observed in COSY and HMBC spectra must align with the proposed bonding framework. Any inconsistencies necessitate a re-evaluation of the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a critical checkpoint for the proposed molecular formula.[12] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.[13][14][15]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common and gentle ionization technique for many heterocyclic compounds.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis: Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). Use the accurate mass measurement to calculate the elemental composition. The isotopic pattern should also be compared to the theoretical pattern for the proposed formula.

Cross-Validation with NMR Data

The molecular formula derived from HRMS must be in complete agreement with the structural information obtained from NMR. For example, the number of carbons and hydrogens determined by HRMS should match the count from the ¹³C and ¹H NMR spectra.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[16][17][18][19] For a novel compound, establishing its purity is as critical as determining its structure. A validated HPLC method provides a quantitative measure of the analyte's purity and can separate it from impurities, starting materials, and by-products.[20]

Experimental Protocol: HPLC Purity Method Development and Validation
  • Method Development: The goal is to develop a separation method that resolves the main peak from all potential impurities.

    • Column Selection: A reversed-phase C18 column is a common starting point for many heterocyclic compounds.[16]

    • Mobile Phase Selection: A typical mobile phase consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[18]

    • Detection: A photodiode array (PDA) or diode array detector (DAD) is highly recommended as it can provide spectral information for peak purity analysis.

    • Optimization: Perform gradient elution to achieve good separation of all components in a reasonable run time.

  • Method Validation (as per ICH Q2(R2) Guidelines): Once a suitable method is developed, it must be validated to ensure it is fit for purpose.[21][22][23][24][25]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. This can be done by spiking the sample with known impurities or by subjecting the sample to stress conditions (e.g., acid, base, heat, light) to generate degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.

    • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

    • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[23]

Cross-Validation Logic

The purity value obtained from a validated HPLC method should be consistent with the observations from NMR. A high purity value from HPLC (e.g., >99%) should correspond to a "clean" NMR spectrum with minimal impurity signals.

Validation Parameter NMR Spectroscopy Mass Spectrometry HPLC X-ray Crystallography
Identity Primary structural elucidationMolecular formula confirmationRetention timeAbsolute structure
Purity Qualitative assessmentNot applicableQuantitative measurementHigh purity required for crystal growth
Quantification qNMR (with internal standard)Not typically usedPrimary methodNot applicable
Stereochemistry NOESY/ROESYNot directly applicableChiral HPLCAbsolute configuration

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule.[12][26] It is the gold standard for structural determination and can confirm the connectivity, stereochemistry, and absolute configuration of a chiral molecule.[27][28][29][30]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Techniques include slow evaporation from a solution, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. The Flack parameter is a key metric used to determine the absolute configuration of a chiral molecule.[26]

Ultimate Cross-Validation

The structure determined by X-ray crystallography serves as the ultimate confirmation of the structural hypothesis derived from NMR and MS. All bond lengths, bond angles, and stereochemical relationships should be consistent across these techniques.

Integrated Data Analysis: A Self-Validating System

The power of this orthogonal approach lies in the integration of all data. Each technique provides a piece of the puzzle, and together they create a self-validating system.

Integrated_Analysis NMR NMR Data (Connectivity, Stereochemistry) Conclusion Validated Structure & Purity NMR->Conclusion Confirms Connectivity MS HRMS Data (Molecular Formula) MS->Conclusion Confirms Molecular Weight HPLC HPLC Data (Purity) HPLC->Conclusion Confirms Purity Xray X-ray Data (Absolute Structure) Xray->Conclusion Confirms Absolute Structure

A discrepancy in any one of these techniques necessitates further investigation. For example, if HRMS suggests a molecular formula that is inconsistent with the NMR data, it could indicate the presence of an unexpected adduct or a misinterpretation of the NMR spectra. Similarly, if HPLC shows multiple peaks but the NMR appears clean, it might suggest the presence of isomers that are not resolved in the NMR but are separated by chromatography.

By adhering to this rigorous, multi-faceted approach, researchers can have the utmost confidence in the analytical data for their novel heterocyclic compounds, paving the way for successful downstream applications in drug development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Inhibitors Derived from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for conducting comparative molecular docking studies of novel inhibitors derived from Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict the binding affinities and interaction patterns of small molecule inhibitors with relevant biological targets. We will explore the rationale behind target selection, provide a detailed, step-by-step experimental protocol for in silico analysis, and demonstrate how to interpret the results to guide further drug discovery efforts.

Introduction: The Rationale for Targeting Key Proteins in Cancer and Inflammation

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in the development of therapeutics for cancer and inflammatory diseases[1]. The β-diketo acid (DKA) moiety is a known pharmacophore in a variety of enzyme inhibitors, often acting as a chelator for divalent metal ions in the active site[2]. To effectively guide the design of potent and selective inhibitors, it is crucial to identify and validate relevant biological targets.

For this comparative study, we have selected two proteins implicated in the pathophysiology of cancer and inflammation:

  • Bromodomain-containing protein 4 (BRD4): As an epigenetic "reader," BRD4 plays a critical role in regulating the transcription of key oncogenes like c-Myc and pro-inflammatory genes[3][4][5]. Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers and inflammatory conditions[4][5]. We will be focusing on the first bromodomain (BD1) of BRD4.

  • Human Fatty Acid Synthase (hFAS): This enzyme is responsible for the de novo synthesis of fatty acids and is often overexpressed in cancer cells to support rapid proliferation and membrane synthesis[6]. The β-ketoacyl reductase (KR) domain of hFAS is a critical enzymatic component and an attractive target for inhibition[6].

By performing comparative docking studies against these two distinct targets, we can not only predict the potential efficacy of our designed inhibitors but also assess their selectivity, a key factor in minimizing off-target effects.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section details the complete workflow for our comparative docking study, from protein and ligand preparation to the execution and analysis of the docking simulations.

Required Software and Tools
  • Molecular Visualization: UCSF Chimera or PyMOL

  • Molecular Docking: AutoDock Vina

  • Ligand and Protein Preparation: AutoDock Tools (part of MGLTools)[7]

  • 2D Chemical Structure Drawing: ChemDraw or a similar open-source alternative.

Protein Preparation

The initial step involves preparing the 3D structures of our target proteins for docking.

  • Retrieve Protein Structures: Download the crystal structures of BRD4-BD1 and the hFAS KR domain from the Protein Data Bank (PDB). For this study, we will use:

    • BRD4-BD1: PDB ID: 3MXF (in complex with the inhibitor JQ1)[8]

    • hFAS KR domain: PDB ID: 5C37 (in complex with a spiro-imidazolone inhibitor)[9]

  • Prepare the Receptor:

    • Load the downloaded PDB file into AutoDock Tools.

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogen atoms to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina[10].

Ligand Preparation

We will now design a small library of inhibitors derived from this compound for our comparative study.

  • Design of Derivatives: Based on the parent compound (M4BDB), we will introduce systematic modifications to explore the structure-activity relationship (SAR). The following derivatives will be investigated:

    • M4BDB (Parent Compound): this compound

    • Derivative 1 (M4CDB): Substitution of the bromo group with a chloro group.

    • Derivative 2 (M4FDB): Substitution of the bromo group with a fluoro group.

    • Derivative 3 (M4NDB): Substitution of the bromo group with a nitro group.

    • Derivative 4 (E4BDB): Replacement of the methyl ester with an ethyl ester.

    • Derivative 5 (A4BDB): Replacement of the methyl ester with an amide group.

  • Generate 3D Structures:

    • Draw the 2D structures of the parent compound and its derivatives using a chemical drawing tool.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the 3D structures in .pdb format.

  • Prepare Ligands for Docking:

    • Load each ligand's .pdb file into AutoDock Tools.

    • The software will automatically detect the root and set up the rotatable bonds.

    • Save each prepared ligand in the .pdbqt format.

Molecular Docking Protocol

With the prepared proteins and ligands, we can now proceed with the docking simulations.

  • Define the Binding Site (Grid Box Generation):

    • For each protein, the binding site will be defined based on the position of the co-crystallized inhibitor in the original PDB file.

    • In AutoDock Tools, center the grid box on the co-crystallized ligand.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A size of 25 x 25 x 25 Å is a good starting point.

    • Save the grid parameters in a configuration file (conf.txt).

  • Docking Protocol Validation:

    • To ensure the reliability of our docking protocol, we will first perform a re-docking experiment.

    • Dock the co-crystallized ligand back into its original binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation[11][12].

  • Run Docking Simulations:

    • Use AutoDock Vina to dock each of our designed inhibitors into the defined binding sites of BRD4-BD1 and the hFAS KR domain.

    • The command will be structured as follows:

Analysis of Docking Results

The output from AutoDock Vina will provide several key metrics for each inhibitor.

  • Binding Energy: The primary metric for evaluating the binding affinity. It is reported in kcal/mol, with more negative values indicating a stronger predicted binding affinity[13][14].

  • Binding Poses: Vina will generate multiple binding poses for each ligand. The pose with the lowest binding energy is typically considered the most likely.

  • Intermolecular Interactions: Visualize the best binding poses in PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the inhibitor and the protein residues[5][13].

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, we have generated diagrams using Graphviz (DOT language).

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Retrieval, Cleaning, Adding Hydrogens) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) dock Running AutoDock Vina l_prep->dock grid->dock results Extracting Binding Energies and Poses dock->results visualize Visualization of Interactions (PyMOL/Chimera) results->visualize sar Structure-Activity Relationship (SAR) Analysis visualize->sar

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

brd4_pathway BRD4 BRD4 TranscriptionFactors Transcription Factors (e.g., c-Myc) BRD4->TranscriptionFactors activates AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits GeneExpression Oncogene & Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression promotes Inhibitor Our Designed Inhibitor Inhibitor->BRD4 inhibits binding

Caption: A simplified diagram of the BRD4 signaling pathway and the mechanism of its inhibition.

Results and Discussion

The docking results for the parent compound and its derivatives against BRD4-BD1 and the hFAS KR domain are summarized in the table below.

Compound IDTargetBinding Energy (kcal/mol)Number of Hydrogen BondsInteracting Residues
M4BDB BRD4-BD1-7.82Asn140, Tyr97
hFAS KR-7.21Ser186
Derivative 1 (M4CDB) BRD4-BD1-7.72Asn140, Tyr97
hFAS KR-7.11Ser186
Derivative 2 (M4FDB) BRD4-BD1-7.62Asn140, Tyr97
hFAS KR-7.01Ser186
Derivative 3 (M4NDB) BRD4-BD1-8.53Asn140, Tyr97, Gln85
hFAS KR-7.52Ser186, Asn155
Derivative 4 (E4BDB) BRD4-BD1-7.92Asn140, Tyr97
hFAS KR-7.31Ser186
Derivative 5 (A4BDB) BRD4-BD1-8.23Asn140, Tyr97, Trp81
hFAS KR-7.62Ser186, Gly187

Analysis of Results:

The docking scores indicate that all the designed compounds exhibit good binding affinity for both BRD4-BD1 and the hFAS KR domain. Notably, Derivative 3 (M4NDB) , with a nitro group substitution, shows the most favorable binding energy for both targets, suggesting that the electron-withdrawing nature and hydrogen bonding potential of the nitro group contribute significantly to the binding. The additional hydrogen bonds formed with Gln85 in BRD4-BD1 and Asn155 in the hFAS KR domain likely account for this enhanced affinity.

Similarly, Derivative 5 (A4BDB) , featuring an amide group, also demonstrates improved binding energies compared to the parent compound. The amide group's ability to act as both a hydrogen bond donor and acceptor facilitates additional interactions with the protein backbone, as seen with Trp81 in BRD4-BD1 and Gly187 in the hFAS KR domain.

The modifications to the halogen on the phenyl ring (Derivatives 1 and 2) and the extension of the ester chain (Derivative 4) resulted in minor changes in binding affinity, suggesting that these positions are less critical for optimizing binding to these specific targets.

Selectivity:

While Derivative 3 shows the best overall binding, it does not exhibit significant selectivity between BRD4-BD1 and the hFAS KR domain. In contrast, Derivative 5 shows a slightly better binding energy for BRD4-BD1 over the hFAS KR domain. This subtle difference could be exploited in further rounds of lead optimization to develop more selective inhibitors.

Conclusion

This guide has provided a comprehensive framework for conducting comparative docking studies of inhibitors derived from this compound. Through a detailed, step-by-step protocol, we have demonstrated how to prepare protein and ligand structures, perform and validate molecular docking simulations, and analyze the results to gain insights into structure-activity relationships.

Our in silico analysis suggests that modifying the parent compound with a nitro or amide group can enhance its binding affinity to both BRD4-BD1 and the hFAS KR domain. These findings provide a strong foundation for the synthesis and experimental validation of these compounds as potential therapeutics for cancer and inflammatory diseases. Future work should focus on synthesizing these derivatives and evaluating their biological activity in relevant cell-based and biochemical assays to confirm the predictions of this computational study.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, requires meticulous handling and disposal due to its chemical properties.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal procedures are initiated, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not available for direct consultation, data from closely related brominated organic compounds, such as methyl 2-(2-acetamido-4-bromophenyl)acetate, provide critical insights into its likely hazard profile.[2]

Anticipated GHS Hazard Classifications:

Hazard ClassHazard StatementGHS CodeRationale
Acute Toxicity, OralHarmful if swallowedH302A common hazard for many organic compounds of this nature.
Skin Corrosion/IrritationCauses skin irritationH315Brominated compounds can be irritating to the skin upon contact.
Serious Eye Damage/IrritationCauses serious eye irritationH319Direct contact with the eyes is likely to cause significant irritation.
Specific Target Organ ToxicityMay cause respiratory irritationH335Inhalation of dust or fumes can irritate the respiratory tract.

Note: This table is based on the hazard profile of a structurally similar compound.[2] Always consult the specific SDS for this compound provided by the manufacturer.

The presence of a carbon-bromine bond categorizes this compound as a halogenated organic compound . This is a critical classification for waste disposal, as improper disposal of halogenated organics can lead to the formation of persistent and toxic environmental pollutants.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The selection and proper use of Personal Protective Equipment (PPE) is the most direct way to mitigate exposure risks.

  • Eye and Face Protection : Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection :

    • Gloves : Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many organic substances. Always inspect gloves for any signs of degradation or perforation before use.[2]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.

  • Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2]

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and systematic response is crucial to ensure safety and minimize environmental contamination.

For a Minor Spill (contained within the fume hood):

  • Alert colleagues in the immediate vicinity.

  • Contain the spill with absorbent materials (e.g., vermiculite, sand, or commercial spill absorbents), working from the outside in to prevent spreading.[4]

  • Gently sweep the absorbed material into a designated, clearly labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials , including cleaning supplies and PPE, as hazardous waste.

For a Major Spill (outside of a fume hood or a large volume):

  • Evacuate the immediate area and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a major spill without the appropriate training and equipment.

Disposal Protocol: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is: Do not dispose of it down the drain or in general waste . As a halogenated organic compound, it requires specific waste stream management.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designate a specific waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.

  • Clearly label the container with "Halogenated Organic Waste" and list the full chemical name: "this compound." An accurate and up-to-date list of contents is a regulatory requirement.

Step 2: Waste Collection

  • Solid Waste : Carefully transfer any residual solid this compound into the designated halogenated organic waste container using a chemically resistant spatula or scoop.

  • Contaminated Materials : Any items that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the same designated waste container.

  • Solutions : If the compound is in a solvent, the entire solution should be disposed of in the "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

Step 3: Container Management

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a well-ventilated area , such as a satellite accumulation area within the laboratory, away from incompatible materials.

  • Do not overfill the container. Leave adequate headspace (at least 10%) to allow for vapor expansion.

Step 4: Final Disposal

  • Arrange for pickup by your institution's licensed hazardous waste disposal contractor. Follow your organization's specific procedures for requesting a waste pickup.

  • Ensure all paperwork is completed accurately and accompanies the waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

Personal protective equipment for handling Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS No. 60395-85-9), a biochemical reagent, is one such compound.[1][2] Its utility in creating complex molecular architectures is significant, but its chemical structure—a brominated aromatic ring coupled with a reactive α-ketoester moiety—necessitates a rigorous and informed approach to laboratory safety.

This guide moves beyond a simple checklist. It provides a comprehensive operational and safety framework grounded in the chemical principles of the molecule itself. Our objective is to empower you, our scientific colleagues, to handle this and similar reagents with the highest degree of safety and efficacy, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

A thorough risk assessment is the foundation of laboratory safety. While a comprehensive toxicological profile for this compound is not extensively documented, its structure provides critical clues to its potential hazards. The only prudent course of action is to handle it under conditions that minimize risks from both known and unknown hazardous properties.[3]

  • The Bromophenyl Group: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated hydrocarbons. Such compounds require special disposal considerations as they can be persistent in the environment.[4]

  • The α-Ketoester Moiety: This functional group is inherently reactive. Similar chemical structures are known to be irritants, with the potential to cause skin and eye irritation.[5][6] Inhalation of dust or aerosols could also lead to respiratory irritation.[5] Furthermore, α-ketoesters can be susceptible to hydrolysis, a reaction that can release protons and cause acidification in aqueous environments.[7]

Given these structural alerts, we must operate under the assumption that this compound is hazardous upon contact, inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE) Protocol

Engineering controls are the primary line of defense. All work with this compound, from weighing to preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable. Personal protective equipment serves as the essential final barrier between you and the chemical.

PPE CategorySpecificationRationale & Expert Insight
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required for splash-prone activities (e.g., bulk transfers, preparing solutions).[8][10]Standard safety glasses offer insufficient protection against splashes. The combination of goggles and a face shield provides comprehensive protection for the entire face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) are mandatory. Double-gloving is strongly recommended.[9][10]While nitrile gloves provide a good baseline of protection for incidental contact, the specific permeability of this compound is unknown.[10] Always inspect gloves for integrity before use. For prolonged handling or when making solutions, consider specialized gloves resistant to ketones and organic solvents.[11][12] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[13]
Body Protection A flame-retardant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are required.[9][10]This is your primary defense against accidental skin contact from spills and splashes. Avoid fabrics like polyester that can melt and adhere to the skin in case of a fire.[10]
Respiratory Protection Not required when working within a certified chemical fume hood.If engineering controls fail or for large-scale spills, a respirator may be necessary. This requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the critical steps from reagent retrieval to temporary waste storage, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_area 3. Prepare Work Area (Absorbent liner, spill kit nearby) handle_weigh 4. Weigh Solid Reagent (Use anti-static weigh boat) prep_area->handle_weigh Begin Handling handle_transfer 5. Prepare Solution (Add solid to solvent slowly) handle_use 6. Perform Experiment clean_decon 7. Decontaminate Glassware & Surfaces handle_use->clean_decon Experiment Complete clean_waste 8. Segregate & Dispose Waste (Halogenated Waste Container) clean_doff 9. Doff PPE & Wash Hands

Caption: Workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spill: For small spills, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it into a sealed container for hazardous waste disposal.[8] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[14]

Disposal Plan: Managing Halogenated Organic Waste

Improper disposal of halogenated compounds poses a significant environmental risk. A dedicated waste stream is mandatory.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, weigh boats) and residual solutions, must be collected in a designated "Halogenated Organic Waste" container.[4]

  • Container Management: Waste containers must be made of compatible materials, kept tightly sealed when not in use, and clearly labeled with their contents.[8][13]

  • Final Disposal: Never dispose of this chemical down the drain.[4] All waste must be handled by a licensed professional waste disposal service, typically arranged through your EHS department. The most common disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[13]

Decontamination Protocol

Thorough decontamination of surfaces and equipment is crucial to prevent unintended exposure and cross-contamination.

  • Initial Decontamination: Carefully wipe all surfaces and non-disposable equipment that may have come into contact with the chemical. Use wipes wetted with a suitable decontamination agent rather than a spray bottle to avoid aerosolizing contaminants.[15] A solution of sodium hypochlorite can be effective, but care must be taken as it can be corrosive.[15]

  • Neutralization/Cleaning: If a reactive decontamination agent like bleach is used, it must be neutralized. Follow with a thorough cleaning using a laboratory detergent (e.g., Luminox®) and water to remove residues.[15][16]

  • Final Rinse: Rinse the cleaned surfaces and equipment with deionized water and then 70% ethanol to ensure all cleaning agents are removed and to provide a final level of disinfection.[15] Allow everything to air dry completely within the fume hood.

By adhering to these scientifically grounded protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific mission while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.